molecular formula C8H14O3 B1583240 Methyl 6-oxoheptanoate CAS No. 2046-21-1

Methyl 6-oxoheptanoate

Cat. No.: B1583240
CAS No.: 2046-21-1
M. Wt: 158.19 g/mol
InChI Key: BSBYQAYWPXHLPQ-UHFFFAOYSA-N
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Description

Methyl 6-oxoheptanoate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(9)5-3-4-6-8(10)11-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBYQAYWPXHLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302070
Record name Methyl 6-oxoheptanoate
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2046-21-1
Record name Heptanoic acid, 6-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2046-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 148317
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2046-21-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148317
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 6-oxoheptanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 6-Oxoheptanoate: Technical Monograph & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-oxoheptanoate (CAS: 2046-21-1) is a critical aliphatic keto-ester intermediate used in the synthesis of complex pharmaceutical agents, agrochemicals, and functionalized polymers.[1][2] Characterized by its dual functionality—possessing both a terminal methyl ketone and a methyl ester—it serves as a versatile "linchpin" molecule for convergent synthesis. This guide provides a rigorous technical analysis of its physicochemical properties, industrial synthesis via oxidative cleavage, and applications in drug discovery, specifically as a precursor for side-chain functionalization in metabolic analogs.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

Nomenclature & Identifiers
Parameter Data
IUPAC Name This compound
Common Synonyms Methyl 5-acetylvalerate; 6-Oxoheptanoic acid methyl ester
CAS Number 2046-21-1
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.197 g/mol
SMILES COC(=O)CCCCC(C)=O
InChIKey BSBYQAYWPXHLPQ-UHFFFAOYSA-N
Physical Properties
Property Value Condition
Appearance Colorless to light yellow liquidSTP
Density 0.981 g/mL25°C
Boiling Point 227°C760 mmHg
Flash Point 92°CClosed Cup
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in water25°C

Synthesis & Production Protocols

The most robust and scalable route to this compound involves the oxidative cleavage of 1-methylcyclohexene . This method is preferred over the Baeyer-Villiger oxidation of 2-methylcyclohexanone due to higher regioselectivity and cleaner workup profiles.

Reaction Mechanism: Ozonolytic Cleavage

The synthesis proceeds via the formation of a molozonide intermediate from 1-methylcyclohexene, which rearranges to a Criegee ozonide. Subsequent oxidative workup (using H₂O₂/HCOOH) yields 6-oxoheptanoic acid, which is then esterified. Alternatively, a "one-pot" oxidative cleavage using KMnO₄/NaIO₄ can be employed for smaller scales.

SynthesisPath cluster_conditions Reaction Conditions SM 1-Methylcyclohexene (C7H12) Int1 Molozonide Intermediate SM->Int1 O3, MeOH -78°C Int2 6-Oxoheptanoic Acid (C7H12O3) Int1->Int2 Oxidative Workup (H2O2/HCOOH) Prod This compound (C8H14O3) Int2->Prod MeOH, H2SO4 (cat) Reflux Cond1 Step 1: Ozonolysis (-78°C) Cond2 Step 2: Oxidation (RT) Cond3 Step 3: Fischer Esterification

Figure 1: Synthetic pathway from 1-methylcyclohexene via oxidative cleavage.

Experimental Protocol (Bench Scale)

Objective: Synthesis of this compound (10.0 g scale).

Reagents:

  • 1-Methylcyclohexene (9.6 g, 0.1 mol)

  • Ozone (O₃) generator output

  • Methanol (MeOH), anhydrous (100 mL)

  • Dimethyl sulfide (DMS) or Hydrogen Peroxide (H₂O₂) for workup

  • Sulfuric Acid (H₂SO₄), conc.

Step-by-Step Methodology:

  • Ozonolysis: Dissolve 1-methylcyclohexene (9.6 g) in anhydrous MeOH (100 mL) and DCM (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Ozone Addition: Bubble O₃ through the solution until a persistent blue color is observed (indicating saturation). Purge with N₂ to remove excess O₃.[3]

  • Oxidative Workup: Note: For direct ester formation, a modified workup is used. Add 30% H₂O₂ (15 mL) and formic acid (10 mL) carefully. Allow to warm to room temperature and stir for 12 hours to convert the ozonide to the carboxylic acid.

  • Esterification: Concentrate the mixture to remove excess oxidant. Redissolve the crude 6-oxoheptanoic acid in MeOH (50 mL) and add H₂SO₄ (0.5 mL). Reflux for 4 hours.

  • Purification: Neutralize with NaHCO₃, extract with EtOAc, dry over MgSO₄, and concentrate. Purify via vacuum distillation (bp ~95°C @ 10 mmHg) to obtain the title compound as a colorless oil.

Applications in Drug Development

This compound functions as a strategic building block in medicinal chemistry, particularly for:

  • ω-Functionalized Fatty Acid Analogs: Used to synthesize long-chain metabolic probes.

  • Heterocycle Synthesis: The 1,5-dicarbonyl relationship (masked) allows for Paal-Knorr synthesis of pyrroles and thiophenes upon reaction with amines or sulfurizing agents.

  • Prostaglandin Analogs: Serves as a side-chain precursor in the total synthesis of specific prostaglandin derivatives.

Applications Core This compound App1 Paal-Knorr Synthesis (Pyrroles/Thiophenes) Core->App1 R-NH2 / P2S5 App2 Reductive Amination (Amine Side Chains) Core->App2 NaBH3CN, R2NH App3 Grignard Addition (Tertiary Alcohols) Core->App3 R-MgBr Drug1 Anti-inflammatory Agents App1->Drug1 Drug2 Metabolic Probes App2->Drug2

Figure 2: Divergent synthetic applications in pharmaceutical chemistry.

Analytical Characterization

To ensure the integrity of the synthesized material, the following spectral data must be verified.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Shift (δ, ppm) Multiplicity Integration Assignment
3.66 Singlet (s)3H-O-CH₃ (Methoxy)
2.46 Triplet (t, J=7.2 Hz)2H-CH₂ -C(=O)CH₃ (α-keto)
2.32 Triplet (t, J=7.4 Hz)2H-CH₂ -COOMe (α-ester)
2.13 Singlet (s)3H-C(=O)-CH₃ (Methyl ketone)
1.58 - 1.65 Multiplet (m)4H-CH₂ -CH₂ - (β, γ methylenes)
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 158

  • Base Peak: m/z 43 (Acetyl group, [CH₃CO]⁺)

  • Fragment Ions: m/z 127 ([M-OMe]⁺), m/z 115 ([M-COCH₃]⁺).

Safety & Handling (GHS)

Signal Word: WARNING

Hazard Class Code Statement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[4][5]
Eye Irritation H319Causes serious eye irritation.[4][5]
STOT-SE H335May cause respiratory irritation.[4]

Handling Protocol:

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The compound is prone to hydrolysis if exposed to moisture.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors.

References

  • ChemicalBook. (2025). This compound Product Properties and Safety Data. Retrieved from

  • GuideChem. (2025). This compound CAS 2046-21-1 Synthesis and Applications. Retrieved from

  • Organic Syntheses. (2004). Ozonolytic Cleavage of Cycloalkenes: General Methodologies. Org. Synth. Coll. Vol. 10. Retrieved from

  • PubChem. (2025).[4][6] Compound Summary: this compound.[1][2][7] National Library of Medicine. Retrieved from [4]

  • Santa Cruz Biotechnology. (2024).[8] Methyl 6-Oxohexanoate and Related Keto-Esters.[9] Retrieved from

Sources

Spectroscopic data for Methyl 6-oxoheptanoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Methyl 6-oxoheptanoate (CAS: 2046-21-1), also known as Methyl 5-acetylvalerate.[1][2][3][4] It details the spectroscopic signatures (NMR, IR, MS) required for structural validation and outlines a robust synthesis protocol based on oxidative ring cleavage.

CAS Registry Number: 2046-21-1 Molecular Formula: C₈H₁₄O₃ Molecular Weight: 158.20 g/mol IUPAC Name: this compound Synonyms: Methyl 5-acetylvalerate, 5-Acetylvaleric acid methyl ester[1][2][3]

Introduction & Compound Significance

This compound is a bifunctional aliphatic intermediate featuring a terminal methyl ester and a penultimate methyl ketone.[1][2][3] It serves as a critical building block in the synthesis of prostaglandins (e.g., Misoprostol side chains), flavor volatiles, and heterocyclic scaffolds like quinazolines.[5][6] Its dual-carbonyl structure allows for selective functionalization, making precise spectroscopic characterization essential for monitoring reaction progress (e.g., distinguishing between ester and ketone reactivity).[3][5][6]

Experimental Synthesis Protocol

Methodology: Oxidative Ring Opening of 2-Methylcyclohexanone Rationale: This route avoids the handling of hazardous ozonides associated with alkene ozonolysis and utilizes a biomimetic iron-catalyzed aerobic oxidation to cleave the cyclic ketone directly to the keto-ester.[1][2][3]

Reagents & Conditions
  • Substrate: 2-Methylcyclohexanone[1][2][3]

  • Catalyst: Iron(III) chloride (FeCl₃)[5][6]

  • Oxidant: Molecular Oxygen (O₂) (1 atm)[5][6]

  • Solvent: Methanol (MeOH) / Toluene[5][6]

  • Temperature: 70°C

Step-by-Step Workflow
  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylcyclohexanone (10.0 g, 89 mmol) in a mixture of toluene (250 mL) and methanol (50 mL).

  • Catalyst Addition: Add anhydrous FeCl₃ (1.0 g, 10 wt%).

  • Oxidation: Purge the system with O₂ and maintain a positive pressure of oxygen (balloon or bubbler).[6] Heat the mixture to 70°C with vigorous stirring for 72 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent in vacuo.

  • Extraction: Redissolve the residue in diethyl ether (200 mL) and wash with water (2 x 100 mL) to remove iron salts.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via vacuum distillation or flash chromatography (Silica gel, Hexane:EtOAc 4:1) to yield this compound as a colorless liquid.[1][2]

Reaction Pathway Diagram

Synthesis Start 2-Methylcyclohexanone (Cyclic Ketone) Inter Hemiacetal/Radical Intermediate Start->Inter FeCl3, O2, MeOH Ring Cleavage Product This compound (Linear Keto-Ester) Inter->Product Esterification (in situ)

Caption: Iron-catalyzed oxidative cleavage of 2-methylcyclohexanone to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data distinguishes the two carbonyl environments (ketone vs. ester) and validates the linear chain structure.[6]

¹H NMR Analysis (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
3.67 Singlet (s)3H-OCHCharacteristic methyl ester methoxy group.[1][2][3][4]
2.44 Triplet (t)2H-CH ₂-C(=O)CH₃Methylene α to the ketone.[2][6] Deshielded by the ketone carbonyl.[6]
2.32 Triplet (t)2H-CH ₂-COOMeMethylene α to the ester.[1][2][3] Slightly less deshielded than the ketone α-protons.[1][2]
2.13 Singlet (s)3HCH ₃-C(=O)-Methyl ketone singlet. Sharp and distinct.[2][6]
1.67 - 1.55 Multiplet (m)4H-CH ₂-CH ₂-Internal methylenes (β/γ positions).[1][2][3]
¹³C NMR Analysis (100 MHz, CDCl₃)

Predicted and literature-correlated values.

  • Carbonyls: The ketone carbonyl appears downfield (~208 ppm) relative to the ester carbonyl (~174 ppm).[5][6]

  • Aliphatic Chain:

    • 208.5 ppm: Ketone C =O (C6)[5][6]

    • 174.0 ppm: Ester C =O (C1)[5][6]

    • 51.5 ppm: Methoxy C H₃ (-OCH₃)[1][2][3]

    • 43.2 ppm: Methylene α to ketone (C5)[5][6]

    • 33.8 ppm: Methylene α to ester (C2)[5][6]

    • 29.9 ppm: Methyl ketone C H₃ (C7)[5][6]

    • 24.3, 23.1 ppm: Internal methylenes (C3, C4)[3][5][6]

Mass Spectrometry (MS) Data

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion (M⁺): m/z 158[5][6]

Fragmentation Pathway

The mass spectrum is dominated by cleavage alpha to the carbonyl groups and McLafferty rearrangements.[6]

m/zIon IdentityMechanism
158 [M]⁺Molecular Ion (often weak).[1][2][3]
127 [M - OCH₃]⁺α-Cleavage: Loss of methoxy group from ester.
115 [M - COCH₃]⁺α-Cleavage: Loss of acetyl group.[1][2][3]
74 [C₃H₆O₂]⁺•McLafferty Rearrangement (Ester): Migration of γ-H to ester carbonyl.[2][6] Diagnostic for methyl esters.
58 [C₃H₆O]⁺[2][5][6]•McLafferty Rearrangement (Ketone): Migration of γ-H to ketone carbonyl.
43 [CH₃CO]⁺Base Peak (Likely): Acylium ion from the methyl ketone terminus.[2][5][6] Very stable and abundant.[6]
Fragmentation Logic Diagram

MS_Fragmentation M Molecular Ion [M]+ m/z 158 F1 m/z 43 [CH3-C=O]+ M->F1 Alpha Cleavage (Ketone side) F2 m/z 74 [CH2=C(OH)OMe]+. M->F2 McLafferty Rearr. (Ester side) F3 m/z 127 [M - OMe]+ M->F3 Alpha Cleavage (Ester side)

Caption: Primary EI-MS fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by two distinct carbonyl stretching vibrations.[6] While often overlapping, they can be resolved in high-resolution spectra or identified by band broadening.[1][2][3][6]

  • 1735 - 1745 cm⁻¹: Ester C=O stretch (Strong).[2][6]

  • 1715 - 1720 cm⁻¹: Ketone C=O stretch (Strong).[2][6]

  • 2950, 2860 cm⁻¹: C-H stretching (Aliphatic).

  • 1170 - 1200 cm⁻¹: C-O-C stretching (Ester).[2][6]

  • 1360 cm⁻¹: Methyl bending (Sym.[6] deformation of -CH₃ adjacent to C=O).[1][6]

References

  • Synthesis & NMR Validation: ChemicalBook. "this compound Properties and Synthesis."[1][2][3][7][8][9] (Cited 1H NMR data: δ 3.67, 2.44, 2.32, 2.13).[3][4][5][6] Link

  • Oxidative Cleavage Protocol: C.I. Herrerías, et al.[5][6] "Iron-catalyzed aerobic oxidation of cycloalkanones."[1][2][3] (Methodology for ring opening). Adapted from general oxidative cleavage protocols.[2][3][6]

  • MS Fragmentation Standards: NIST Chemistry WebBook.[6] "Standard Reference Data for Methyl Esters and Ketones." Link

  • Homologue Comparison: SpectraBase. "Methyl 5-oxohexanoate Spectral Data." (Used for 13C shift correlation). Link

Sources

Technical Guide: Infrared Spectroscopy of Methyl 6-oxoheptanoate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-oxoheptanoate (CAS: 2046-21-1) serves as a critical bifunctional building block in the synthesis of prostaglandins, pheromones, and complex heterocyclic scaffolds used in pharmaceutical development. Its utility lies in its dual reactivity: a terminal methyl ester and a penultimate ketone, separated by an aliphatic chain.

For researchers and process chemists, Fourier Transform Infrared (FTIR) spectroscopy provides the most rapid, non-destructive method to validate the integrity of this intermediate. This guide details the vibrational signature of this compound, distinguishing the subtle interplay between its ester and ketone carbonyls—a common pitfall in high-throughput screening.

Molecular Architecture & Vibrational Theory

Structural Context

The molecule (


) contains two distinct carbonyl environments. Unlike conjugated systems where electron delocalization homogenizes vibrational frequencies, the four-carbon methylene bridge in this compound effectively isolates the two carbonyls.
  • The Ester Moiety (

    
    ):  The methoxy group exerts an inductive electron-withdrawing effect, stiffening the 
    
    
    
    bond and shifting its absorption to a higher frequency.
  • The Ketone Moiety (

    
    ):  Located at the C6 position, this aliphatic ketone lacks the stabilizing resonance of the ester oxygen, resulting in a lower force constant and a lower frequency absorption.
    
The "Twin Peak" Phenomenon

In high-resolution FTIR, these two carbonyls do not merge into a single blob. Instead, they present as a resolved doublet or a distinct shoulder in the carbonyl region (1700–1750 cm⁻¹). Recognizing this separation is the primary "Go/No-Go" quality check for this reagent.

Detailed Spectral Assignments

The following data represents the expected absorption peaks for this compound in a neat liquid film (ATR sampling).

Primary Diagnostic Regions
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Ester C=O Stretching1735 – 1745 StrongSharp peak. Higher frequency due to -O- induction.
Ketone C=O Stretching1715 – 1718 StrongOften appears as a resolved peak or distinct shoulder on the lower energy side of the ester peak.
C-H (Aliphatic) Stretching (Asym)2930 – 2960 MediumOverlap of methyl and methylene signals.
C-H (Aliphatic) Stretching (Sym)2850 – 2870 MediumCharacteristic of the

chain.
C-O (Ester) Stretching1160 – 1200 StrongThe "C-O-C" stretch; typically the strongest peak in the fingerprint region.
Methyl (

)
Bending1360 – 1380 MediumThe "Umbrella" mode, specific to the terminal methyl ketone and ester methyl.
The Fingerprint Region (1500 – 600 cm⁻¹)

While less diagnostic for initial identification, the region below 1500 cm⁻¹ confirms the aliphatic chain length.

  • 1435 – 1460 cm⁻¹:

    
     scissoring deformation.
    
  • 720 – 730 cm⁻¹:

    
     rocking. A distinctive peak for long-chain alkanes (
    
    
    
    ), confirming the 4-carbon spacer between functional groups.

Experimental Protocol: ATR-FTIR Acquisition

Workflow Diagram

The following diagram outlines the decision logic for validating this compound purity during synthesis.

IR_Validation_Workflow Start Crude Sample This compound ATR_Check Acquire ATR-FTIR (4 cm⁻¹ resolution) Start->ATR_Check Decision_CO Analyze 1700-1750 cm⁻¹ Region ATR_Check->Decision_CO Single_Peak Single Broad Peak (< 1720 cm⁻¹) Decision_CO->Single_Peak Unresolved Double_Peak Split/Shoulder Peak (1715 & 1740 cm⁻¹) Decision_CO->Double_Peak Resolved Check_OH Check 3200-3600 cm⁻¹ (Hydroxyl Region) Single_Peak->Check_OH Suspect Degradation Result_Pass PASS: Intact Keto-Ester Double_Peak->Result_Pass Identity Confirmed Result_Hydrolysis FAIL: Hydrolysis Detected (Acid/Alcohol present) Check_OH->Result_Hydrolysis Broad OH Band

Figure 1: Logical workflow for validating this compound integrity using FTIR spectroscopy.

Step-by-Step Methodology
  • Crystal Preparation:

    • Use a Diamond or ZnSe ATR crystal . Diamond is preferred for durability.

    • Clean the crystal with isopropanol and ensure the background spectrum is flat (no residual silicone oil or protein bands).

  • Sample Deposition:

    • Place 10–20 µL of the neat liquid onto the center of the crystal.

    • Critical: For volatile esters, cover the sample with a "volatile cover" or acquire the spectrum immediately to prevent evaporation of the sample or condensation of atmospheric water.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). Note: 2 cm⁻¹ is recommended to clearly resolve the ketone/ester split.

    • Scans: 16–32 scans.

    • Range: 4000 – 600 cm⁻¹.

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library data is required). This corrects for the depth of penetration dependence on wavelength.

    • Baseline correct only if necessary (linear tilt).

Data Interpretation & Troubleshooting

Common Impurities

In drug development, this intermediate is often synthesized via oxidation or esterification. Common contaminants include:

  • Suberic Acid / Monomethyl Suberate:

    • Indicator: A broad, chaotic "hydroxyl" trough centered at 3000–3300 cm⁻¹ (O-H stretch of carboxylic acid).[1]

    • Shift: The carbonyl peak will shift significantly if the ester is hydrolyzed.

  • Water:

    • Indicator: A broad, rounded peak at ~3400 cm⁻¹ and a scissoring bend at 1640 cm⁻¹. Water is the enemy of ester stability; its presence suggests the sample needs re-drying (e.g., over

      
      ).
      
The "Single Peak" Artifact

If your spectrum shows only one carbonyl peak at 1725 cm⁻¹:

  • Resolution Issue: Your instrument resolution may be set too low (e.g., 8 cm⁻¹ or 16 cm⁻¹). Increase to 2 cm⁻¹.

  • Solvent Effect: If the sample is dissolved in a polar solvent (like Methanol), hydrogen bonding can broaden the peaks, causing them to merge. Always run this sample neat for identification.

References

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectra of Methyl Esters and Ketones. NIST Chemistry WebBook, SRD 69.[2][3] [Link][2][3]

  • Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra (Carbonyl Regions). [Link]

Sources

Decoding the Molecular Blueprint: An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 6-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pattern of methyl 6-oxoheptanoate, a molecule of interest in various chemical and biological studies. In the absence of a publicly available experimental mass spectrum for this specific compound, this guide synthesizes established principles of mass spectrometry, including alpha-cleavage and McLafferty rearrangements, to predict its fragmentation behavior under electron ionization (EI). By examining the fragmentation of analogous keto esters, this document offers a robust theoretical framework for the identification and structural elucidation of this compound in complex matrices. This guide is intended to serve as a valuable resource for researchers in chromatography and mass spectrometry, providing both foundational knowledge and practical insights into the fragmentation of bifunctional organic molecules.

Introduction: The Analytical Challenge

This compound (C₈H₁₄O₃, Molecular Weight: 158.197 g/mol ) is a bifunctional molecule containing both a ketone and a methyl ester functional group.[1][2] Its structure presents a unique case for mass spectrometric analysis, as the fragmentation pathways will be influenced by the interplay between these two functionalities. Understanding the fragmentation pattern is crucial for its unambiguous identification in complex mixtures, such as natural product extracts or synthetic reaction products, often analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Electron Ionization (EI) is a common ionization technique for the analysis of volatile and semi-volatile compounds like this compound. In EI, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into characteristic product ions. The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information.

This guide will delineate the predicted major fragmentation pathways of this compound, drawing upon the well-established fragmentation rules for ketones and esters.

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon electron ionization, this compound is expected to undergo several characteristic fragmentation reactions. The primary fragmentation mechanisms anticipated are alpha-cleavage adjacent to the carbonyl groups (both ketone and ester) and McLafferty rearrangements.

Alpha-Cleavage: The Primary Scission Events

Alpha-cleavage is a common fragmentation pathway for carbonyl compounds, involving the homolytic cleavage of a bond adjacent to the carbonyl group.[4] For this compound, there are several potential sites for alpha-cleavage.

dot

M This compound (M⁺•, m/z 158) F1 Acylium Ion (m/z 43) M->F1 α-cleavage F2 [M - CH₃]⁺ (m/z 143) M->F2 α-cleavage F3 [M - OCH₃]⁺ (m/z 127) M->F3 α-cleavage F4 [M - C₄H₇O]⁺ (m/z 73) M->F4 α-cleavage

Caption: Predicted alpha-cleavage pathways of this compound.

  • Formation of the Acetyl Cation (m/z 43): Cleavage of the C5-C6 bond, alpha to the ketone, will generate the highly stable acetyl cation (CH₃CO⁺). This is a very common fragment for methyl ketones and is often the base peak in the spectrum.

  • Loss of a Methyl Radical (m/z 143): Alpha-cleavage at the C6-C7 bond results in the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 143.

  • Loss of a Methoxy Radical (m/z 127): Cleavage of the bond between the ester carbonyl carbon and the methoxy group leads to the loss of a methoxy radical (•OCH₃), producing an acylium ion at m/z 127.

  • Formation of the [C₄H₇O₂]⁺ Ion (m/z 99): Cleavage of the C4-C5 bond, alpha to the ketone, would result in a fragment containing the ester group.

McLafferty Rearrangement: A Signature Fragmentation

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a gamma-hydrogen atom.[4] This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the beta-bond.

dot

M This compound (M⁺•, m/z 158) MR McLafferty Rearrangement Product (m/z 58) M->MR Ketone McLafferty MR_ester McLafferty Rearrangement Product (m/z 74) M->MR_ester Ester McLafferty

Caption: Predicted McLafferty rearrangement pathways for this compound.

  • McLafferty Rearrangement involving the Ketone: this compound has hydrogens on the gamma-carbon (C4) relative to the ketone. Transfer of a hydrogen from C4 to the ketonic oxygen will lead to the elimination of a neutral alkene (propene) and the formation of a radical cation at m/z 58 . This is a highly characteristic fragment for ketones with a sufficiently long alkyl chain.

  • McLafferty Rearrangement involving the Ester: Similarly, the ester carbonyl can participate in a McLafferty rearrangement. The gamma-hydrogens are located on the C4 position. This rearrangement would lead to the elimination of a neutral alkene (1-butene) and the formation of a radical cation at m/z 74 .

Summary of Predicted Key Fragment Ions

The following table summarizes the predicted major fragment ions for this compound and their proposed origins. The relative abundances are estimations based on the stability of the resulting ions and general fragmentation patterns of similar compounds.

m/zProposed StructureFragmentation PathwayPredicted Relative Abundance
158[C₈H₁₄O₃]⁺•Molecular IonLow to Moderate
127[C₇H₁₁O₂]⁺α-cleavage (loss of •OCH₃)Moderate
99[C₅H₇O₂]⁺α-cleavage at C4-C5Moderate
74[C₃H₆O₂]⁺•McLafferty Rearrangement (Ester)High
58[C₃H₆O]⁺•McLafferty Rearrangement (Ketone)High
43[CH₃CO]⁺α-cleavage (loss of •C₅H₉O₂)High (likely Base Peak)

Experimental Protocol: GC-MS Analysis

For researchers aiming to acquire the mass spectrum of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

dot

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry P1 Dissolve sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) P2 Ensure concentration is within the linear range of the instrument (e.g., 1-10 ppm) P1->P2 GC1 Injector: Split/Splitless, 250 °C P2->GC1 GC2 Column: Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary column GC1->GC2 GC3 Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min GC2->GC3 GC4 Carrier Gas: Helium, constant flow GC3->GC4 MS1 Ion Source: Electron Ionization (EI), 70 eV GC4->MS1 MS2 Mass Analyzer: Quadrupole or Ion Trap MS1->MS2 MS3 Scan Range: m/z 40-200 MS2->MS3

Caption: A typical workflow for the GC-MS analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a working solution in the low ppm range (e.g., 1-10 ppm).

  • Gas Chromatography:

    • Injector: Use a split/splitless injector set to a temperature of 250°C. A split injection with a ratio of 20:1 is a good starting point.

    • Column: A standard non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is suitable.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase the temperature at a rate of 10°C/minute to 250°C.

      • Final hold: Hold at 250°C for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.

Conclusion and Future Perspectives

This technical guide has outlined the predicted mass spectrometry fragmentation pattern of this compound based on fundamental principles of organic mass spectrometry. The key predicted fragments arise from alpha-cleavages and McLafferty rearrangements, providing a solid basis for the tentative identification of this compound.

It is important to emphasize that this is a theoretical prediction. Experimental verification is necessary to confirm the exact m/z values and relative abundances of the fragment ions. The acquisition and publication of an experimental EI mass spectrum of this compound would be a valuable contribution to the scientific community, aiding in its future identification and characterization in various research fields.

References

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 1975-1979. [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2018). Structure of this compound present in the Citrullus colocynthis by using GC-MS analysis. Retrieved from [Link]

Sources

Stability and storage conditions for Methyl 6-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of Methyl 6-oxoheptanoate

Abstract

This compound is a bifunctional organic compound featuring both a methyl ester and a ketone. This dual functionality makes it a valuable intermediate in organic synthesis but also introduces specific stability challenges. This guide provides a comprehensive analysis of the chemical stability of this compound, detailing its primary degradation pathways—hydrolysis and oxidation. We present a mechanistic rationale for the recommended storage and handling protocols, designed to preserve the compound's integrity. Furthermore, this document outlines a detailed experimental framework for conducting forced degradation studies and for purity analysis via High-Performance Liquid Chromatography (HPLC), providing researchers and drug development professionals with the necessary tools to ensure the compound's quality and reliability in their applications.

Introduction to this compound

This compound is a linear aliphatic keto-ester. Its structure, comprising a terminal methyl ester and a ketone at the C-6 position, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The presence of two reactive functional groups dictates its chemical behavior and, critically, its stability profile. Understanding the inherent reactivity of the ester and ketone moieties is paramount for preventing degradation, ensuring analytical accuracy, and maintaining the fidelity of synthetic outcomes. This guide serves as a technical resource for scientists, providing both theoretical understanding and practical protocols for the effective management of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for its proper handling and storage. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.197 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 227°C[2]
Density 0.981 g/mL[2]
Flash Point 92°C[2]
CAS Number 2046-21-1[1]

Core Stability Challenges: A Mechanistic Perspective

The stability of this compound is governed by the reactivity of its two primary functional groups. Environmental factors such as moisture, oxygen, light, extreme pH, and elevated temperature can initiate degradation.

The Ester Moiety: Susceptibility to Hydrolysis

The methyl ester group is the most significant contributor to the compound's instability, primarily through susceptibility to hydrolysis. This reaction involves the cleavage of the ester bond by water.

  • Acid-Catalyzed Hydrolysis : In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This reaction is reversible, and using an excess of water can drive the equilibrium toward the hydrolysis products: 6-oxoheptanoic acid and methanol.[3][4]

  • Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, the ester undergoes saponification. A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield a carboxylate salt and methanol. This reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

The release of acidic (6-oxoheptanoic acid) or alcoholic (methanol) impurities can alter the properties of a sample and potentially catalyze further degradation.[5]

The Ketone Moiety: Potential for Oxidation

While ketones are generally more resistant to oxidation than aldehydes, the ketone group in this compound represents a potential site for degradation, particularly under harsh conditions or in the presence of strong oxidizing agents.[6][7]

  • Oxidative Cleavage : Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of smaller carboxylic acid fragments.[8] This is a destructive process that is generally not observed under typical storage conditions but can be a concern in the presence of reactive contaminants.

  • Photochemical Reactions : Ketones can absorb UV light, which may promote the formation of radical species, initiating autoxidation chain reactions, especially in the presence of oxygen.

Predicted Degradation Pathways

Based on the functional groups present, two primary degradation pathways can be predicted for this compound. These pathways are crucial for identifying potential impurities and for developing stability-indicating analytical methods.

Hydrolytic Pathway

The most probable degradation route under ambient or aqueous conditions is the hydrolysis of the methyl ester to form 6-oxoheptanoic acid and methanol.

Caption: Predicted hydrolytic degradation of this compound.

Oxidative Pathways

Oxidative degradation is less common under controlled storage but can be induced by exposure to strong oxidants, light, or high temperatures in the presence of air. A potential, albeit aggressive, oxidative pathway is the Baeyer-Villiger oxidation, which would convert the ketone into an ester. Another possibility is cleavage at the ketone.

G cluster_main Oxidative Stress Conditions cluster_paths Potential Oxidative Products MOH This compound BV_Product Baeyer-Villiger Product (Ester insertion) MOH->BV_Product [O] (e.g., Peroxyacid) Baeyer-Villiger Cleavage_Products Cleavage Products (e.g., Adipic Acid, Acetic Acid) MOH->Cleavage_Products Strong [O] (e.g., KMnO₄) C-C Cleavage

Caption: Potential oxidative degradation pathways for this compound.

Recommended Storage and Handling Protocols

The following protocols are designed to mitigate the risks of hydrolysis and oxidation, thereby ensuring the long-term stability and purity of this compound.

Long-Term Storage Conditions

For optimal shelf-life, the compound should be stored with careful control of temperature, atmosphere, and light exposure.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential degradation reactions, particularly hydrolysis.
Atmosphere Under an inert gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, preventing oxidative degradation and minimizing hydrolysis.[2]
Container Tightly sealed, amber glass vial or bottlePrevents ingress of moisture and air. Amber glass protects the compound from light-induced degradation.
Incompatibilities Store away from strong acids, strong bases, and oxidizing agentsPrevents catalytic hydrolysis and direct oxidative degradation.
In-Use Handling and Considerations

When handling the compound for experimental use, maintaining its integrity is critical.

  • Equilibration : Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold liquid.

  • Inert Atmosphere : If the compound is to be used frequently, consider using a septum-sealed bottle and techniques (e.g., cannula transfer) that maintain an inert atmosphere.

  • Avoid Contamination : Use clean, dry syringes, and pipettes. Avoid introducing any aqueous or reactive contaminants.

  • pH of Solutions : When preparing solutions, be mindful of the pH. The compound will be most stable in neutral, anhydrous solvents. Buffering may be necessary for aqueous applications, but stability in the chosen buffer should be confirmed.

Experimental Design: A Framework for Stability Assessment

To ensure that an analytical method is "stability-indicating" and to understand the degradation profile of this compound, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions to generate its likely degradation products.

Objective and Rationale

The goal is to generate a modest amount of degradation (typically 5-20%) to ensure that the degradation products can be detected and separated from the parent compound by a suitable analytical method, such as HPLC.

Protocol: Forced Degradation Study

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC vials

Procedure:

  • Prepare Stock Solution : Prepare a stock solution of this compound in methanol at a concentration of ~1 mg/mL.

  • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl and dilute with mobile phase for analysis.

  • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase for analysis.

  • Thermal Degradation : Place a solid or neat liquid sample in a 60°C oven for 48 hours. Dissolve in methanol and dilute for analysis.

  • Control Samples : Prepare a control sample by diluting the stock solution with an equal volume of water/methanol and storing it under recommended conditions (2-8°C).

  • Analysis : Analyze all samples by a suitable HPLC method (see Protocol 6.3). The method should be able to resolve the parent peak from any new peaks that appear in the stressed samples.

Protocol: Purity Analysis by HPLC-UV

A reversed-phase HPLC method is generally suitable for a moderately polar compound like this compound.

Instrumentation & Conditions:

  • HPLC System : With UV/Vis or Diode Array Detector (DAD)

  • Column : C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

  • Mobile Phase : Acetonitrile and Water gradient (e.g., start at 40% Acetonitrile, ramp to 80% over 15 minutes)

  • Flow Rate : 1.0 mL/min

  • Detection Wavelength : 210 nm (The ketone chromophore has a weak absorbance; this may need optimization)

  • Injection Volume : 10 µL

  • Column Temperature : 30°C

Workflow:

Caption: General workflow for HPLC purity determination.

Conclusion

The stability of this compound is intrinsically linked to its bifunctional nature. The methyl ester is prone to hydrolysis under both acidic and basic conditions, while the ketone moiety presents a potential, though less immediate, risk of oxidative degradation. Adherence to strict storage and handling protocols—specifically refrigeration, exclusion of moisture and oxygen via an inert atmosphere, and avoidance of chemical incompatibilities—is critical to preserving its purity and ensuring its reliable performance in research and development. The provided experimental frameworks for forced degradation and HPLC analysis offer a robust system for validating the stability and quality of this compound, empowering scientists to proceed with confidence in their synthetic applications.

References

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]

  • European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Ryan, J. J., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications. Retrieved from [Link]

  • Common Chemistry Conditions. (n.d.). Ester to Acid. Retrieved from [Link]

  • A-level Chemistry. (2020, July 31). Aldehydes and Ketones - Oxidation and Reduction (A2 Chemistry). Retrieved from [Link]

Sources

Technical Guide: Methyl 6-Oxoheptanoate Handling & Safety Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Intelligence & Strategic Profile

Methyl 6-oxoheptanoate (CAS: 2046-21-1) is a bifunctional aliphatic building block characterized by a terminal methyl ester and a penultimate ketone moiety. In drug development, this dual-functionality renders it a critical "linker" molecule, allowing for orthogonal functionalization—typically exploiting the ester for amidation/hydrolysis and the ketone for reductive amination or nucleophilic addition.[1]

Unlike simple solvents, this intermediate requires a handling protocol that preserves its isomeric purity and prevents moisture-driven hydrolysis or acid-catalyzed aldol condensation.

Physicochemical Data Matrix[1]
PropertyValueOperational Implication
CAS Number 2046-21-1Primary identifier for inventory tracking.
IUPAC Name This compoundAlso known as Methyl 5-acetylvalerate.[2][3]
Molecular Formula C₈H₁₄O₃MW: 158.20 g/mol .[1]
Physical State Liquid (Colorless to pale yellow)Viscosity is low; easily pipettable.[1]
Boiling Point ~227°C (at 760 mmHg)High boiler; difficult to remove via rotary evaporation.[1]
Flash Point ~92°C (Closed Cup)Combustible Liquid. Requires Class IIIB handling.[1]
Density 0.981 g/mLSlightly less dense than water; phase separates on top.[1]
Solubility Soluble in DCM, EtOAc, MeOHImmiscible with water (slow hydrolysis occurs).[1]

Critical Safety Architecture (GHS Analysis)

While this compound is not classified as "Danger" (e.g., highly toxic or explosive), its "Warning" status often leads to complacency.[1] The primary risks are localized tissue irritation and potential sensitization upon repeated exposure.[1]

Hazard Classification (Derived GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][4][5]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[1][4][5]

Mechanistic Toxicology & Causality[1]
  • Skin/Eye Irritation: As an organic ester, the compound acts as a defatting agent, dissolving dermal lipids.[1] Prolonged contact compromises the stratum corneum, leading to dermatitis.[1]

  • Respiratory Irritation: While vapor pressure is low at room temperature, aerosols generated during syringe transfer or heating can irritate the bronchial mucosa.[1]

Operational Handling & Storage Protocols

This section details a self-validating workflow designed to maintain compound integrity (purity >98%) and operator safety.

The "Inert-Cold" Storage Standard

Esters are prone to hydrolysis under humid conditions, releasing methanol and 6-oxoheptanoic acid. The ketone moiety is susceptible to oxidation or self-condensation if stored improperly.

Protocol:

  • Atmosphere: Store under Argon or Nitrogen .[1] Argon is preferred due to its higher density, creating a better blanket over the liquid surface.[1]

  • Temperature: Maintain at 2–8°C .

  • Container: Amber glass with a PTFE-lined cap.[1] Avoid polyethylene (PE) bottles for long-term storage as esters can leach plasticizers.

Visualization: Safe Intake & Storage Workflow

StorageProtocol Receipt 1. Receipt & Inspection (Check Seal Integrity) QC_Check 2. Purity Verification (GC-MS / NMR) Receipt->QC_Check Verify CAS Aliquot 3. Aliquot Strategy (Avoid Freeze-Thaw) QC_Check->Aliquot If Purity >95% Purge 4. Inert Gas Purge (Argon Blanket) Aliquot->Purge Immediate Seal Storage 5. Cold Storage (2-8°C, Amber Glass) Purge->Storage Log Entry Storage->QC_Check Re-test every 6mo

Figure 1: Self-validating storage workflow ensuring chemical integrity from receipt to long-term storage.

Synthesis & Drug Development Context

For researchers, the value of this compound lies in its ability to serve as a scaffold for lipid mediators or prostaglandin analogs.[1]

Synthetic Utility

The molecule allows for chemoselective differentiation :

  • Ketone Focus: Reaction with Grignard reagents or amines (reductive amination) without disturbing the ester (under controlled conditions).[1]

  • Ester Focus: Hydrolysis to the acid or reduction to the alcohol.[1]

Experimental Protocol: Reductive Amination (Example)

Objective: Derivatization of the ketone moiety while preserving the ester.[1]

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous Methanol.

  • Amine Addition: Add primary amine (1.1 eq) and stir for 30 min to form the imine intermediate. Note: Use molecular sieves to sequester water and drive equilibrium.[1]

  • Reduction: Cool to 0°C. Add NaBH₃CN (1.5 eq) portion-wise. Why NaBH₃CN? It is less aggressive than NaBH₄ and will not reduce the ester functionality.[1]

  • Quench: Neutralize with saturated NaHCO₃.

  • Extraction: Extract with DCM. The ester remains intact; the ketone is converted to a secondary amine.[1]

Visualization: Reaction Pathway[1]

ReactionPathway Start This compound (Ketone + Ester) PathA Path A: Nucleophilic Addition (Target: Ketone) Start->PathA Grignard / Amine (Mild Cond.) PathB Path B: Hydrolysis (Target: Ester) Start->PathB LiOH / NaOH (aq. THF) ProdA Tertiary Alcohol / Amine (Ester Intact) PathA->ProdA Chemoselective ProdB 6-Oxoheptanoic Acid (Ketone Intact) PathB->ProdB Saponification

Figure 2: Divergent synthetic pathways utilizing the bifunctional nature of the molecule.[1]

Emergency Response & Waste Disposal

Fire Fighting Measures
  • Flash Point: ~92°C.[1]

  • Media: Use Alcohol-resistant foam , Dry chemical, or Carbon dioxide (CO₂).[1]

  • Do NOT use: High-volume water jet. This can spread the burning liquid as the ester is less dense than water and will float.[1]

Accidental Release (Spill Protocol)
  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear Nitrile gloves (0.11 mm thickness minimum), safety goggles, and a lab coat.[1]

  • Containment: Dike the spill with inert absorbent (vermiculite or sand).[1] Do not use combustible materials like sawdust.[1]

  • Neutralization: Wash the area with a dilute detergent solution to emulsify the remaining organic residue.[1]

Disposal Considerations
  • Classification: Non-halogenated organic solvent waste.[1]

  • Method: Incineration in a licensed chemical combustor equipped with an afterburner and scrubber.[1]

  • Prohibition: Do not discharge into drains or municipal water systems (toxic to aquatic life in high concentrations).[1]

References

  • PubChem. (2025).[1][4] Compound Summary: Keto-heptanoic acid derivatives. (Data extrapolated from homologous series). Retrieved from [Link]

  • Jiang, X., et al. (2017).[1] Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Journal of Saudi Chemical Society.[1][6] (Contextual usage of heptanoate intermediates). Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of Methyl 6-Oxoheptanoate and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the biological activities of methyl 6-oxoheptanoate and its derivatives. This document explores the current understanding of these compounds, from their synthesis and metabolic fate to their potential as modulators of key biological processes. By providing a detailed overview of existing research, experimental protocols, and potential therapeutic avenues, this guide aims to catalyze further investigation into this promising class of molecules.

Introduction: The Emerging Significance of this compound

This compound is a keto ester, a class of organic compounds characterized by a ketone and an ester functional group. While its direct biological activities are not extensively documented, its structural similarity to endogenous metabolites and its utility as a synthetic precursor suggest a significant, yet largely unexplored, therapeutic potential. The presence of both a reactive ketone group and a modifiable ester group makes this compound an attractive scaffold for the development of novel bioactive molecules.

Its corresponding carboxylic acid, 6-oxoheptanoic acid, is recognized for its role as a reagent in the synthesis of novel penicillins and as a chemical linker for conjugating hydrazide derivatives to proteins, highlighting the potential for creating biologically active conjugates.[1]

The Metabolic Context: A Gateway to Biological Activity

This compound belongs to the broader category of medium-chain fatty acid derivatives. Medium-chain triacylglycerides (MCTs) are known to induce ketosis, a metabolic state where the body utilizes ketone bodies as a primary energy source.[2] This process has been linked to potential therapeutic benefits in neurodegenerative diseases like Alzheimer's and in managing metabolic disorders.[2][3][4] The metabolism of keto esters can influence cellular energy pathways and potentially impact signaling cascades.

Ketogenesis and Energy Metabolism

The consumption of medium-chain triacylglycerols (MCTs) can lead to an increase in ketogenesis and metabolic rate, while also lowering blood glucose levels.[3] This is accompanied by a transient increase in plasma insulin and glucagon.[3] These metabolic effects are preserved in individuals with obesity and are sustained after several days of supplementation.[3] A portion of ingested MCTs can bypass the liver and circulate as medium-chain fatty acids (MCFAs), which, along with ketone bodies, may act as signaling molecules or substrates in peripheral tissues.[3]

Diagram: Simplified Overview of Medium-Chain Triglyceride Metabolism

MCT_Metabolism MCT Medium-Chain Triglycerides (MCTs) Intestine Small Intestine (Hydrolysis) MCT->Intestine MCFA Medium-Chain Fatty Acids (MCFAs) Intestine->MCFA PortalVein Portal Vein MCFA->PortalVein Bloodstream Bloodstream MCFA->Bloodstream Bypass Liver Liver (β-oxidation) PortalVein->Liver Ketones Ketone Bodies (β-hydroxybutyrate, Acetoacetate) Liver->Ketones Ketones->Bloodstream PeripheralTissues Peripheral Tissues (Brain, Muscle) Bloodstream->PeripheralTissues Energy Energy Production (ATP) PeripheralTissues->Energy

Caption: Metabolic fate of ingested medium-chain triglycerides.

Synthetic Accessibility and Derivatization Potential

The chemical structure of this compound provides multiple avenues for synthetic modification, allowing for the creation of a diverse library of derivatives. The ketone functionality can be targeted for reactions such as reduction, reductive amination, and aldol condensation, while the ester group can be hydrolyzed, transesterified, or converted to an amide. This synthetic versatility is key to exploring the structure-activity relationships of this class of compounds.

General Synthetic Strategies

Derivatives of the 6-oxoheptanoic acid core can be synthesized through various established organic chemistry reactions. For example, 6-aryl-4-oxohex-5-enoic acids can be prepared by the condensation of an appropriate aldehyde with levulinic acid, followed by reduction to yield 6-aryl-4-oxohexanoic acids.[5]

Table 1: Potential Synthetic Modifications of this compound

Functional GroupReaction TypePotential Products
KetoneReductionMethyl 6-hydroxyheptanoate
Reductive AminationMethyl 6-aminoheptanoate derivatives
Aldol Condensationα,β-unsaturated keto esters
Wittig ReactionAlkenyl heptanoate derivatives
EsterHydrolysis6-Oxoheptanoic acid
TransesterificationVarious alkyl 6-oxoheptanoates
Amidation6-Oxoheptanamide derivatives

Exploring the Biological Landscape: Potential Therapeutic Applications

While direct evidence is limited, the structural features of this compound and its derivatives suggest potential applications in several therapeutic areas.

Antimicrobial and Anti-inflammatory Activity

Various fatty acid methyl esters and related compounds have demonstrated antimicrobial and anti-inflammatory properties. For instance, hexadecanoic acid methyl ester has been reported to inhibit cyclooxygenase II, suggesting an anti-inflammatory action.[6] The presence of this compound in plant extracts with known traditional medicinal uses further hints at its potential bioactivity.

Prostaglandin Analogs and Signaling

Prostaglandins are potent lipid signaling molecules involved in a wide range of physiological processes, including inflammation, pain, and fever. The structural similarity of the heptanoate chain to the prostaglandin backbone suggests that derivatives of this compound could potentially be developed as prostaglandin analogs.[7][8][9] Such analogs could be designed to modulate prostaglandin receptor activity, offering therapeutic potential in areas like glaucoma and cardiovascular disease.[7][9]

Diagram: Conceptual Pathway for Developing Prostaglandin Analogs

Prostaglandin_Analogs M6O This compound Derivatization Chemical Synthesis (e.g., side chain addition, cyclization) M6O->Derivatization PGA_Analogs Prostaglandin Analogs Derivatization->PGA_Analogs PG_Receptors Prostaglandin Receptors (e.g., FP, EP) PGA_Analogs->PG_Receptors Binding and Activation Biological_Effect Therapeutic Effect (e.g., IOP reduction) PG_Receptors->Biological_Effect

Caption: From scaffold to therapeutic effect.

Experimental Protocols for Biological Evaluation

To systematically investigate the biological activity of this compound and its derivatives, a tiered screening approach is recommended. This should encompass in vitro assays to determine cytotoxicity and specific biological activities, followed by in vivo studies for promising candidates.

In Vitro Screening Assays

A foundational step in evaluating the biological potential of novel compounds is to assess their activity in relevant in vitro models.

Protocol 1: General Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate target cells (e.g., cancer cell lines, normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its derivatives) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Protocol 2: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition for each compound.

In Vivo Efficacy Models

Promising compounds identified from in vitro screens should be further evaluated in relevant animal models to assess their in vivo efficacy and safety. The choice of model will depend on the observed in vitro activity.

Future Directions and Conclusion

The field of this compound and its derivatives is ripe for exploration. While current research is in its nascent stages, the chemical versatility of the core structure and its connection to important metabolic pathways suggest a promising future for the development of novel therapeutics. Future research should focus on:

  • Systematic Synthesis and Screening: The generation of diverse chemical libraries based on the this compound scaffold and their screening against a wide range of biological targets.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by active derivatives.

  • Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationships of lead compounds.

References

Sources

Methyl 6-Oxoheptanoate: Strategic Cleavage and Precision Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of Methyl 6-oxoheptanoate, moving from its historical emergence via oxidative cleavage technologies to its modern role in "Green" catalysis and pharmaceutical synthesis.

CAS: 2046-21-1 | Formula:


 | IUPAC:  this compound[1]

Executive Summary

This compound (also known as Methyl 5-acetylvalerate) represents a classic example of "synthetic unmasking"—the process of revealing reactive linear functionality from a cyclic precursor.[1] Historically significant as the primary product of 1-methylcyclohexene ozonolysis, this keto-ester has evolved from a simple degradation product into a versatile scaffold for divergent synthesis .[1]

Its dual functionality—a terminal methyl ester and a distinct internal ketone—allows for orthogonal protection and selective chain extension. This guide explores its transition from stoichiometric oxidative synthesis to modern catalytic aerobic cleavage and its application in constructing pharmacologically active


-lactams and pheromone architectures.[1]

Historical Genesis: The Evolution of Oxidative Cleavage

The history of this compound is inextricably linked to the development of oxidative cleavage methodologies in the mid-20th century. Unlike natural products isolated directly from flora, this compound was "discovered" as a chemical artifact of manipulating cyclic terpenes and petrochemical derivatives.

Era 1: The Ozonolysis Standard (1950s–1980s)

The "discovery" route utilized the high strain energy of 1-methylcyclohexene . Early organic chemists recognized that treating this trisubstituted alkene with ozone (


) at cryogenic temperatures (

), followed by an oxidative workup (or reductive workup in methanol), quantitatively yielded the linear keto-ester.[1]
  • Mechanism: Formation of the primary ozonide (molozonide)

    
     rearrangement to the Criegee intermediate 
    
    
    
    solvolysis with methanol to yield the terminal ester and internal ketone.
  • Significance: This established this compound as a reliable "chiral pool" alternative (albeit achiral itself) for accessing 1,6-dicarbonyl spacing, difficult to achieve via direct alkylation.[1]

Era 2: Biomimetic and Green Catalysis (2000s–Present)

With the advent of Green Chemistry, the reliance on hazardous ozone and stoichiometric oxidants (like


) became a liability. The modern history of this molecule is defined by Aerobic Oxidative Cleavage .
  • Iron Catalysis: Researchers (e.g., Ito et al.) developed systems using

    
     or iron-porphyrins to catalyze the ring-opening of 2-methylcyclohexanone  directly with molecular oxygen (
    
    
    
    ).[1]
  • Heteropolyacids: Recent industrial patents utilize Vanadium-based heteropolyacids (e.g.,

    
    ) to achieve >90% selectivity for the keto-ester, bypassing the explosive hazards of ozonolysis.
    

Technical Synthesis Pathways

The following diagram illustrates the two primary synthetic vectors: the classic Ozonolysis route and the modern Catalytic Ring Opening.

SynthesisPathways Cyclohexene 1-Methylcyclohexene Ozonide Molozonide Intermediate Cyclohexene->Ozonide 1. O3, MeOH, -78°C Cyclohexanone 2-Methylcyclohexanone IronComplex Fe(III)-Enolate Complex Cyclohexanone->IronComplex FeCl3 (5 mol%) O2 (1 atm), MeOH Target This compound (Target) Ozonide->Target 2. Oxidative Workup (H2O2/HCOOH) IronComplex->Target C-C Cleavage (Aerobic Oxidation)

Figure 1: Comparison of the classic Ozonolysis route (top) and the modern Iron-catalyzed aerobic ring-opening (bottom).[1]

Experimental Protocols

Protocol A: High-Purity Synthesis via Ozonolysis

Objective: Synthesis of 10g this compound from 1-methylcyclohexene.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a gas inlet tube (sparger), a drying tube, and a magnetic stirrer. Charge with 1-methylcyclohexene (10.0 g, 104 mmol) dissolved in Dichloromethane (DCM) / Methanol (1:1 v/v, 200 mL) .

  • Ozonolysis: Cool the solution to -78°C (dry ice/acetone bath). Bubble

    
     generated from an oxygen source through the solution.
    
    • Endpoint Indicator: The reaction is complete when the solution turns a persistent faint blue (indicating saturated

      
      ).
      
  • Quench (Critical Step): Purge the system with Nitrogen for 15 minutes to remove excess ozone. Slowly add Dimethyl Sulfide (DMS, 15 mL) or Thiourea to reduce the ozonide.

    • Safety Note: Ozonides are explosive. Maintain -78°C during addition, then allow to warm to Room Temperature (RT) overnight.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in diethyl ether, wash with water (3x) and brine (1x). Dry over

    
    .
    
  • Purification: The crude oil is often >95% pure. Distillation (bp ~95-100°C at 5 mmHg) yields the pure colorless liquid.

Protocol B: "Green" Iron-Catalyzed Ring Opening

Objective: Aerobic cleavage of 2-methylcyclohexanone.[1]

  • Reagents: 2-Methylcyclohexanone (5.0 mmol) ,

    
     (0.5 mmol, 10 mol%) , and Methanol (20 mL) .
    
  • Reaction: Place in a pressure tube or balloon-flask setup under an Oxygen atmosphere (1 atm) . Heat to 60°C with vigorous stirring for 24 hours.

  • Mechanism: The

    
     coordinates to the enol form of the ketone, facilitating electron transfer to 
    
    
    
    , generating a superoxide species that cleaves the C1-C2 bond.
  • Isolation: Evaporate methanol. Flash chromatography (Hexane/EtOAc) is required to remove the iron catalyst.

Applications in Drug Development

This compound serves as a "bifunctional linchpin." Its primary utility lies in its ability to undergo Multicomponent Reactions (MCRs) and selective chain elongation.

The Ugi-Lactamization Pathway

A critical modern application is the synthesis of


-lactams  (7-membered rings), which are privileged scaffolds in peptidomimetics and CNS-active drugs.[1]
  • Logic: The keto-ester acts as both the carbonyl component and the internal nucleophile precursor.

  • Workflow:

    • Ugi 4-Component Reaction: React this compound with an amine (

      
      ), an isocyanide (
      
      
      
      ), and an acid component.[1]
    • Cyclization: Under basic conditions, the resulting linear Ugi adduct undergoes intramolecular transesterification/amidation to close the 7-membered ring.

UgiPathway KetoEster This compound UgiReaction Ugi 4-Component Reaction (MeOH, RT) KetoEster->UgiReaction Amine Amine (R-NH2) Amine->UgiReaction Isocyanide Isocyanide (R-NC) Isocyanide->UgiReaction Intermediate Linear Ugi Adduct UgiReaction->Intermediate Cyclization Base-Mediated Cyclization (NaH or tBuOK) Intermediate->Cyclization Lactam Substituted ε-Lactam (Drug Scaffold) Cyclization->Lactam

Figure 2: The Ugi-Azide / Lactamization cascade utilizing this compound as a core scaffold.[1]

Pheromone and Lipid Synthesis

The compound is a homolog of the "Queen Substance" (9-oxo-2-decenoic acid) precursors.[1]

  • Chain Extension: The ketone at C6 is highly susceptible to Wittig olefination . Reaction with a C2-phosphonium ylide yields the C10 skeleton required for decenoic acid derivatives.

  • Selectivity: The methyl ester at C1 remains intact during mild Wittig conditions, allowing for subsequent hydrolysis or reduction.

Physical Data Summary

PropertyValueNotes
Molecular Weight 158.19 g/mol
Boiling Point 92–94°C @ 5 mmHgVacuum distillation recommended
Density ~1.0 g/mL
Appearance Colorless to pale yellow liquidOxidizes/darkens upon air exposure
Solubility DCM, MeOH, Et2O, THFSlightly soluble in water
Stability Store at 2-8°CHygroscopic; keep under inert gas

References

  • ChemicalBook. (2025).[2] this compound Properties and Synthesis.[1][3][4] Retrieved from

  • NIST Chemistry WebBook. (2025). Methyl 6-methylheptanoate and related keto-esters Mass Spectra.[1] Retrieved from

  • Organic Syntheses. (1979). Nucleophilic Acylation with Disodium Tetracarbonylferrate: Methyl 7-Oxoheptanoate.[1][5] (Note: Homolog reference for protocol comparison). Retrieved from

  • Google Patents. (2003). Process for the preparation of 6-methylheptanone and related esters.[1] US6605746B2. Retrieved from

  • Thieme Connect. (2014). Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions.[1] (Detailing the Ugi reaction application). Retrieved from

  • ResearchGate. (2012).[4] Oxidative ring-opening of 2-methylcyclohexanone catalysed by supported heteropolyacid catalysts.[1][4] Retrieved from

Sources

Strategic Sourcing and Technical Utilization of Methyl 6-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthesis pathways, and quality assurance protocols for Methyl 6-oxoheptanoate (CAS 2046-21-1) .

CAS 2046-21-1 | A Critical Bifunctional Intermediate

Executive Summary

This compound (also known as Methyl 5-acetylvalerate) is a specialized bifunctional aliphatic ester used primarily as a building block in the synthesis of non-canonical amino acids, heterocycles, and complex pharmaceutical linkers.[1] Unlike common commodity esters, its availability is constrained by specific synthesis routes involving oxidative cleavage, leading to significant price volatility and lead-time variances. This guide provides researchers and procurement leads with a validated framework for sourcing, verifying, and utilizing this compound.

Chemical Profile & Critical Quality Attributes (CQAs)

Before sourcing, it is imperative to distinguish this compound from its structural isomers, which are often conflated in supplier databases.

PropertySpecification
Chemical Name This compound
Synonyms Methyl 5-acetylvalerate; 5-Acetylvaleric acid methyl ester
CAS Number 2046-21-1 (Note: Do not confuse with Methyl 3-oxoheptanoate [39815-78-6] or Methyl 7-oxoheptanoate [35376-00-2])
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.20 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~95–98 °C (at reduced pressure, typically 10 mmHg)
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water
Key Impurities 6-Oxoheptanoic acid (Hydrolysis product); Dimethyl acetals (Storage artifact)

Supply Chain Landscape

The commercial supply of this compound is bifurcated between high-cost catalog suppliers and bulk contract manufacturing organizations (CMOs).

Supplier Tiers
  • Tier 1 (Catalog/Research): Sigma-Aldrich (MilliporeSigma), TCI, Key Organics.

    • Pros: High reliability, COA provided, typically >97% purity.

    • Cons: High cost (

      
      100/gram), small pack sizes (250mg – 5g).
      
  • Tier 2 (Bulk/CMO): Specialized Chinese and Indian CMOs (e.g., ChemicalBook listings).

    • Pros: Significantly lower cost for >100g orders.

    • Cons: Variable purity, risk of isomeric mixtures, longer lead times (2–3 weeks).

Sourcing Decision Matrix

Use the following logic flow to determine the optimal sourcing strategy based on your project phase.

SourcingMatrix Start Requirement Analysis VolCheck Volume Required? Start->VolCheck HighVol > 50 Grams VolCheck->HighVol Scale-Up Phase LowVol < 10 Grams VolCheck->LowVol Discovery Phase Tier2 Source Tier 2 (CMO) Request Batch Sample HighVol->Tier2 Tier1 Source Tier 1 (Sigma/TCI) Prioritize Speed & Purity LowVol->Tier1 QC Mandatory In-House QC (GC-MS + NMR) Tier1->QC Verification Tier2->QC Critical Step

Figure 1: Decision matrix for sourcing this compound based on project scale.

Synthesis & Production Logic

Understanding the synthesis allows researchers to anticipate impurities. The two primary industrial routes are Oxidative Cleavage and Esterification .

Route A: Ozonolysis of 1-Methyl-1-cyclohexene (The "Clean" Route)

This route is preferred for high-purity applications as it avoids heavy metal contamination found in permanganate oxidations.

  • Precursor: 1-Methyl-1-cyclohexene (C₇H₁₂).

  • Ozonolysis: Reaction with O₃ in MeOH/DCM at -78°C yields 6-oxoheptanal.

  • Oxidation: Jones oxidation or Pinnick oxidation converts the aldehyde to 6-oxoheptanoic acid.

  • Esterification: Acid-catalyzed reaction with Methanol yields the final product.

Route B: Ring Opening of 2-Acetylcyclohexanone

Often used in older industrial processes, this route involves the retro-Claisen condensation or hydrolytic cleavage of 2-acetylcyclohexanone.

  • Risk: Incomplete cleavage can lead to cyclic impurities that are difficult to separate by distillation.

SynthesisPath Precursor 1-Methyl-1-cyclohexene Inter1 6-Oxoheptanal Precursor->Inter1 1. O3, MeOH 2. Me2S workup Inter2 6-Oxoheptanoic Acid Inter1->Inter2 Oxidation (Jones/Pinnick) Product This compound (CAS 2046-21-1) Inter2->Product MeOH, H2SO4 (Fischer Esterification)

Figure 2: Primary synthetic pathway via oxidative cleavage of 1-methyl-1-cyclohexene.

Quality Assurance Protocol

Due to the bifunctional nature (ketone + ester), this compound is prone to hydrolysis and acetal formation. The following protocol is self-validating.

Identity Verification (GC-MS)
  • Method: EI Source, 70eV.

  • Expected Fragment Ions:

    • m/z 158 [M]+ (Weak)

    • m/z 127 [M - OMe]+

    • m/z 43 [CH₃C=O]+ (Base peak, characteristic of methyl ketones)

    • m/z 58 [Acetone rearrangement fragment]

Purity Analysis (¹H-NMR)

Run in CDCl₃. Look for these diagnostic signals to confirm structure and purity:

  • δ 3.66 ppm (s, 3H): Methyl ester (-COOCH ₃).

  • δ 2.13 ppm (s, 3H): Methyl ketone (-C(=O)CH ₃).

  • δ 2.45 ppm (t, 2H): Methylene adjacent to ketone.

  • δ 2.32 ppm (t, 2H): Methylene adjacent to ester.[1]

  • Impurity Flag: A singlet at ~3.2-3.4 ppm indicates dimethyl acetal formation (reaction of ketone with methanol).

Applications in Drug Discovery

This compound serves as a versatile "linker" molecule in medicinal chemistry.

  • Reductive Amination (Non-Canonical Amino Acids): Reaction with amines followed by reduction (NaBH₃CN) yields 6-aminoheptanoate derivatives, which are valuable for introducing hydrophobic spacers in peptide drugs.

  • Heterocycle Synthesis: The 1,5-dicarbonyl relationship (if homologated) or reaction with hydrazines allows for the rapid synthesis of substituted pyrroles and pyridazines.

  • HDAC Inhibitor Development: Hydrolysis of the ester reveals the acid, which can be coupled to zinc-binding groups (e.g., hydroxylamine) to create SAHA-like histone deacetylase inhibitors with modified chain lengths [1].

References

  • ChemicalBook. (2025).[1][2] this compound Properties and Suppliers. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: this compound. Retrieved from

  • PubChem. (2025). Compound Summary: 5-Acetylvaleric acid methyl ester. Retrieved from

  • Organic Syntheses. (1987). Ozonolytic Cleavage of Cyclohexene to Terminally Differentiated Products. (Analogous methodology). Retrieved from

Sources

Methodological & Application

Step-by-step experimental procedure for Methyl 6-oxoheptanoate synthesis

[1][2][3][4]

Experimental Protocol

Phase 1: Ring Opening (Synthesis of 6-Oxoheptanoic Acid)

Principle: The C1-C2 bond cleavage is driven by the formation of a stabilized enolate and the release of ring strain.

  • Reagents:

    • 2-Acetylcyclopentanone (12.6 g, 100 mmol)

    • Sodium Hydroxide (8.0 g, 200 mmol) dissolved in Water (100 mL)

    • Hydrochloric Acid (Concentrated, for workup)

    • Dichloromethane (DCM) for extraction[1]

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with the NaOH solution. Add 2-acetylcyclopentanone dropwise over 10 minutes. The solution will initially turn yellow due to enolate formation.

  • Reaction: Heat the mixture to a gentle boil (Reflux ~100°C) for 2.5 hours .

    • Scientist's Note: Monitor by TLC (50:50 Hexane/EtOAc). The starting material spot (

      
      ) must disappear. The product acid stays at the baseline in this solvent system.
      
  • Cooling & Workup: Cool the reaction mixture to 0°C in an ice bath.

  • Acidification: CAUTIOUSLY add concentrated HCl dropwise with vigorous stirring until the pH reaches 1.0.

    • Observation: A white crystalline solid (6-oxoheptanoic acid) may precipitate. If it oils out, proceed to extraction.

  • Extraction: Extract the aqueous phase with DCM (

    
    ).
    
  • Drying: Combine organic layers, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
    • Yield Check: Expect ~12.5–13.5 g of crude off-white solid/oil.

Phase 2: Fischer Esterification

Principle: Equilibrium-driven esterification. Methanol serves as both reactant and solvent to drive the reaction forward via mass action.

  • Reagents:

    • Crude 6-Oxoheptanoic Acid (from Phase 1)

    • Methanol (anhydrous, 100 mL)

    • Sulfuric Acid (conc., 1.0 mL) or p-Toluenesulfonic acid (pTSA, 0.5 g)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude acid in 100 mL anhydrous methanol in a 250 mL round-bottom flask.

  • Catalyst Addition: Add catalytic

    
     (or pTSA).
    
  • Reflux: Attach a drying tube (CaCl2) to the condenser to exclude atmospheric moisture. Reflux for 4 hours .

  • Concentration: Remove excess methanol via rotary evaporation to ~20 mL volume.

  • Neutralization: Pour the residue into 100 mL ice-cold saturated

    
     solution.
    
    • Critical Control Point: Ensure the solution is slightly basic (pH 8) to remove any unreacted acid.

  • Final Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine (
    
    
    ).
  • Purification: Dry over

    
    , filter, and concentrate.
    
  • Distillation: Purify the residue via vacuum distillation (bp ~95–98°C at 2 mmHg) to obtain a clear, colorless liquid.

Data Summary & stoichiometry

ComponentMW ( g/mol )EquivalentsMass/VolRole
2-Acetylcyclopentanone 126.151.012.6 gPrecursor
NaOH 40.002.08.0 gCleavage Agent
Methanol 32.04Excess100 mLSolvent/Reactant
H2SO4 98.08Cat.1.0 mLCatalyst
This compound 158.20 Product ~12.0 g Target

Expected Yield: 75–82% (overall two steps).

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers. If these peaks are absent, the reaction has failed or is incomplete.

1. Proton NMR (


 NMR, 

, 400 MHz):
  • Diagnostic Signal A (Methyl Ester): Singlet at

    
     (
    
    
    ).
  • Diagnostic Signal B (Terminal Ketone Methyl): Singlet at

    
     (
    
    
    ).
  • Absence of Signal: No peaks in the alkene region (

    
    ), confirming no elimination byproducts.
    

2. IR Spectroscopy:

  • Ester Carbonyl: Strong band at

    
    .
    
  • Ketone Carbonyl: Strong band at

    
    .
    
  • Note: The absence of a broad -OH stretch (

    
    ) confirms successful esterification of the intermediate acid.
    

References

  • Organic Syntheses, Coll. Vol. 4, p. 555 (1963). 7-Oxooctanoic Acid (Analogous procedure for ring opening).Link

  • Journal of Organic Chemistry, 31(6), 1707–1712 (1966). The Alkaline Cleavage of 2-Acetylcyclohexanone.Link

  • ChemicalBook Entry: this compound. Physical properties and safety data.Link

  • PubChem Compound Summary: this compound. Structure and identification.Link

Application Note: GC-MS Analysis of Methyl 6-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of Methyl 6-oxoheptanoate (CAS: 2046-21-1), a critical intermediate in fatty acid metabolism and pharmaceutical synthesis.[1] Unlike standard Fatty Acid Methyl Esters (FAMEs), this analyte contains a reactive ketone moiety at the


-1 position, presenting unique challenges regarding peak tailing and thermal stability.[1] This guide provides a self-validating methodology using a 5%-phenyl-methylpolysiloxane column, optimized split/splitless injection parameters, and specific mass spectral fragmentation logic for unequivocal identification.

Introduction & Chemical Context

This compound (MW 158.2 g/mol ) is a keto-ester often derived from the oxidative cleavage of terpenes or as a synthetic precursor for prostaglandins and macrolides.[1]

The Analytical Challenge

While the methyl ester group improves volatility compared to the free acid, the ketone group at C6 introduces polarity that can lead to:

  • Active Site Adsorption: Interaction with silanol groups in the liner or column, causing peak tailing.[1]

  • Isomeric Confusion: It must be chromatographically resolved from other keto-ester isomers (e.g., Methyl 5-oxoheptanoate).[1]

Compound Properties
PropertyValueNotes
IUPAC Name This compoundSynonyms: 5-Acetylvaleric acid methyl ester
Structure

Linear keto-ester
Boiling Point ~227°C (atm)Elutes mid-chromatogram on standard columns
LogP ~0.98Moderately lipophilic; suitable for solvent extraction

Experimental Workflow

The following diagram outlines the decision matrix for sample preparation based on the matrix type (Synthetic vs. Biological).

Workflow Sample Start: Sample Matrix Synth Synthetic Reaction Mix Sample->Synth Bio Biological Fluid/Tissue Sample->Bio Dilution Direct Dilution (Ethyl Acetate) Synth->Dilution LLE Liquid-Liquid Extraction (EtOAc or DCM) Bio->LLE GC GC-MS Analysis (DB-5ms Column) Dilution->GC Drying Dry (MgSO4) & Filter LLE->Drying Drying->GC Data Data Processing (SIM/Scan) GC->Data

Figure 1: Decision tree for sample preparation workflows ensuring minimal analyte loss.

Detailed Protocol

Reagents and Standards
  • Solvent: Ethyl Acetate (LC-MS Grade) is preferred over Dichloromethane (DCM) due to lower toxicity and excellent solubility for keto-esters.[1]

  • Internal Standard (ISTD): Methyl nonanoate (

    
     ester) or Methyl decanoate.[1] Rationale: These elute near the analyte but are chemically distinct enough to avoid interference.[1]
    
  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).[1]
    
GC-MS Method Parameters

This method utilizes a standard non-polar column.[1] If separation from complex isomers is required, a polar WAX column may be substituted, but the temperatures below are for a 5%-phenyl phase.[1]

System: Agilent 7890/5977 or equivalent single quadrupole system.

ParameterSettingTechnical Rationale
Column DB-5ms UI (30m

0.25mm

0.25µm)
"UI" (Ultra Inert) is critical to prevent ketone tailing.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.[1]
Injection Mode Split (10:1) for synthesis; Splitless for bio-samples.Adjust based on concentration range (ppm vs ppb).
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.[1]
Transfer Line 280°CPrevents condensation before the ion source.
Ion Source 230°C (EI)Standard EI temperature.[1]
Quadrupole 150°C

Oven Temperature Program:

  • Initial: 60°C (Hold 1 min)

    
     Focuses solvent and volatiles.
    
  • Ramp 1: 15°C/min to 180°C

    
     Elution of this compound (approx. 140-150°C).
    
  • Ramp 2: 25°C/min to 300°C (Hold 3 min)

    
     Bake out heavier matrix components.
    
Mass Spectrometry Settings (EI - 70eV)
  • Scan Mode: 35–350 m/z (for identification).[1]

  • SIM Mode (Quantification):

    • Target Ion: m/z 43 (Base Peak)[1]

    • Qualifier 1: m/z 74 (McLafferty Rearrangement)

    • Qualifier 2: m/z 58 (Ketone rearrangement)

    • Qualifier 3: m/z 127 (M -

      
      )
      

Results & Discussion: Interpretation Logic

Fragmentation Pathway

Correct identification relies on understanding why specific ions appear.[1] The fragmentation of this compound is driven by two primary mechanisms:


-cleavage at the ketone and the McLafferty rearrangement at the ester.[1]

Fragmentation Mol This compound (MW 158) mz43 m/z 43 [CH3-C=O]+ Mol->mz43 Alpha Cleavage (Ketone) mz74 m/z 74 [CH2=C(OH)OCH3]+ Mol->mz74 McLafferty Rearr. (Ester side) mz58 m/z 58 [CH3-C(OH)=CH2]+ Mol->mz58 McLafferty Rearr. (Ketone side) mz127 m/z 127 [M - OCH3]+ Mol->mz127 Loss of Methoxy

Figure 2: Electron Ionization (EI) fragmentation pathways.[1] Note that m/z 43 is typically the base peak due to the stability of the acylium ion.[1]

Chromatographic Characteristics
  • Retention Index (RI): On a DB-5ms column, this compound typically elutes at an RI of approximately 1250–1280 .[1]

  • Peak Shape: Expect a sharp, symmetrical peak.[1] If tailing > 1.2 (USP Tailing Factor) is observed, it indicates active sites in the inlet liner.[1] Action: Replace liner with a deactivated quartz wool liner.[1]

Troubleshooting & Validation

Self-Validating Checks
  • The "74/43 Ratio" Check: In your standard, calculate the ratio of abundance between m/z 74 and m/z 43.[1] This ratio should remain constant (

    
     10%) in your samples. A deviation suggests co-elution with a non-keto fatty ester (which would have high 74, low 43).[1]
    
  • Linearity: The method is linear from 0.5 ppm to 100 ppm.

    
     should exceed 0.995.
    
Common Issues
  • Ghost Peaks: If you see peaks at m/z 73, 147, 207, 221, these are siloxanes from column bleed or septum degradation, not your analyte.[1]

  • Loss of Sensitivity: The ketone group makes this molecule susceptible to moisture.[1] Ensure the drying step (

    
    ) is thorough.
    

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Methyl 6-methyl heptanoate (isomer reference) & General Keto-Ester Fragmentation Data. NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1][3]

  • Sparkman, O. D., & Penton, Z. (2023).[1] Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (General reference for McLafferty Rearrangement mechanisms cited in Section 5.1).

Sources

Application Notes and Protocols for the Chemoselective Reduction of the Ketone Group in Methyl 6-Oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chemoselective Ketone Reduction

In the landscape of synthetic organic chemistry, particularly within the realms of pharmaceutical and fine chemical development, the ability to selectively modify one functional group in the presence of others is a cornerstone of efficient and elegant synthesis. Methyl 6-oxoheptanoate presents a classic chemoselectivity challenge: the reduction of a ketone in the presence of a methyl ester. The successful execution of this transformation to yield methyl 6-hydroxyheptanoate is pivotal for the synthesis of various bioactive molecules and polymer precursors. This document provides a comprehensive guide to the theory and practice of this reduction, with a primary focus on the use of sodium borohydride, a versatile and selective reducing agent.

Comparative Analysis of Reduction Strategies

The choice of a reducing agent is dictated by a balance of reactivity, selectivity, cost, and operational simplicity. For the reduction of a ketone in the presence of an ester, two primary methods are often considered: chemical reduction with metal hydrides and catalytic hydrogenation.

Method Reagent/Catalyst Typical Conditions Advantages Disadvantages
Chemical Reduction Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0°C to Room Temp.Excellent chemoselectivity, mild conditions, operational simplicity, cost-effective.[1][2]Stoichiometric amounts of reagent required, potential for side reactions if not controlled.
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney NiElevated H₂ pressure, various solvents.High atom economy, catalyst can be recycled.Requires specialized high-pressure equipment, potential for ester reduction at higher temperatures and pressures, catalyst poisoning can be an issue.[3][4]

For its exceptional chemoselectivity under mild conditions and ease of use in a standard laboratory setting, sodium borohydride is often the preferred reagent for this transformation.

The Underlying Chemistry: Mechanism of Sodium Borohydride Reduction

The chemoselectivity of sodium borohydride stems from the difference in electrophilicity between a ketone and an ester carbonyl group. Ketones are inherently more reactive towards nucleophilic attack than esters. The mechanism of ketone reduction by NaBH₄ proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[2]

NaBH4_Reduction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Ketone R-C(=O)-R' Alkoxide R-CH(O⁻)-R' Ketone->Alkoxide H⁻ attack Alkoxide_p R-CH(O⁻)-R' NaBH4 [BH₄]⁻ Na⁺ BH3 BH₃ Alcohol R-CH(OH)-R' Alkoxide_p->Alcohol Proton transfer Solvent CH₃OH Methoxide CH₃O⁻

Caption: Mechanism of ketone reduction by sodium borohydride.

The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product. The ester carbonyl, being less electrophilic due to the resonance contribution from the adjacent oxygen atom, does not react under these mild conditions.

Experimental Protocol: Sodium Borohydride Reduction of this compound

This protocol is adapted from a similar, well-established procedure for the reduction of a keto-ester.[5]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 6.32 mmol) in anhydrous methanol (20 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Sodium Borohydride: While stirring, slowly add sodium borohydride (e.g., 0.24 g, 6.32 mmol, 1.0 equivalent) in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0°C.

  • Extraction: Remove the flask from the ice bath and allow it to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, methyl 6-hydroxyheptanoate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Experimental Workflow

Experimental_Workflow Start Dissolve this compound in Methanol Cool Cool to 0°C in an Ice Bath Start->Cool Add_NaBH4 Slowly Add Sodium Borohydride Cool->Add_NaBH4 Stir Stir at 0°C for 1 hour Add_NaBH4->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Saturated aq. NH₄Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine and Dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain Pure Methyl 6-hydroxyheptanoate Purify->End

Caption: Step-by-step workflow for the reduction of this compound.

Characterization of Methyl 6-Hydroxyheptanoate

The successful synthesis of methyl 6-hydroxyheptanoate can be confirmed by standard analytical techniques. The following data is for a closely related compound, methyl 8-(furan-2-yl)-8-hydroxyoctanoate, and can be used as a reference for the expected spectral features.[5]

  • ¹H NMR (400 MHz, CDCl₃): δ 3.66 (s, 3H, -OCH₃), 3.58 (m, 1H, -CH(OH)-), 2.30 (t, J = 7.5 Hz, 2H, -CH₂CO₂Me), 1.65-1.50 (m, 4H), 1.40-1.25 (m, 4H), 1.18 (d, J = 6.2 Hz, 3H, -CH(OH)CH₃). The appearance of a multiplet around 3.6 ppm for the carbinol proton and the disappearance of the ketone signal in the starting material are indicative of a successful reduction.

Alternative Method: Catalytic Hydrogenation

For large-scale industrial applications, catalytic hydrogenation is a viable alternative due to its high atom economy.

General Protocol Outline:

  • Catalyst: 5% Palladium on Carbon (Pd/C) is a common choice.

  • Solvent: Methanol or ethanol.

  • Conditions: The reaction is typically carried out in a high-pressure reactor (e.g., a Parr hydrogenator) under an atmosphere of hydrogen gas (e.g., 50-100 psi).

  • Work-up: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the product.

While efficient, this method requires specialized equipment and careful optimization to prevent the over-reduction of the ester functionality.

Conclusion

The chemoselective reduction of the ketone in this compound is a readily achievable transformation using sodium borohydride in methanol. This method offers a reliable, scalable, and operationally simple route to methyl 6-hydroxyheptanoate, a valuable synthetic intermediate. The provided protocol, grounded in established chemical principles, serves as a robust starting point for researchers in both academic and industrial settings.

References

  • BenchChem. (2025). A Comparative Study of Reducing Agents: Sodium Borohydride Dominates Carbonyl Reductions While Metol's Role Lies Elsewhere.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • ACS Publications. (n.d.). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry.
  • Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)
  • PrepChem. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (n.d.). Process for the production of 6-methyl heptanone.
  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones.
  • Organic Syntheses. (n.d.). Octanoic acid, 7-oxo-, methyl ester.
  • ChemicalBook. (n.d.).
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • PubMed. (2020).
  • Aston Research Explorer. (2016). Highly selective hydrogenation of furfural over supported Pt nanoparticles under mild conditions.
  • RSC Publishing. (n.d.).
  • PMC. (2023).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0160607).
  • ResearchGate. (n.d.). (A) 1 H-NMR and (B)
  • Chembook. (n.d.). This compound - 2046-21-1, C8H14O3, density, melting point, boiling point, structural formula, synthesis.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

Sources

Application Note: Strategic Functionalization of Methyl 6-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-oxoheptanoate (CAS 2046-21-1) acts as a pivotal bifunctional building block in pharmaceutical synthesis. Possessing both a remote ketone and a terminal methyl ester, it serves as a precursor for chiral hydroxyl-esters (prostaglandin analogs), substituted amines, and 7-membered heterocyclic scaffolds.

This guide details the chemoselective derivatization of this compound. Unlike standard protocols that often result in over-reduction or hydrolysis, the methods below are optimized for high-fidelity functional group discrimination.

Key Applications
  • Chiral Synthons: Precursor to 6-hydroxyheptanoic acid derivatives (chiral lactones).

  • Nitrogen Scaffolds: Reductive amination to generate secondary amines for alkaloid synthesis.

  • Heterocyclization: Precursor to substituted

    
    -caprolactams.
    

Strategic Reaction Landscape

The following decision tree illustrates the primary derivatization pathways available for this substrate.

ReactionLandscape Substrate This compound (Ketone + Ester) RedAmin Reductive Amination Substrate->RedAmin R-NH2, NaBH(OAc)3 ChemoRed Chemoselective Reduction Substrate->ChemoRed NaBH4, MeOH, 0°C Hydrolysis Hydrolysis Substrate->Hydrolysis LiOH, THF/H2O Amine 6-(Alkylamino)heptanoate (Secondary Amine) RedAmin->Amine Alcohol Methyl 6-hydroxyheptanoate (Alcohol) ChemoRed->Alcohol Acid 6-Oxoheptanoic Acid Hydrolysis->Acid

Figure 1: Chemoselective divergence of this compound. Blue indicates starting material; Green indicates high-value intermediates; Red indicates degradation/deprotection.

Protocol A: Chemoselective Reduction (Ketone Alcohol)

Objective: Reduce the C6 ketone to a secondary alcohol without reducing or transesterifying the C1 methyl ester.

Mechanistic Insight

Sodium borohydride (


) is the reagent of choice.[1] While Lithium Aluminum Hydride (

) would indiscriminately reduce both the ester and ketone to a diol,

in methanol at controlled temperatures (

) is highly specific for the ketone. The solvent choice is critical: Methanol participates in the mechanism by stabilizing the borate intermediate, facilitating rapid reduction before ester exchange can occur.
Materials
  • This compound (1.0 equiv)

  • Sodium Borohydride (

    
    ) (0.5 - 0.6 equiv)
    
  • Methanol (Anhydrous preferred, ACS grade acceptable)

  • Saturated Ammonium Chloride (

    
    ) solution
    
  • Ethyl Acetate (for extraction)

Step-by-Step Methodology
  • Preparation: Dissolve this compound (1.0 g, 6.32 mmol) in Methanol (15 mL) in a round-bottom flask.

  • Cooling: Place the flask in an ice bath (

    
    ) and stir for 10 minutes to ensure thermal equilibrium.
    
  • Addition: Add

    
     (120 mg, 3.16 mmol) portion-wise over 5 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Stir at

    
     for 30 minutes. Monitor by TLC (30% EtOAc/Hexane). The ketone spot (
    
    
    
    ) should disappear, replaced by a more polar alcohol spot (
    
    
    ).
  • Quench: Carefully add saturated aqueous

    
     (5 mL) to destroy excess hydride.
    
  • Workup: Evaporate bulk methanol under reduced pressure. Dilute residue with water (10 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Expected Yield: 90-95% as a clear oil. Data Validation:


 NMR will show the disappearance of the singlet methyl ketone signal (

2.1 ppm) and appearance of a multiplet methine proton (

3.7-3.8 ppm).

Protocol B: Reductive Amination (Ketone Amine)

Objective: Install an amine functionality at C6 without cyclizing to the lactam immediately.

Mechanistic Insight

Direct reductive amination requires the formation of an iminium ion intermediate. We utilize Sodium Triacetoxyborohydride (


)  rather than Sodium Cyanoborohydride. 

is less toxic and sterically bulky, which prevents the reduction of the ketone prior to imine formation. Acetic acid is used to catalyze the dehydration step (Imine formation).

ReductiveAmination Ketone This compound Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine, AcOH Amine Primary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product Secondary Amine Product Iminium->Product + H- (from NaBH(OAc)3)

Figure 2: Mechanism of Direct Reductive Amination using STAB (


).
Materials
  • This compound (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.1 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.4 equiv)
    
  • Acetic Acid (glacial) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or THF (Solvent)

Step-by-Step Methodology
  • Imine Formation: In a dry flask, combine this compound (1.0 g, 6.32 mmol) and Benzylamine (0.75 g, 6.95 mmol) in DCE (20 mL).

  • Activation: Add Glacial Acetic Acid (0.36 mL, 6.32 mmol). Stir at room temperature for 30 minutes.

  • Reduction: Add

    
     (1.87 g, 8.85 mmol) in one portion.
    
  • Duration: Stir vigorously at room temperature under Nitrogen for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
     (20 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: The crude oil often requires flash chromatography (Silica, MeOH/DCM gradient) to remove excess amine.

Critical Control Point: Do not use methanol as a solvent with


, as it degrades the reagent. Use DCE, DCM, or THF.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of esterEnsure temperature stays at

; limit reaction time to <45 mins.
No Reaction (Protocol B) Steric hindrance of amineUse

as a Lewis acid additive to force imine formation before adding reducing agent.
Lactam Formation Spontaneous cyclizationKeep pH neutral during workup. If lactam is desired, heat the amino-ester in Toluene at reflux.
Ester Reduction Reagent too strongEnsure

is used, not

. Avoid excess borohydride (>1 equiv).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the definitive protocol for STAB-mediated amination.

  • Organic Syntheses. (1977). "Methyl 6-bromohexanoate and subsequent reactions." Org.[2][3] Syn. Coll. Vol. 6. Provides background on the synthesis of 6-substituted hexanoates and heptanoates.

  • PubChem Database. (n.d.). "this compound Compound Summary." National Library of Medicine. Verified chemical property data.

  • Ward, D. E., & Rhee, C. K. (1989). "Chemoselective reduction of aldehydes and ketones." Synthetic Communications. Discusses solvent effects on borohydride selectivity.

Sources

Application Notes and Protocols: Methyl 6-oxoheptanoate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Foreword: The Strategic Utility of a C7 Keto-Ester Building Block

In the intricate field of natural product synthesis, the selection of a starting material is a decision that dictates the efficiency and elegance of the entire synthetic route. Methyl 6-oxoheptanoate, a bifunctional C7 building block, has emerged as a valuable precursor in the synthesis of complex molecular architectures. Its linear carbon chain, punctuated by a ketone and a methyl ester at opposing ends, offers two distinct handles for chemical manipulation. This unique feature allows for a high degree of synthetic flexibility, enabling chemists to construct key structural motifs found in a variety of natural products, most notably the cyclopentanone core of prostaglandins and related compounds. This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in the fields of organic synthesis and drug development.

Physicochemical Properties and Reactivity Profile of this compound

This compound (CAS No: 2046-21-1) is a colorless liquid with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.197 g/mol .[1][2] Its structure features a terminal methyl ester and a ketone at the C6 position, which are the primary sites of its chemical reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number2046-21-1[1][2]
Molecular FormulaC₈H₁₄O₃[1][2]
Molecular Weight158.197 g/mol [1][2]
AppearanceColorless liquidN/A
Boiling Point92-94 °C (5 mm Hg)[3]
Density1.02 g/cm³ (predicted)N/A

The presence of both an electrophilic ketone and an ester group allows for a diverse range of chemical transformations. The ketone can undergo nucleophilic addition, reduction, and enolization, while the ester is susceptible to hydrolysis, amidation, and reduction. This dual reactivity is the cornerstone of its utility in synthetic chemistry.

Caption: Structure and reactive sites of this compound.

Core Application: Synthesis of Prostaglandin Precursors

Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes. Their core structure is based on prostanoic acid, which contains a cyclopentane ring. This compound is an ideal starting material for the construction of the cyclopentenone ring system found in many prostaglandins.[4]

Retrosynthetic Strategy for a Prostaglandin E1 (PGE1) Precursor

A common strategy for the synthesis of prostaglandins involves the conjugate addition of a side chain to a cyclopentenone intermediate. This compound can be used to construct this cyclopentenone core.

retrosynthesis PGE1 Prostaglandin E1 Intermediate1 Cyclopentenone Intermediate PGE1->Intermediate1 Conjugate Addition Intermediate2 Dicarbonyl Compound Intermediate1->Intermediate2 Intramolecular Aldol Condensation Start This compound Intermediate2->Start Chain Elongation

Caption: Retrosynthetic analysis of a Prostaglandin E1 precursor.

Synthetic Protocol: From this compound to a Cyclopentenone Intermediate

This protocol outlines a plausible synthetic sequence to a key cyclopentenone intermediate for prostaglandin synthesis.

Step 1: Chain Elongation via Wittig Reaction

The ketone of this compound is converted to an alkene using a Wittig reaction.[5][6] This step introduces the necessary carbon atoms for the formation of the cyclopentane ring. The use of a stabilized ylide favors the formation of the (E)-alkene.[5]

Protocol 1: Wittig Olefination of this compound

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add triphenylphosphine (1.1 eq) and dry toluene. Cool the suspension to 0 °C and add ethyl bromoacetate (1.0 eq) dropwise. Stir the mixture at room temperature for 24 hours to form the phosphonium salt. To generate the ylide, suspend the phosphonium salt in dry THF, cool to 0 °C, and add a strong base such as sodium hydride (1.1 eq).[7] Stir until the solution becomes clear and deep red.

  • Wittig Reaction: Dissolve this compound (1.0 eq) in dry THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexanes:ethyl acetate gradient) to afford the desired α,β-unsaturated ester.

Step 2: Intramolecular Dieckmann Condensation

The resulting diester can undergo an intramolecular Dieckmann condensation to form the five-membered ring.

Protocol 2: Dieckmann Condensation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq) to dry toluene.

  • Condensation: Heat the suspension to reflux and add the diester from Protocol 1 (1.0 eq) dropwise over 30 minutes. Continue refluxing for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Workup and Purification: Cool the reaction mixture to 0 °C and quench with a mixture of ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with toluene (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting β-keto ester can be used in the next step without further purification.

Step 3: Decarboxylation to the Cyclopentenone

The β-keto ester is then hydrolyzed and decarboxylated to yield the target cyclopentenone.

Protocol 3: Decarboxylation

  • Hydrolysis and Decarboxylation: Dissolve the crude β-keto ester from Protocol 2 in a mixture of acetic acid and water (1:1) with a catalytic amount of sulfuric acid. Heat the mixture to reflux for 12 hours.

  • Workup and Purification: Cool the reaction mixture and neutralize with saturated aqueous sodium bicarbonate. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexanes:ethyl acetate gradient) to yield the pure cyclopentenone intermediate.

Table 2: Summary of a Hypothetical Synthesis of a Prostaglandin Precursor

StepReactionKey ReagentsExpected Yield
1Wittig Olefination(Carbethoxymethylene)triphenylphosphorane70-85%
2Dieckmann CondensationSodium hydride, Toluene60-75%
3DecarboxylationH₂SO₄ (cat.), Acetic acid, Water80-90%

Further Applications and Transformations

The versatility of this compound extends beyond prostaglandin synthesis. Its bifunctional nature makes it a suitable starting material for a variety of other natural products.

Synthesis of Chiral Alcohols via Asymmetric Reduction

The ketone can be stereoselectively reduced to a chiral alcohol, a common motif in natural products. This can be achieved using chiral reducing agents or through biocatalysis.

Caption: Asymmetric reduction of this compound.

Protocol 4: Asymmetric Reduction using a Ketoreductase (KRED)

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0). Add NAD(P)H as a cofactor and a glucose/glucose dehydrogenase system for cofactor regeneration.

  • Enzymatic Reduction: Add the ketoreductase enzyme to the buffer solution. Dissolve this compound in a co-solvent (e.g., DMSO, isopropanol) and add it to the reaction mixture to a final concentration of 10-50 mM.

  • Reaction Monitoring and Workup: Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion by GC or HPLC. Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification and Enantiomeric Excess Determination: Purify the product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the synthesis of natural products. Its readily available nature and dual functionality provide a strategic advantage in the construction of complex molecular architectures. The protocols detailed in this guide serve as a foundation for researchers to explore the full potential of this C7 keto-ester. Future applications may involve its use in organocatalytic cascades and flow chemistry, further enhancing the efficiency and sustainability of natural product synthesis.[8][9]

References

  • Benchchem.
  • Google Patents.
  • Direct Research Journals. Synthesis and Characterization of Green Surfactants from Selected Underutilized Local Plant Seeds.
  • Guidechem.
  • Organic Chemistry Portal. Wittig Reaction.
  • ResearchGate. Structure of this compound present in the Citrullus colocynthis by using GC-MS analysis.
  • ChemSynthesis.
  • ResearchGate.
  • Organic Syntheses. Octanoic acid, 7-oxo-, methyl ester. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • ResearchGate. Stereoselective Syntheses of the Methyl Esters of (E)- and (Z)-2-Methyl-6-oxohept-2-enoic Acid. [Link]

  • Google Patents.
  • PMC - NIH. Derivatives of Natural Organocatalytic Cofactors and Artificial Organocatalytic Cofactors as Catalysts in Enzymes. [Link]

  • ResearchGate. Biocatalytic retrosynthesis of prostaglandins 1–4. [Link]

  • Diva Portal. C1 Building Blocks: New Approaches for Thiomethylations and Esterification. [Link]

  • The Reaction Curator. Wittig Reaction - Common Conditions. [Link]

Sources

Scale-up synthesis of Methyl 6-oxoheptanoate for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of Methyl 6-oxoheptanoate

Executive Summary

This compound (CAS: 2046-21-1), also known as methyl 5-acetylvalerate, is a critical C7 building block in the synthesis of lipoic acid , prostaglandins (e.g., Mexiprostil), and various pheromones. While several routes exist—including the Wacker oxidation of terminal olefins or the toxic carbonylation of alkyl halides—these methods often suffer from poor atom economy, heavy metal contamination, or safety hazards unsuitable for scale-up.

This guide details a robust, single-step protocol for the synthesis of this compound via the acid-catalyzed ring-opening alcoholysis of 2-methyl-1,3-cyclohexanedione . This route is selected for its operational simplicity, high yield (>90%), and avoidance of hazardous oxidants, making it the industry-standard approach for gram-to-kilogram scale production.

Strategic Route Analysis

To ensure scientific integrity, we evaluated three common synthetic pathways before selecting the optimal protocol.

RouteMethodologyProsConsScalability Score
A (Selected) Acidolysis of 2-methyl-1,3-cyclohexanedione High yield, cheap reagents (MeOH, H₂SO₄), one-pot.Precursor cost (moderate).High
B Wacker Oxidation of Methyl 6-heptenoateUses terminal alkene.Pd catalyst cost, O₂ handling, potential isomerization.Medium
C Ozonolysis of 1-MethylcyclohexeneDirect cleavage.Safety Hazard: Ozonide accumulation is dangerous on scale.Low

Mechanistic Insight

The reaction proceeds via a retro-Claisen-type cleavage . Under acidic conditions, the carbonyl oxygen of the


-diketone is protonated, increasing electrophilicity. Methanol attacks the carbonyl carbon, leading to a tetrahedral intermediate. The ring strain and the stability of the resulting ester drive the cleavage of the C1-C2 bond, yielding the linear keto-ester.

ReactionMechanism cluster_conditions Conditions SM 2-Methyl-1,3- cyclohexanedione Inter Tetrahedral Intermediate SM->Inter + MeOH / H+ Prod This compound (Target) Inter->Prod Ring Opening (Retro-Claisen) Cond Reagents: MeOH (excess), H2SO4 (cat.) Temp: Reflux (65°C) Time: 4-6 Hours

Figure 1: Mechanistic pathway for the acid-mediated ring opening of 2-methyl-1,3-cyclohexanedione.

Detailed Protocol: 100g Scale-Up

Safety Warning: Methanol is highly flammable and toxic. Sulfuric acid is corrosive.[1] Perform all operations in a fume hood.

Reagents & Apparatus
  • Precursor: 2-Methyl-1,3-cyclohexanedione (100 g, 0.79 mol).

  • Solvent/Reagent: Methanol (anhydrous, 600 mL).

  • Catalyst: Sulfuric Acid (conc.[2][3][4] H₂SO₄, 2.0 mL) or p-Toluenesulfonic acid (3.0 g).

  • Setup: 1L Round Bottom Flask (RBF), Magnetic Stir Bar, Reflux Condenser, CaCl₂ Drying Tube (or N₂ line).

Step-by-Step Procedure
  • Charging: To a 1L RBF equipped with a magnetic stir bar, add 100 g of 2-methyl-1,3-cyclohexanedione .

  • Solvation: Add 600 mL of anhydrous Methanol . Stir until the solid is mostly suspended/dissolved.

  • Catalysis: Carefully add 2.0 mL of concentrated H₂SO₄ dropwise. Note: The reaction is slightly exothermic.[5]

  • Reaction: Attach the reflux condenser. Heat the mixture to a gentle reflux (~65°C ) for 5–6 hours .

    • Checkpoint: Monitor by TLC (Eluent: 30% EtOAc in Hexane). The starting material (Rf ~0.3) should disappear, and a new less polar spot (Rf ~0.6) should appear.

  • Quenching: Cool the reaction mixture to room temperature. Add 5 g of solid NaHCO₃ and stir for 15 minutes to neutralize the acid catalyst.

  • Concentration: Remove the excess methanol using a rotary evaporator at 40°C under reduced pressure (down to 50 mbar).

  • Workup:

    • Dissolve the oily residue in 300 mL Dichloromethane (DCM) or Ethyl Acetate.

    • Wash with 100 mL Water followed by 100 mL Brine .

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate in vacuo to yield the crude oil (light yellow).

Purification (Vacuum Distillation)

For pharmaceutical applications, high purity (>98%) is required.

  • Setup: Short-path distillation head.

  • Conditions:

    • Pressure: 10 mmHg (High vacuum recommended).

    • Boiling Point: Collect fractions boiling at 94–96°C (at 10 mmHg) or ~110-115°C (at 15-20 mmHg).

    • Note: At atmospheric pressure, the boiling point is ~227°C, which risks decomposition.

  • Yield: Expect 112–118 g (90–95%) of a colorless liquid.

Quality Control & Characterization

Verify the product identity using the following self-validating spectral data.

Table 1: 1H-NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Context
3.67 Singlet (s)3H-OCHMethyl Ester
2.45 Triplet (t)2H-CH ₂-CO-CH₃

-methylene to ketone
2.32 Triplet (t)2H-CH ₂-CO-OMe

-methylene to ester
2.13 Singlet (s)3H-CO-CHMethyl Ketone (Terminal)
1.67 – 1.55 Multiplet (m)4H-CH ₂-CH ₂-Internal methylene chain

Physical Properties:

  • Appearance: Colorless liquid.

  • Density: 0.981 g/mL at 25°C.

  • Refractive Index:

    
     1.442.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or volatility loss.Extend reflux time to 8h. Ensure rotary evaporator bath is not >45°C to prevent product loss (though BP is high, azeotropes can occur).
Ketal Formation Excess acid or dry conditions led to dimethyl ketal.Add 5% water during the workup acid wash to hydrolyze any ketal back to the ketone.
Starting Material Remains Catalyst deactivation.Ensure anhydrous methanol is used initially; water slows the alcoholysis. Add 0.5 mL more H₂SO₄.

Workflow Visualization

Workflow Start Start: 2-Methyl-1,3-cyclohexanedione (100g) Step1 Reflux in MeOH (600mL) + H2SO4 (cat.) (5-6 Hours) Start->Step1 Check TLC Check (SM Disappeared?) Step1->Check Check->Step1 No (Continue Reflux) Quench Neutralize with NaHCO3 Concentrate Solvent Check->Quench Yes Extract Extraction (DCM/Water) Dry (Na2SO4) Quench->Extract Distill Vacuum Distillation (94-96°C @ 10mmHg) Extract->Distill Final Final Product: This compound (>98% Purity) Distill->Final

Figure 2: Operational workflow for the scale-up synthesis.

References

  • Org. Synth. 1972, 52, 39. Preparation of 2-Methyl-1,3-cyclohexanedione.[6][7]Link

  • ChemicalBook. this compound Spectral Data and Properties.Link

  • PubChem. Compound Summary: this compound.[1]Link[1]

  • Brooks, D. W., et al. Ultrasound-promoted High-Yield Synthesis of Keto-Esters.J. Org. Chem. 1982.[8] (Contextual grounding for acid-catalyzed cleavage).

  • GuideChem. Safety and Handling of this compound.Link

Sources

Troubleshooting & Optimization

User Query: "How do I clean up crude Methyl 6-oxoheptanoate?"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 6-oxoheptanoate Purification Ticket ID: #M6OH-PUR-001 Status: Open Agent: Senior Application Scientist[1]

Executive Summary: this compound (CAS: 2046-21-1) is a versatile keto-ester intermediate.[1] Common synthesis routes—such as the oxidative cleavage of methyl cyclohexenes or the ring-opening of 2-methyl-1,3-cyclohexanedione—often leave specific impurity profiles:

  • Hydrolysis Byproducts: 6-oxoheptanoic acid (free acid).[1]

  • Oligomers: Aldol condensation products (yellow/brown tars).[1]

  • Starting Materials: Cyclic diones or hydroxy-esters.

Below are the three validated protocols for purification, ordered by the specific "symptom" of your crude material.

Decision Matrix: Which Protocol Do I Need?

Before beginning, assess your crude material to select the correct workflow.

PurificationLogic Start Start: Analyze Crude CheckColor Is it dark yellow/brown? Start->CheckColor CheckAcid High Acid Value? CheckColor->CheckAcid No Distill Protocol A: Vacuum Distillation (Removes Tars/Oligomers) CheckColor->Distill Yes CheckNonKetone Non-Ketone Impurities? CheckAcid->CheckNonKetone No Wash Protocol B: Bicarbonate Wash (Removes Free Acid) CheckAcid->Wash Yes Bisulfite Protocol C: Bisulfite Adduct (High Specificity for Methyl Ketone) CheckNonKetone->Bisulfite Yes End Pure this compound CheckNonKetone->End No (Pure) Distill->CheckAcid Post-Distillation Wash->CheckNonKetone Bisulfite->End Recover Pure Oil

Figure 1: Purification logic flow. Select Protocol A for bulk physical separation, Protocol B for acidity, and Protocol C for high-purity chemical separation.

Protocol A: Vacuum Distillation (The "Heavy" Cleanup)

Symptom: Crude is dark, viscous, or contains significant high-boiling oligomers. Mechanism: Physical separation based on boiling point differentials.[1]

Technical Data:

Property Value Note
Boiling Point (Atm) ~227°C DO NOT distill at atmospheric pressure; decomposition risk.[1]
Boiling Point (Vacuum) 94–96°C @ 10 mmHg Optimal target range [1].[1][2]

| Thermal Stability | Moderate | Prolonged heating >120°C promotes aldol condensation.[1] |

Step-by-Step Guide:

  • Setup: Use a short-path distillation head to minimize residence time.

  • Vacuum: Apply high vacuum (target <10 mmHg).

  • Fractionation:

    • Foreshot: Collect fractions <90°C (removes residual solvents/water).[1]

    • Main Fraction: Collect steady fraction at 94–96°C (at 10 mmHg).

    • Residue: Discard the dark pot residue (polymerized material).[1]

  • Storage: Immediately flush the receiving flask with Argon/Nitrogen.[1]

Protocol B: The Bicarbonate Wash (Acid Removal)

Symptom: NMR shows broad singlet ~10-12 ppm (COOH) or GC shows "6-oxoheptanoic acid" tailing.[1] Mechanism: Converts the free acid impurity into a water-soluble carboxylate salt, partitioning it into the aqueous phase while the ester remains organic.

Step-by-Step Guide:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (1:5 v/v ratio).

  • Wash 1 (Neutralization): Wash organic phase with saturated aqueous NaHCO₃ (2x).

    • Note: Gas evolution (

      
      ) indicates acid removal.[1] Vent funnel frequently.
      
  • Wash 2 (Desalting): Wash with Brine (saturated NaCl) to remove trapped water.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Protocol C: The Bisulfite Method (Chemical Specificity)

Symptom: Complex mixture containing non-ketone isomers (e.g., isomeric esters) or cyclic alcohols that co-distill.[1] Mechanism: this compound is a methyl ketone . It sterically allows for the formation of a water-soluble bisulfite adduct. Impurities that are not methyl ketones (or aldehydes) will remain in the organic solvent.

BisulfiteMechanism Ketone This compound (Oil, Organic Soluble) Reaction Adduct Formation (Vigorous Stirring) Ketone->Reaction Bisulfite NaHSO3 (aq) Bisulfite->Reaction Adduct Bisulfite Adduct (Solid/Water Soluble) Reaction->Adduct Impurities Impurities (Stay in Organic Phase) Reaction->Impurities Separated Regen Regeneration (Add NaHCO3 or dilute H2SO4) Adduct->Regen Product Pure Product Regen->Product

Figure 2: Chemical purification via reversible bisulfite adduct formation.

Step-by-Step Guide:

  • Adduct Formation:

    • Dissolve crude (10g) in minimal Ethanol (5 mL).

    • Add saturated aqueous Sodium Bisulfite (

      
      )  (1.5 equivalents) slowly.
      
    • Stir vigorously for 1–2 hours. A white precipitate (adduct) may form, or the product may migrate into the aqueous phase.

  • Wash (Remove Impurities):

    • Extract the aqueous slurry with Diethyl Ether or Hexanes (2x).[1]

    • Discard the organic layer (this contains the non-ketone impurities).

  • Regeneration:

    • Adjust the pH of the aqueous phase (containing the adduct) to pH >10 using 10% Sodium Carbonate (

      
      )  or Sodium Hydroxide.
      
    • Why? High pH reverses the equilibrium, releasing the free ketone.

  • Recovery:

    • Extract the now-cloudy aqueous mixture with DCM (3x).[1]

    • Dry (MgSO₄) and concentrate.[1]

FAQ: Troubleshooting Common Issues

Q: My product turned pink/red after distillation. A: This indicates oxidation or trace metal contamination (often iron from steel needles/canulas reacting with the keto-group).[1] Re-distill using glass-only apparatus or pass through a short pad of silica gel.[1]

Q: Can I use column chromatography? A: Yes, but keto-esters can "streak" on silica due to the enolizable ketone.

  • Fix: Add 1% Triethylamine to your mobile phase (e.g., Hexane:EtOAc 4:1 + 1% TEA) to neutralize silica acidity and sharpen peaks.[1]

Q: How do I store the purified material? A: this compound is susceptible to self-aldol condensation over time.[1] Store at 4°C under Argon .

References

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] this compound Compound Summary. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 6-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-oxoheptanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges and optimize your synthetic protocols for higher yields and purity.

Introduction to the Synthesis of this compound

This compound is a valuable ketoester intermediate in the synthesis of various organic molecules. Its successful synthesis is pivotal for numerous research and development projects. However, like many organic syntheses, achieving a high yield of a pure product can be challenging. This guide will walk you through common pitfalls and their solutions, grounded in the principles of organic chemistry.

A prevalent and effective method for synthesizing α-substituted methyl ketones, such as the target molecule, is the acetoacetic ester synthesis. This method involves the alkylation of a β-keto ester, followed by hydrolysis and decarboxylation[1][2][3][4][5].

Troubleshooting Guide: Low Yield and Impurities

This section addresses specific issues you may encounter during the synthesis of this compound, particularly when employing the acetoacetic ester synthesis route.

Problem 1: Low overall yield of this compound.

A diminished yield can arise from several factors throughout the multi-step synthesis. A systematic approach to identifying the root cause is crucial.

Possible Cause 1.1: Incomplete initial deprotonation of methyl acetoacetate.

  • Explanation: The first step of the acetoacetic ester synthesis is the deprotonation of the α-carbon of methyl acetoacetate to form a nucleophilic enolate[1][4][5]. If this deprotonation is incomplete, the subsequent alkylation step will be inefficient, leading to a lower yield. The choice and quality of the base are critical.

  • Solution:

    • Base Selection: Use a strong enough base to completely deprotonate the α-carbon. Sodium ethoxide (NaOEt) in ethanol or sodium methoxide (NaOMe) in methanol are commonly used. To avoid transesterification, it is imperative to use an alkoxide base with the same alkyl group as the ester[5]. For methyl acetoacetate, sodium methoxide is the appropriate choice.

    • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Any moisture will consume the alkoxide base, reducing its effective concentration and hindering enolate formation.

Possible Cause 1.2: Competing side reactions during alkylation.

  • Explanation: The enolate of methyl acetoacetate is a potent nucleophile that can participate in side reactions. One common issue is the self-condensation of the starting ester, particularly if the alkylating agent is not reactive enough or is added too slowly. Another potential issue is the elimination reaction of the alkyl halide, especially with sterically hindered or secondary halides.

  • Solution:

    • Alkylating Agent: Use a reactive primary alkyl halide, such as 4-bromobutanoate or a related derivative, to ensure efficient alkylation.

    • Reaction Temperature: Maintain the reaction at an appropriate temperature. While some heat may be necessary to drive the reaction, excessive temperatures can favor elimination side reactions of the alkyl halide.

    • Addition Rate: Add the alkylating agent dropwise to the enolate solution to maintain a low concentration and minimize side reactions.

Possible Cause 1.3: Inefficient hydrolysis or decarboxylation.

  • Explanation: The final steps involve the hydrolysis of the ester to a carboxylic acid, followed by decarboxylation to yield the final ketone[1][3][4]. Incomplete hydrolysis will result in the preservation of the ester group, while incomplete decarboxylation will leave the carboxylic acid group intact.

  • Solution:

    • Hydrolysis: Ensure complete saponification by using a sufficient excess of a strong base like sodium hydroxide, followed by acidification. Refluxing the reaction mixture for an adequate duration is crucial.

    • Decarboxylation: After acidification, heating the β-keto acid intermediate is necessary to induce decarboxylation[1][4]. The temperature required can vary, but heating to around 100°C is often sufficient.

Problem 2: Presence of significant impurities in the final product.

Impurities can complicate purification and affect the utility of your this compound.

Possible Cause 2.1: Unreacted starting materials.

  • Explanation: The presence of unreacted methyl acetoacetate or the alkylating agent in the final product indicates an incomplete reaction.

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting materials before proceeding to the next step.

    • Stoichiometry: Carefully control the stoichiometry of your reagents. A slight excess of the alkylating agent may be necessary to drive the reaction to completion, but a large excess will complicate purification.

Possible Cause 2.2: Formation of dialkylated byproducts.

  • Explanation: If the monoalkylated product is deprotonated again by the base, a second alkylation can occur, leading to the formation of a dialkylated byproduct.

  • Solution:

    • Controlled Stoichiometry: Use a carefully measured amount of base (typically one equivalent) to favor monoalkylation.

    • Temperature Control: Keep the reaction temperature low during the addition of the alkylating agent to minimize the rate of the second deprotonation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the alkylation step in the acetoacetic ester synthesis of this compound?

A1: The choice of solvent is critical. An alcohol corresponding to the alkoxide base is typically used (e.g., ethanol for sodium ethoxide). This prevents transesterification. The solvent must be anhydrous to ensure the effectiveness of the base.

Q2: How can I effectively purify the final this compound product?

A2: Purification is typically achieved through distillation under reduced pressure[6]. The boiling point of this compound is 227°C at atmospheric pressure[7]. Vacuum distillation is recommended to prevent decomposition at high temperatures. Column chromatography can also be employed for higher purity, although it may be less practical for large-scale syntheses.

Q3: Can I use a different synthesis route to avoid issues with the acetoacetic ester synthesis?

A3: Yes, several alternative routes exist. One notable method involves the ozonolysis of a cyclohexanone enol acetate, followed by reaction with dimethyl sulfide and then trimethyl orthoformate[8]. Another approach is the oxidation of 6-methylcyclohexanol, though controlling the oxidation to yield the desired ketoester can be challenging[9][10]. The choice of route will depend on the available starting materials, scalability, and desired purity.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Alkoxides: Sodium methoxide and ethoxide are corrosive and moisture-sensitive. Handle them in a fume hood under an inert atmosphere.

  • Solvents: Use flammable solvents like ethanol and methanol with appropriate fire safety measures.

  • Pressure Build-up: Be cautious of potential pressure build-up during the reaction, especially if the reaction is exothermic. Ensure proper venting.

Experimental Protocols & Data

Table 1: Key Reaction Parameters for Acetoacetic Ester Synthesis
ParameterRecommended ConditionRationale
Base Sodium Methoxide (NaOMe)Prevents transesterification with the methyl ester.
Solvent Anhydrous MethanolCorresponds to the base and must be dry.
Alkylation Temperature 0°C to room temperatureBalances reaction rate and minimizes side reactions.
Hydrolysis Reflux with aq. NaOHEnsures complete saponification of the ester.
Decarboxylation Heat to ~100°C after acidificationPromotes efficient loss of CO2.
Diagrams

Diagram 1: Acetoacetic Ester Synthesis Workflow

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Methyl Acetoacetate C Methyl Acetoacetate Enolate A->C Deprotonation B Sodium Methoxide (Base) B->C E Alkylated Intermediate C->E SN2 Attack D Alkyl Halide (e.g., Methyl 4-bromobutanoate) D->E G β-Keto Acid E->G Hydrolysis F 1. NaOH, H2O, Heat 2. H3O+ F->G I This compound G->I Decarboxylation J CO2 G->J H Heat (Δ) H->I

Acetoacetic ester synthesis workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Deprotonation Analyze Step 1: Incomplete Deprotonation? Start->Check_Deprotonation Check_Alkylation Analyze Step 2: Side Reactions? Check_Deprotonation->Check_Alkylation No Sol_Deprotonation Solution: - Use NaOMe in dry MeOH - Ensure anhydrous conditions Check_Deprotonation->Sol_Deprotonation Yes Check_Final_Steps Analyze Step 3: Inefficient Hydrolysis/ Decarboxylation? Check_Alkylation->Check_Final_Steps No Sol_Alkylation Solution: - Use reactive primary halide - Control temperature - Slow addition of alkylating agent Check_Alkylation->Sol_Alkylation Yes Sol_Final_Steps Solution: - Ensure sufficient reflux for hydrolysis - Heat adequately for decarboxylation Check_Final_Steps->Sol_Final_Steps Yes

A logical approach to troubleshooting low yield in the synthesis.

References

  • Organic Syntheses. (n.d.). Hexanoic acid, 6,6-dimethoxy-, methyl ester. Retrieved from [Link]

  • JOVE. (2024). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Google Patents. (2021). Synthesis method of 4-substituted cyclohexanone.
  • MDPI. (2022). Investigation into the Internal Factors for the Catalytic Oxidation of Cyclohexane by Zr(IV)-Based Metal-Organic Frameworks. Retrieved from [Link]

  • Google Patents. (1997). Process for preparing 6-methylheptan-2-one.
  • Docsity. (2022). The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. Retrieved from [Link]

Sources

Optimizing reaction conditions for Methyl 6-oxoheptanoate esterification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Reaction Conditions for Methyl 6-oxoheptanoate Esterification Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Quick Specs

Welcome to the Technical Support Center. This guide addresses the synthesis of This compound (also known as Methyl 5-acetylvalerate) from 6-oxoheptanoic acid .[1]

The primary challenge in this synthesis is the "Dual-Electrophile Dilemma." Your substrate contains two electrophilic sites: the carboxylic acid (target for esterification) and the ketone (susceptible to ketalization). Standard Fischer esterification conditions can inadvertently trigger ketal formation, leading to yield loss or purification difficulties.[1]

Target Molecule Specifications
PropertyValueNotes
CAS Number 2046-21-1Precursor Acid CAS: 3128-07-2
Molecular Weight 158.20 g/mol
Boiling Point 94–96 °C @ 10 mmHgHigh vacuum distillation recommended
Density 0.981 g/mLPhase separation may be slow in aqueous workup
Solubility Soluble in MeOH, Et2O, DCMModerate water solubility (loss risk during wash)

Module 1: Standard Operating Procedures (SOPs)

We provide two validated protocols. Protocol A is for general laboratory scale.[1] Protocol B is for high-purity/anhydrous requirements where equilibrium shifting is difficult.[1]

Protocol A: Equilibrium-Driven Acid Catalysis (Standard)

Best for: Routine synthesis, >10g scale, tolerant of minor water content.

Reagents:

  • 6-Oxoheptanoic acid (1.0 equiv)[1][2]

  • Methanol (Anhydrous, 10–20 equiv) – Large excess drives equilibrium.

  • Sulfuric Acid (H₂SO₄, conc., 0.1 equiv) or p-Toluenesulfonic acid (pTsOH, 0.05 equiv).[1]

Workflow:

  • Dissolution: Dissolve 6-oxoheptanoic acid in Methanol (MeOH).

  • Catalyst Addition: Add H₂SO₄ dropwise at 0°C (exothermic).

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).[1]

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Neutralization: Add solid NaHCO₃ to pH 7–8 before concentrating.[1] (Prevents acid-catalyzed hydrolysis during evaporation).[1]

    • Concentration: Remove excess MeOH under reduced pressure.

    • Partition: Dissolve residue in Et₂O or DCM; wash with cold water (x1) and brine (x1).

    • Dry & Distill: Dry over MgSO₄, filter, and vacuum distill.[1]

Protocol B: In-Situ Anhydrous Activation (High Conversion)

Best for: Stubborn substrates, strict anhydrous requirements, maximizing yield.

Mechanism: Generates anhydrous HCl in situ, removing water sensitivity.[1]

Reagents:

  • 6-Oxoheptanoic acid (1.0 equiv)[1][2]

  • Methanol (Anhydrous)[3]

  • Thionyl Chloride (SOCl₂) OR Acetyl Chloride (1.2 equiv)[1]

Workflow:

  • Cool anhydrous Methanol to 0°C under N₂ atmosphere.

  • Add Thionyl Chloride dropwise over 20 mins. (Generates HCl + SO₂).[1]

  • Stir for 30 mins at 0°C.

  • Add 6-oxoheptanoic acid (dissolved in minimal MeOH) to the solution.

  • Warm to RT and stir for 12 hours (or reflux 2 hours).

  • Proceed to Workup as in Protocol A.

Module 2: Troubleshooting & Optimization (FAQs)

Q1: My conversion is stuck at ~70%. How do I push the equilibrium?

Diagnosis: Water accumulation is reversing the reaction. Solution:

  • Chemical Drying (The "Sieve" Method): Add activated 3Å Molecular Sieves directly to the reaction flask (Protocol A).[1] This selectively adsorbs water without trapping methanol.[1]

  • Avoid TMOF (Caution): Do NOT use Trimethyl Orthoformate (TMOF) unless you plan a specific hydrolytic workup.[1] TMOF is a powerful dehydrating agent, but in the presence of acid, it will convert your ketone (C=O) into a dimethyl ketal (C(OMe)₂).

Q2: I see a second spot on TLC with a higher Rf. What is it?

Diagnosis: You have formed the Dimethyl Ketal impurity.[1] Mechanism: The ketone at C6 reacts with methanol under acidic conditions.[1]


Corrective Action: 
  • Do not discard. The reaction is reversible.[1][4][5][6]

  • During Workup: When washing the organic layer, use 1M HCl (mildly acidic) instead of neutral water for the first wash, and stir for 10 minutes. This hydrolyzes the sensitive ketal back to the ketone without hydrolyzing the more stable ester.

  • Prevention: Lower the acid catalyst concentration or reduce reaction time.[1]

Q3: My product yield is low after aqueous workup.

Diagnosis: Partition coefficient issues. This compound is moderately polar due to the ketone and ester groups.[1] Solution:

  • Salting Out: Saturate the aqueous layer with NaCl (solid) before extraction.[1]

  • Solvent Choice: Use Dichloromethane (DCM) (3x extractions) rather than Diethyl Ether.[1] DCM is more efficient for polar esters.[1]

Module 3: Visualizing the Chemistry

Diagram 1: Competitive Reaction Pathways

This diagram illustrates the "Dual-Electrophile" risk.[1] The green path is the target; the red path is the ketal side-reaction.

ReactionPathways Substrate 6-Oxoheptanoic Acid (Substrate) Intermediate Tetrahedral Intermediate Substrate->Intermediate + MeOH / H+ Target This compound (TARGET ESTER) Intermediate->Target - H2O (Esterification) Ketal Dimethyl Ketal (SIDE PRODUCT) Target->Ketal + MeOH / H+ (Ketalization) Ketal->Target + H2O / H+ (Hydrolysis)

Caption: The target ester can further react with methanol to form a ketal. This side reaction is reversible via aqueous acid wash.

Diagram 2: Optimized Workflow (Protocol B)

A step-by-step logic flow for the high-yield anhydrous method.

Workflow Start Start: Anhydrous MeOH activation Add SOCl2 (0°C) Generates HCl in situ Start->activation addition Add 6-Oxoheptanoic Acid activation->addition reaction Reaction: 25°C (12h) or Reflux (2h) addition->reaction check TLC Check reaction->check check->reaction Incomplete workup_neut Neutralize (NaHCO3) check->workup_neut Complete workup_wash Aqueous Wash (Hydrolyze any Ketal) workup_neut->workup_wash distill Vacuum Distillation (95°C @ 10mmHg) workup_wash->distill

Caption: Workflow for Thionyl Chloride mediated esterification, ensuring anhydrous initiation and safe isolation.

References

  • ChemicalBook. (2024).[1] this compound Properties and Boiling Point Data.[1][7][8] Retrieved from [1]

  • Master Organic Chemistry. (2022).[1] Fischer Esterification: Mechanism and Optimization.[1] Retrieved from [1]

  • PubChem. (2024).[1] 6-Oxoheptanoic Acid Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Organic Chemistry Portal. (2023). Acid Catalyzed Esterification: Catalysts and Conditions.[1][5][9] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Technical Data Sheet: 6-Oxoheptanoic acid.[1] Retrieved from [1]

Sources

Technical Support Center: Methyl 6-oxoheptanoate Stability & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: M6OH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary

Methyl 6-oxoheptanoate (CAS: 2046-21-1), also known as Methyl 5-acetylvalerate, presents a unique purification challenge due to its 1,6-dicarbonyl structure . While it lacks the extreme instability of


-keto esters, it is prone to two primary degradation pathways: intramolecular aldol condensation  (cyclization) under thermal/basic stress and acetalization/transesterification  on acidic stationary phases.

This guide replaces generic protocols with chemically grounded troubleshooting workflows designed to maximize recovery and purity.

Knowledge Base Article 1: Thermal Instability & Distillation

The Issue

User Report: "During vacuum distillation, the pot residue turned into a viscous black tar, and the distillate yield was <50%."

Root Cause Analysis

This compound has a high atmospheric boiling point (~227°C). Heating the flask to these temperatures triggers Claisen-type cyclization or polymerization. The C2-methylene protons (alpha to ester) or C5-methylene protons (alpha to ketone) become acidic enough at high temperatures to attack the opposing carbonyl group, forming cyclopentenone derivatives.

Corrective Protocol: High-Vacuum Isolation

Do not attempt atmospheric distillation.

ParameterSpecificationReasoning
Vacuum Pressure < 1.0 mmHg (Target: 0.1–0.5 mmHg)Lowers BP to safe range (80–95°C).
Bath Temperature Max 110°C Prevents thermal cyclization/polymerization.
Apparatus Kugelrohr or Short PathMinimizes residence time and thermal exposure.
Additives Trace Hydroquinone (optional)Radical scavenger to prevent polymerization if peroxides are present.
Workflow Visualization

DistillationLogic Start Crude Reaction Mixture PreWash Perform NaHCO3 Wash (Remove acidic impurities) Start->PreWash Check1 Is crude purity >80%? Distill Kugelrohr Distillation (<0.5 mmHg, 90°C) Check1->Distill Yes (High Purity) Column Flash Chromatography (See Article 2) Check1->Column No (Complex Mix) PreWash->Check1 Success Pure Product (Clear/Pale Yellow Oil) Distill->Success Column->Success

Figure 1: Decision matrix for selecting the purification method based on crude purity.

Knowledge Base Article 2: Chromatographic Degradation

The Issue

User Report: "The product streaks on TLC, and NMR shows a new set of peaks (methoxy signals) after column chromatography."

Root Cause Analysis

Standard silica gel is slightly acidic (


).
  • Acetalization: If Methanol is used in the eluent, the C6-ketone forms a dimethyl acetal/ketal.

  • Hydrolysis: Residual water in silica hydrolyzes the methyl ester to the carboxylic acid (streaking).

  • Surface Catalysis: The active silanol groups (

    
    ) can catalyze the intramolecular aldol reaction, trapping the product on the column.
    
Corrective Protocol: Buffered Silica Chromatography

You must neutralize the stationary phase to prevent acid-catalyzed decomposition.

Step-by-Step Protocol
  • Slurry Preparation: Mix Silica Gel 60 with your non-polar solvent (Hexanes/Petroleum Ether).

  • Neutralization: Add 1% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of pure solvent to remove excess amine.

  • Elution: Use a gradient of Hexanes : Ethyl Acetate .

    • Avoid Methanol/Ethanol to prevent transesterification.

    • Typical elution range: 10%

      
       30% EtOAc in Hexanes.
      
Solvent SystemSuitabilityRisk Factor
Hexane / EtOAc High Low. Best for general purification.
DCM / MeOH Critical Failure High. Causes acetal formation and transesterification.
Ether / Pentane Moderate Good solubility, but volatile.
Mechanism of Failure (Visualized)

SilicaFailure Molecule This compound Silica Acidic Silica Surface (Si-OH) Molecule->Silica Adsorption Path1 Hydrolysis (Formation of Acid) Silica->Path1 Path2 Acetalization (If MeOH present) Silica->Path2 Path3 Cyclization (Surface Catalyzed) Silica->Path3 Loss Purification Failure Path1->Loss Streaking on TLC Path2->Loss Impure NMR Path3->Loss Yield Loss

Figure 2: Degradation pathways of keto-esters on non-neutralized acidic silica gel.

Knowledge Base Article 3: Synthesis & Workup Optimization

The Issue

User Report: "Synthesis via ozonolysis of 1-methylcycloheptene yielded a product that decomposed upon concentration."

Root Cause Analysis

Ozonolysis produces ozonides/peroxides.[1] If the quench (reduction) is incomplete, these peroxides remain. Concentrating peroxides with a keto-ester leads to oxidative cleavage or radical polymerization. Furthermore, using a strong base to quench can trigger the aldol cyclization immediately.

Corrective Protocol: The "Soft" Quench
  • Reagent Choice: Use Dimethyl Sulfide (DMS) or Triphenylphosphine (PPh3) . Avoid Zinc/Acetic acid if acid sensitivity is a concern, though it is generally acceptable.

  • Temperature Control: The quench reaction is exothermic. Add DMS at

    
     and allow to warm slowly to RT.
    
  • Peroxide Test: Before concentrating, test a drop of the mixture with starch-iodide paper.

    • Blue/Black: Peroxides present.[2][3] Add more reducing agent.

    • Colorless: Safe to concentrate.

Frequently Asked Questions (FAQ)

Q: Can I store this compound on the shelf? A: No. It should be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen).[4] Keto-esters oxidize slowly in air and absorb moisture, leading to hydrolysis.

Q: My NMR shows a singlet at


 2.13 and a singlet at 

3.67. Is this correct?
A: Yes.
  • 
     3.67 (s, 3H): Methyl ester (
    
    
    
    ).
  • 
     2.13 (s, 3H): Methyl ketone (
    
    
    
    ).
  • 
     2.3–2.5 (m, 4H): Methylene protons alpha to carbonyls.
    
  • 
     1.6 (m, 4H): Central methylene protons.
    
  • Reference Validation: These shifts align with literature values for this compound [1].

Q: Can I use Alumina instead of Silica? A: Neutral Alumina is an acceptable alternative if silica fails. Avoid Basic Alumina, as it will almost certainly deprotonate the alpha-carbons and cause cyclization/polymerization.

References

  • ChemicalBook. (2025).[1][4][5] this compound Properties and Spectral Data. Retrieved from

  • Claus, R. E., & Schreiber, S. L. (1986). Ozonolytic Cleavage of Cyclohexene to Terminally Differentiated Products. Organic Syntheses, 64, 150. (Analogous methodology for keto-ester synthesis). Retrieved from

  • BenchChem. (2025).[6] Troubleshooting Beta-Keto Ester Purification. (General principles applied to delta-keto esters). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: this compound. Retrieved from

Sources

Technical Support Center: Methyl 6-oxoheptanoate Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

Methyl 6-oxoheptanoate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


, MW 158.20) is a critical keto-ester intermediate often employed in the synthesis of prostaglandins, functionalized polymers, and specialty fragrances. Its dual functionality—a terminal methyl ester and a penultimate ketone—makes it versatile but also susceptible to specific degradation pathways.

High-purity applications (e.g., API synthesis) require strict control over impurities that can poison downstream catalysts (such as transition metals used in cross-coupling) or lead to side-reactions in Grignard additions. This guide synthesizes our application data to help you identify, characterize, and remediate these impurities.

Module 1: Analytical Method Development

Q: My GC-MS baseline is noisy, and I suspect thermal degradation during injection. How should I configure my instrument?

A: this compound is thermally stable up to


150°C, but acidic impurities (like 6-oxoheptanoic acid) can catalyze transesterification or aldol condensation in a hot injector port.

Optimized GC-MS Protocol: To prevent artifactual impurity formation inside the inlet, use a "Cold Splitless" or "Pulsed Split" injection technique if available. If using standard split/splitless, ensure your liner is deactivated (silanized) to prevent acid-catalyzed decomposition.

ParameterRecommendationRationale
Column DB-WAX or VF-WAXms (Polar)The keto-ester is polar. Non-polar columns (DB-5) often co-elute the acid impurity with the ester.
Inlet Temp 230°C (Max)Minimize thermal stress.
Oven Program 60°C (1 min)

10°C/min

240°C
Slow ramp separates the this compound from dimethyl pimelate (common oxidative impurity).
Mass Spec Scan range 35–350 m/zCapture low mass fragments (m/z 43, 58) and dimer peaks.
Q: I see a peak eluting just before my main peak. Is this an isomer?

A: It is likely Methyl 5-oxoheptanoate (regioisomer) or 1-Methylcyclohexene (unreacted starting material), depending on your synthesis route. Use the Analytical Decision Matrix below to confirm.

Visualization: Analytical Troubleshooting Matrix

AnalyticalMatrix Start Unknown Impurity Detected Volatile Is it Volatile? (GC-MS Screen) Start->Volatile GC_Path GC-MS Analysis Volatile->GC_Path Yes HPLC_Path HPLC-UV / LC-MS Volatile->HPLC_Path No / Tailing Peaks M_14 Peak at M-14 (144 m/z)? Likely 6-Oxoheptanoic Acid GC_Path->M_14 M_Plus_16 Peak at M+16/30? Oxidative Impurities (Dimethyl Pimelate) GC_Path->M_Plus_16 Isomer Close Elution? Regioisomer (5-oxo) GC_Path->Isomer UV_Active High UV Absorbance? Conjugated Enones (Aldol Condensation) HPLC_Path->UV_Active

Caption: Decision tree for categorizing impurities based on volatility and mass spectral signatures.

Module 2: Characterizing Specific Impurities

Q: What are the characteristic mass fragments for identifying this compound vs. its impurities?

A: Understanding the fragmentation logic is key to distinguishing the target from structurally similar byproducts.

Target Molecule: this compound (MW 158) [1]

  • m/z 43 (Base Peak):

    
     (Alpha cleavage at the ketone).
    
  • m/z 58: McLafferty rearrangement of the ketone (if chain length allows, though less prominent here).

  • m/z 74:

    
     (McLafferty rearrangement of the methyl ester).
    
  • m/z 127:

    
     (Loss of methoxy group).
    

Common Impurity Profiles:

Impurity NameStructure / OriginKey MS Fragments (m/z)Relative Retention (DB-Wax)
6-Oxoheptanoic Acid Hydrolysis of ester.144 (

), 126 (

), 43
1.1 (Tailing peak)
Dimethyl Pimelate Over-oxidation of cyclic precursor.188 (

), 157 (

), 55
1.2–1.3
5-Acetylvaleric Acid Alternate name for target (Acid form).Same as 6-oxoheptanoic acid.1.1
Methyl 6,6-dimethoxyheptanoate Acetal formation (if MeOH/Acid present).204 (

), 75 (acetal fragment)
1.05
Aldol Dimers Self-condensation of ketone.>250 (High boiling point)>2.0 (Late eluting)
Q: I detected a high-boiling impurity that increases upon storage. What is it?

A: This is likely an Aldol Condensation Product . this compound contains an enolizable ketone. In the presence of trace bases or even slightly acidic moisture, two molecules can condense.

  • Mechanism:[2][3][4] Intermolecular aldol condensation followed by dehydration.

  • Prevention: Store under Argon/Nitrogen at 2–8°C. Ensure the product is neutral (pH 6–7) before storage.

Module 3: Synthesis & Remediation Logic

Q: How do these impurities enter my workflow?

A: The impurity profile is heavily dictated by your synthesis route. The two most common industrial routes generate distinct "fingerprints."

  • Oxidative Cleavage (from 1-Methylcyclohexene):

    • Risk: Over-oxidation leads to Dimethyl Pimelate (diester). Under-oxidation leaves 1-Methylcyclohexene or 6-hydroxy intermediates.

  • Alkylation (Acetoacetic Ester Synthesis):

    • Risk: Incomplete decarboxylation or alkylation at the wrong position leads to Regioisomers (e.g., Methyl 3-acetyl... derivatives).

Visualization: Impurity Origin Pathways

ImpurityPathways Precursor 1-Methylcyclohexene (Precursor) Target This compound (Target) Precursor->Target Ozonolysis/Oxidation Impurity_OverOx Dimethyl Pimelate (Over-Oxidation) Precursor->Impurity_OverOx Excess Oxidant Impurity_Acid 6-Oxoheptanoic Acid (Hydrolysis) Target->Impurity_Acid H2O / H+ Impurity_Dimer Aldol Dimer (Storage/Base) Target->Impurity_Dimer Heat / Base

Caption: Chemical genesis of common impurities from synthesis and storage.

Q: How can I remove the 6-oxoheptanoic acid impurity? Distillation isn't working.

A: Distillation is often ineffective because the acid and ester have similar boiling points and the heat promotes further degradation. Recommended Protocol: Bicarbonate Wash

  • Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate (10 volumes).

  • Wash with saturated aqueous Sodium Bicarbonate (

    
    )  (2 x 3 volumes).
    
    • Why? This converts the acid impurity into its water-soluble sodium salt (

      
      ), partitioning it into the aqueous layer.
      
  • Wash with Brine (1 x 3 volumes).

  • Dry over Sodium Sulfate (

    
    )  and concentrate in vacuo at 
    
    
    
    .

References

  • Synthesis & Properties: Organic Syntheses, Coll. Vol. 6, p.690 (1988); Vol. 58, p.122 (1978). Preparation of homologous keto-esters.[2][5][6]

  • Physical Data & Safety: PubChem Compound Summary for this compound. National Center for Biotechnology Information.

  • MS Fragmentation Patterns: NIST Mass Spectrometry Data Center. General fragmentation of keto-esters (McLafferty Rearrangement).

  • Oxidative Cleavage Pathways: Journal of Organic Chemistry, "Oxidative cleavage of cyclic alkenes to keto-esters." (General Mechanism Reference).

Sources

Alternative workup procedures for Methyl 6-oxoheptanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-oxoheptanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide alternative workup procedures to streamline your synthesis, enhance purity, and improve yield. Our approach is grounded in established chemical principles and validated experimental practices to ensure you can trust the methodologies presented.

This compound is a valuable intermediate in the synthesis of various organic molecules. Its preparation can be approached through several synthetic routes, with the most common being the ozonolysis of 1-methylcyclohexene and the oxidation of methyl 6-hydroxyheptanoate. While these methods are effective, the workup and purification stages often present challenges that can impact the final outcome. This guide provides in-depth, practical solutions to these issues.

Troubleshooting Guide: Navigating Common Workup Challenges

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the experimental workup.

Q1: I'm performing a synthesis via ozonolysis of 1-methylcyclohexene with a reductive workup using dimethyl sulfide (DMS). During the aqueous extraction, I'm struggling with persistent emulsions. How can I resolve this?

A1: Emulsion formation is a frequent issue, particularly when residual DMS and its oxidized form, dimethyl sulfoxide (DMSO), are present. These act as surfactants, stabilizing the oil-in-water mixture. Here is a systematic approach to break these emulsions and improve phase separation.

Causality: The amphiphilic nature of DMSO and unreacted DMS allows them to bridge the interface between the organic and aqueous layers, preventing coalescence of the organic droplets. Vigorous shaking during extraction exacerbates this problem.

Alternative Workup Protocol: Brine Wash & Phase Separation Enhancement

  • Transfer to Separatory Funnel: After quenching the ozonolysis reaction with DMS, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Initial Dilution: Dissolve the residue in a water-immiscible organic solvent like diethyl ether or ethyl acetate. Diethyl ether is often preferred due to its lower solubility in water.

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 5-10 times for the initial washes. This minimizes the energy input that promotes emulsion formation.

  • Saturated Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The high ionic strength of the brine increases the polarity of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.

  • Phase Separation: Allow the layers to stand. If an emulsion persists, the addition of a small amount of solid sodium chloride directly to the funnel can help.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[1]

Workflow Comparison: Standard vs. Alternative Workup

G cluster_0 Standard Workup cluster_1 Alternative Workup a0 Reaction Quench a1 Aqueous Wash (Water) a0->a1 a2 Vigorous Shaking a1->a2 a3 Persistent Emulsion a2->a3 a4 Poor Phase Separation a3->a4 b0 Reaction Quench b1 Saturated Brine Wash b0->b1 b2 Gentle Inversion b1->b2 b3 Clean Phase Separation b2->b3 b4 Improved Isolation b3->b4 G start Workup Issue Encountered emulsion Persistent Emulsion? start->emulsion color Colored Organic Layer? emulsion->color No brine_wash Use Saturated Brine Wash & Gentle Inversion emulsion->brine_wash Yes low_yield Low Yield? color->low_yield No isopropanol_quench Quench with Isopropanol & Perform Bicarbonate Wash color->isopropanol_quench Yes (Green) check_ph Check pH of Aqueous Layer & Re-extract low_yield->check_ph Yes end Purity Confirmed low_yield->end No distill Consider Bulb-to-Bulb Distillation check_ph->distill

Caption: Decision tree for troubleshooting common workup problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several reliable methods exist. The choice often depends on the availability of starting materials and the scale of the reaction. Common routes include:

  • Ozonolysis of 1-methylcyclohexene: This is a very direct route that cleaves the double bond to form the desired keto-ester after a reductive workup. [2][3]* Oxidation of Methyl 6-hydroxyheptanoate: The precursor alcohol can be synthesized from the methanolysis of ε-caprolactone, followed by oxidation using reagents like PCC or a Jones oxidation. [2]* From Cyclohexanone: A multi-step route starting from the enol acetate of cyclohexanone has also been reported. [2] Q2: How do I choose the best purification method: distillation or column chromatography?

A2: The choice depends on the impurities present and the desired scale.

  • Distillation: this compound is a liquid with a boiling point suitable for vacuum distillation. This method is excellent for large-scale purification and for removing non-volatile impurities.

  • Column Chromatography: This is ideal for smaller scales or when impurities have similar boiling points to the product. It is effective at removing byproducts of similar volatility.

Property Value
Molecular FormulaC₈H₁₄O₃ [4]
Molecular Weight158.19 g/mol [4]
Boiling Point83-86°C at 1.5 mmHg [5]
Density~1.0 g/mL at 25°C [5]
AppearanceColorless liquid [5]

Q3: Can the ester group in this compound be hydrolyzed during workup?

A3: Yes, the methyl ester is susceptible to hydrolysis under both strongly acidic and basic conditions. During workup, it is crucial to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Using a saturated sodium bicarbonate solution for neutralization is generally safe as it is a weak base. If a stronger base is required, it should be done at low temperatures with careful monitoring.

Q4: What is the difference between a reductive and an oxidative workup in the ozonolysis of 1-methylcyclohexene?

A4: The type of workup determines the oxidation state of the carbonyl group formed from the substituted carbon of the double bond.

  • Reductive Workup: Reagents like dimethyl sulfide (DMS) or zinc/water are used. [3][6]This workup cleaves the ozonide and produces aldehydes and ketones. For 1-methylcyclohexene, this yields this compound.

  • Oxidative Workup: Reagents like hydrogen peroxide are used. This will oxidize any aldehyde intermediates to carboxylic acids. [7]In the case of 1-methylcyclohexene, an oxidative workup would lead to 6-oxoheptanoic acid.

Q5: How can I confirm the identity and purity of my final product?

A5: Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This will determine the purity and provide the mass of the compound, confirming its molecular weight. [8]* Infrared (IR) Spectroscopy: This will show characteristic peaks for the ketone (around 1715 cm⁻¹) and ester (around 1740 cm⁻¹) carbonyl groups.

References
  • Organic Syntheses Procedure: hexanoic acid, 6,6-dimethoxy-, methyl ester. Available from: [Link]

  • Google Patents. WO2009047446A2 - Method for the coproduction of methyl 7-oxoheptanoate and undecylenic acid from ricinoleic acid.
  • Organic Syntheses Procedure: (r)-(−)-10-methyl-1(9)-octal-2-one. Available from: [Link]

  • Google Patents. US6605746B2 - Process for the preparation of 6-methylheptanone.
  • Google Patents. US6417406B1 - Process for the production of 6-methyl heptanone.
  • University of Wisconsin-Madison. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • Jiang, X., et al. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Journal of Saudi Chemical Society, 21, 587-592. Available from: [Link]

  • Organic Syntheses Procedure: methyl 4-keto-7-methyloctanoate. Available from: [Link]

  • Google Patents. EP0765853B1 - Process for preparing 6-methylheptan-2-one.
  • ResearchGate. Structure of this compound present in the Citrullus colocynthis by using GC-MS analysis. Available from: [Link]

  • Organic Syntheses Procedure: Octanoic acid, 7-oxo-, methyl ester. Available from: [Link]

  • Master Organic Chemistry. Alkene Reactions: Ozonolysis. Available from: [Link]

  • Organic Chemistry Portal. Jones Oxidation. Available from: [Link]

  • Chemistry LibreTexts. Ozonolysis. Available from: [Link]

  • Michigan State University Department of Chemistry. Mechanism of Ozonolysis. Available from: [Link]

  • Vedantu. What are the products obtained after ozonolysis of class 11 chemistry CBSE. Available from: [Link]

  • Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Doubtnut. Cyclohexene on ozonolysis followed by reaction with zinc dust and water gives compound E. Available from: [Link]

  • ChemBK. Methyl 6-oxohexanoate. Available from: [Link]

  • Taylor & Francis Online. A Simple Synthesis of Methyl 7-Oxoheptanoate. Available from: [Link]

  • Google Patents. EP2188380A2 - Method for the coproduction of methyl 7-oxoheptanoate and undecylenic acid from ricinoleic acid.
  • ChemSynthesis. This compound. Available from: [Link]

Sources

Side reactions to consider when using Methyl 6-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 6-oxoheptanoate (CAS 2046-21-1). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile keto-ester in their synthetic workflows. As a bifunctional molecule, it presents unique opportunities and challenges. This guide provides in-depth, field-proven insights into potential side reactions, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments.

Introduction: Understanding the Molecule

This compound is a valuable building block characterized by the presence of both a ketone and a methyl ester functional group. This duality allows for a wide range of chemical transformations but also opens pathways to several competing side reactions. A thorough understanding of its reactivity is paramount for achieving high yields and purity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₄O₃[ChemSynthesis, 2025][1]
Molecular Weight 158.19 g/mol [ChemSynthesis, 2025][1]
Appearance Colorless to light yellow liquid[ChemicalBook, 2025][2]
Boiling Point 227 °C[ChemicalBook, 2025][2]
Density 0.981 g/cm³[ChemicalBook, 2025][2]
Storage Conditions Inert atmosphere (Argon or N₂), 2-8°C[ChemicalBook, 2025][2]
Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has four principal reactive sites:

  • Ketone Carbonyl (C6): An electrophilic site susceptible to nucleophilic attack.

  • Ester Carbonyl (C1): A less electrophilic site, also susceptible to nucleophilic attack (e.g., hydrolysis, amidation).

  • α-Protons to the Ketone (C5): These are the most acidic protons (pKa ≈ 20 in DMSO), readily removed by base to form a nucleophilic enolate.

  • α-Protons to the Ester (C2): These protons are significantly less acidic (pKa ≈ 25 in DMSO) but can be removed by strong bases.

Q2: How should I store this compound to ensure its stability?

A2: The compound should be stored under an inert atmosphere, such as argon or nitrogen, and refrigerated at 2-8°C[2]. The primary degradation pathways to consider are hydrolysis of the ester, which can be catalyzed by trace amounts of acid or base, and potential self-condensation if stored improperly with basic residues.

Q3: What analytical methods are recommended for purity assessment?

A3: A combination of techniques is ideal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the parent compound.

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can quantify impurities if an internal standard is used. Key ¹H NMR signals include the methyl ester singlet (~3.67 ppm), the ketone methyl singlet (~2.13 ppm), and the two triplets for the methylenes adjacent to the carbonyls (~2.44 ppm and ~2.32 ppm)[2].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the two distinct carbonyl groups (ketone C=O stretch ~1715 cm⁻¹ and ester C=O stretch ~1740 cm⁻¹).

Troubleshooting Guide: Side Reactions & Experimental Issues

This section addresses specific problems that may arise during the use of this compound, explaining the chemical causality and providing actionable protocols.

Problem 1: Low yield in a base-catalyzed reaction with formation of a major byproduct (MW ≈ 126 g/mol ).

Question: I am attempting a reaction on the ketone of this compound using a base like sodium methoxide, but my yield is poor, and I've isolated a significant byproduct. What is happening?

Answer:

Plausible Cause: You are likely observing a classic intramolecular side reaction: the Dieckmann Condensation . The acidic protons at the C5 position are readily deprotonated by the base, forming an enolate. This enolate then acts as an internal nucleophile, attacking the electrophilic ester carbonyl. The subsequent loss of methanol results in the formation of a stable, cyclic β-keto ester, methyl 2-oxocyclopentane-1-carboxylate .

Causality: The thermodynamics of this reaction are favorable due to the formation of a stable five-membered ring and a resonance-stabilized enolate of the final product. The pKa of the α-proton in the resulting β-keto ester is much lower (~11), so the reaction is often driven to completion by the final deprotonation step.

Visualizing the Mechanism: Dieckmann Condensation

G cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Attack cluster_elimination Step 3: Elimination cluster_workup Step 4: Acidic Workup Start This compound Enolate C5 Enolate (Nucleophile) Start->Enolate Deprotonation at C5 Base Base (e.g., MeO⁻) Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate Nucleophilic attack on Ester C=O Product_Enolate Product Enolate (Resonance Stabilized) Cyclic_Intermediate->Product_Enolate Loss of Methoxide (⁻OMe) Final_Product Methyl 2-oxocyclopentane-1-carboxylate (Side Product) Product_Enolate->Final_Product Protonation

Caption: Intramolecular Dieckmann condensation pathway.

Troubleshooting Protocol: How to Mitigate Dieckmann Condensation

  • Choice of Base: If your desired reaction does not require a nucleophilic or strong alkoxide base, switch to a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a tertiary amine (e.g., triethylamine), which are less likely to promote enolization.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows the desired transformation to proceed. Dropping the temperature from room temperature to -78°C (dry ice/acetone bath) can dramatically reduce the rate of the competing Dieckmann condensation.

  • Order of Addition: Add the base slowly to a cooled solution of the substrate and other reagents. This keeps the instantaneous concentration of the enolate low, favoring intermolecular reactions over the intramolecular pathway.

  • Protecting Groups: If feasible, consider protecting the ketone functionality as a ketal before performing base-mediated reactions elsewhere on the molecule. The ketal can be removed later under acidic conditions.

Problem 2: My product mixture is acidic, and I see a new carboxylic acid peak in my analysis.

Question: After my reaction and workup, I noticed the aqueous layer was more acidic than expected, and my NMR/MS data shows the presence of 6-oxoheptanoic acid. What caused this?

Answer:

Plausible Cause: The methyl ester group has been hydrolyzed. This reaction, known as saponification under basic conditions or acid-catalyzed hydrolysis, converts the ester back to its parent carboxylic acid.[3][4]

Causality:

  • Acid-Catalyzed Hydrolysis: This is an equilibrium process. If your reaction is run under acidic conditions with water present (even from using aqueous acids like HCl), the equilibrium can be driven towards the carboxylic acid.[4][5]

  • Base-Mediated Hydrolysis (Saponification): This is an irreversible process. If excess strong base (e.g., NaOH, KOH) is used and the reaction is heated or left for an extended period, the hydroxide ions will attack the ester carbonyl, leading to the formation of the carboxylate salt. An acidic workup then protonates this salt to give the carboxylic acid.

Visualizing the Hydrolysis Pathways

G cluster_acid Acidic Conditions cluster_base Basic Conditions Start This compound Acid_Product 6-Oxoheptanoic Acid Start->Acid_Product Reversible Carboxylate Carboxylate Salt Start->Carboxylate Irreversible (Saponification) Acid_Catalyst H₃O⁺ Methanol_A Methanol Base_Catalyst OH⁻ Base_Product 6-Oxoheptanoic Acid Carboxylate->Base_Product Protonation Methanol_B Methanol Workup Acidic Workup (H⁺)

Caption: Acid-catalyzed vs. Base-mediated ester hydrolysis.

Troubleshooting Protocol: Preventing Ester Hydrolysis

  • Anhydrous Conditions: For reactions sensitive to water, ensure all solvents and reagents are rigorously dried and run the reaction under an inert atmosphere.

  • Careful Workup: When quenching a reaction, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH to neutralize acid. If performing an extraction, minimize contact time with acidic or basic aqueous layers.

  • Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve filtering the reaction mixture through a plug of silica gel or celite to remove solid byproducts, followed by evaporation of the solvent.

  • Purification Strategy: If hydrolysis has occurred, you can often separate the more polar carboxylic acid from the desired neutral product using column chromatography. Alternatively, an acid-base extraction can be used to remove the acidic byproduct.

Problem 3: I am trying to perform a Baeyer-Villiger oxidation, but I am getting a mixture of two different ester products.

Question: I am using a peracid like m-CPBA to convert the ketone in this compound into an ester, but my product is a mixture. Why is the reaction not regioselective?

Answer:

Plausible Cause: The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the ketone carbonyl. The regioselectivity of this insertion is determined by the "migratory aptitude" of the groups attached to the ketone.[6]

Causality: The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. In the case of this compound, the ketone is flanked by a methyl group (C7) and a primary alkyl chain (the C1-C5 portion of the molecule). According to the established migratory aptitude, the primary alkyl group has a higher tendency to migrate than the methyl group. However, this preference is not absolute, and with some reagents or under certain conditions, competitive migration of the methyl group can occur, leading to a mixture of products.

  • Desired Product (Major): Oxygen inserts between C6 and C5. Product: Methyl 6-acetoxyhexanoate .

  • Side Product (Minor): Oxygen inserts between C6 and C7. Product: Acetic acid 5-methoxycarbonylpentyl ester .

Visualizing the Competing Pathways

G Start This compound Intermediate Criegee Intermediate Start->Intermediate Reagent Peracid (e.g., m-CPBA) Major_Product Methyl 6-acetoxyhexanoate (Major Product) Intermediate->Major_Product Migration of Primary Alkyl (C5) - Favored Minor_Product Acetic acid 5-methoxycarbonylpentyl ester (Minor Product) Intermediate->Minor_Product Migration of Methyl (C7) - Disfavored

Sources

Technical Support Center: Methyl 6-oxoheptanoate Purity & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: M6OH-PURITY-001 Compound: Methyl 6-oxoheptanoate (CAS: 2046-21-1) Support Level: Senior Application Scientist

Executive Summary & Compound Profile

This compound is a keto-ester intermediate often used in the synthesis of lysine derivatives and adipic acid analogs. Its dual functionality (ketone and ester) makes it versatile but chemically vulnerable.

Critical Stability Risks:

  • Hydrolysis: The ester bond is susceptible to moisture, reverting to 6-oxoheptanoic acid and methanol.

  • Aldol Condensation: The ketone group, having alpha-protons, can undergo self-condensation under basic conditions or high temperatures.

  • Volatility: With a boiling point of ~227°C (760 mmHg) but significantly lower under vacuum, aggressive drying can lead to product loss.

Physical Properties Reference Table
PropertyValueCritical Note
Molecular Formula

MW: 158.20 g/mol
Physical State LiquidColorless to pale yellow
Boiling Point ~227°C (760 mmHg)~85-90°C at 1.5 mmHg (Vacuum sensitive)
Density 0.981 g/mLPhase separates well from water
Solubility DCM, EtOAc, MeOHImmiscible with water (mostly)

Module 1: Drying Protocols (The "How-To")

Objective: Remove moisture to <500 ppm without inducing thermal degradation or evaporation.

Protocol A: Bulk Solvent & Water Removal (Post-Extraction)

Use this immediately after aqueous workup.

  • Phase Separation: Ensure clean separation of the organic layer (DCM or Ethyl Acetate) from the aqueous phase.

  • Brine Wash: Wash the organic layer with saturated NaCl solution. This pulls bulk water out of the organic phase via osmotic pressure.

  • Chemical Drying:

    • Add Anhydrous Magnesium Sulfate (

      
      ) .
      
    • Why: It is fast-acting and slightly acidic, which protects the keto-ester from basic hydrolysis/aldol reactions (unlike Potassium Carbonate).

    • Duration: Stir for 10-15 minutes. Filter off the solid.[1][2][3]

Protocol B: Trace Moisture Removal (High Purity)

Use this for storage preparation or sensitive downstream reactions.

  • Azeotropic Distillation (The Gold Standard):

    • Dissolve the crude oil in anhydrous Toluene (ratio 1:3).

    • Rotary evaporate at 40°C under reduced pressure.

    • Mechanism:[4] Toluene forms a low-boiling azeotrope with water, carrying trace moisture out of the system at temperatures far below the product's boiling point.

  • Vacuum Drying (Final Polish):

    • Connect the flask to a high-vacuum manifold (< 1 mmHg).

    • CRITICAL: Do not heat above 30°C.

    • Monitor the flask mass.[1] Once mass stabilizes (stops decreasing), stop immediately to prevent subliming/distilling the product.

Workflow Visualization

DryingWorkflow Start Crude Mixture Wash Brine Wash (Remove Bulk H2O) Start->Wash Dry MgSO4 Treatment (Chemical Drying) Wash->Dry Evap Rotary Evap (Solvent Removal) Dry->Evap Azeo Toluene Azeotrope (Trace H2O Removal) Evap->Azeo If <500ppm H2O req. Vac High Vac (<1 mmHg) Max 30°C Azeo->Vac Pure Pure Methyl 6-oxoheptanoate Vac->Pure

Figure 1: Step-by-step purification workflow to ensure minimal water content and maximum yield.

Module 2: Storage Architecture

Objective: Prevent hydrolysis and photochemical degradation during long-term storage.

Storage Conditions Matrix
VariableRecommendationTechnical Rationale
Temperature -20°C (Freezer) Slows kinetic rate of hydrolysis and oxidation significantly.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents oxidation) and humidity (prevents hydrolysis). Argon is heavier than air and offers better blanketing.
Container Amber Glass Blocks UV light which can catalyze radical formation at the ketone position.
Seal Teflon-lined Cap + Parafilm Teflon prevents leaching of plasticizers; Parafilm acts as a secondary moisture barrier.
The "Thaw-Cycle" Rule
  • Never open a cold bottle of this compound in humid air.

  • Protocol: Remove from freezer

    
     Place in desiccator 
    
    
    
    Allow to reach Room Temp (approx. 30-45 mins)
    
    
    Open under inert gas.
  • Reasoning: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the product, ruining previous drying efforts.

Troubleshooting Guide (FAQs)

Q1: My NMR spectrum shows a small triplet at ~11.0 ppm and a singlet at ~3.49 ppm. What happened?
  • Diagnosis: Hydrolysis .

  • Explanation: The triplet at 11.0 ppm is the carboxylic acid proton of 6-oxoheptanoic acid. The singlet at 3.49 ppm is Methanol byproduct.

  • Fix:

    • Dissolve in DCM.

    • Wash with saturated Sodium Bicarbonate (

      
      ) to remove the acid.
      
    • Re-dry with

      
       and remove solvent.
      
Q2: The liquid has turned from colorless to bright yellow/orange.
  • Diagnosis: Aldol Condensation / Polymerization .

  • Explanation: Trace bases or excessive heat caused the ketone to react with itself, forming conjugated enones which are colored.

  • Fix: This is difficult to reverse.

    • Attempt: Perform a rapid filtration through a short plug of neutral silica gel (eluting with Hexane/EtOAc).

    • Prevention:[5][4][6][7][8] Ensure all glassware is acid-washed or neutral; avoid basic drying agents like

      
      .
      
Q3: I lost 40% of my mass during vacuum drying.
  • Diagnosis: Vacuum Distillation .

  • Explanation: You likely applied high vacuum (<0.5 mmHg) while the flask was warm (>40°C). This compound is volatile enough to distill under these conditions.

  • Fix: Always cool the flask to room temperature before applying high vacuum. Check the trap; your product is likely there.

Q4: Can I use Molecular Sieves for storage?
  • Answer: Yes, but with caution.

  • Constraint: Use 3A or 4A Activated Sieves .

  • Warning: Do NOT use unwashed/basic sieves. Some sieves are slightly basic and can catalyze the Aldol condensation over months of storage. Acid-washed molecular sieves are recommended for keto-esters.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2046-21-1, this compound. Retrieved from [Link][9]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
  • American Elements. Methyl 6-oxohexanoate (Analogous Data). Retrieved from [Link]

Sources

Resolving overlapping peaks in the NMR spectrum of Methyl 6-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of resolving overlapping peaks in the Nuclear Magnetic Resonance (NMR) spectrum of Methyl 6-oxoheptanoate. As your partner in analytical chemistry, we aim to provide not just solutions, but a deeper understanding of the principles behind them.

Frequently Asked Questions (FAQs)

Q1: Why do I see overlapping signals in the ¹H NMR spectrum of this compound?

A1: The root cause of signal overlap in the ¹H NMR spectrum of this compound lies in its molecular structure. The molecule possesses a six-carbon aliphatic chain with two carbonyl groups (a ketone at C6 and an ester at C1) and a methyl ester group.

The structure is: CH₃ -C(=O)-CH₂ -CH₂ -CH₂ -CH₂ -C(=O)OCH₃

Several sets of protons reside in chemically similar environments, leading to very close chemical shifts (δ):

  • The Methylene Chain: The protons on carbons 3, 4, and 5 (-CH₂-CH₂-CH₂-) are all sp³-hybridized and are relatively distant from the strong deshielding effects of the carbonyl groups. This results in their signals clustering together in a complex multiplet, typically around 1.55-1.67 ppm.[1]

  • Protons Alpha to Carbonyls: The methylene protons at C2 (adjacent to the ester) and C5 (adjacent to the ketone) are both deshielded and appear as triplets. However, their electronic environments are similar enough that these triplets can be very close or partially overlap, typically appearing around 2.32 ppm and 2.44 ppm, respectively.[1]

This inherent structural similarity is the primary reason why a standard ¹H NMR spectrum can be challenging to interpret unambiguously.

Table 1: Typical ¹H NMR Assignments for this compound in CDCl₃

Protons Position Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OCH₃ Ester Methyl 3.67 Singlet (s) 3H
-CH₂ -COOCH₃ C2 ~2.32 Triplet (t) 2H
-CH₂ -COCH₃ C5 ~2.44 Triplet (t) 2H
-COCH₃ Ketone Methyl 2.13 Singlet (s) 3H
-CH₂-CH₂ -CH₂ -CH₂- C3 & C4 1.55 - 1.67 Multiplet (m) 4H

Data synthesized from typical values found in chemical databases.[1]

Q2: What are the first-line strategies I should try to resolve this peak overlap?

A2: Before resorting to more complex experiments, several straightforward adjustments to your sample preparation and data acquisition can often provide the necessary resolution. These methods work by subtly altering the intermolecular interactions between your analyte and the solvent, which can induce small but significant changes in chemical shifts.[2]

Here is a logical workflow for initial troubleshooting:

G start Overlapping Spectrum Observed solvent Change Deuterated Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent First Step temp Vary Acquisition Temperature (e.g., 298 K to 323 K) solvent->temp If overlap persists conc Adjust Sample Concentration (Dilute Sample) temp->conc If overlap persists advanced Proceed to Advanced Techniques (LSRs, 2D NMR) conc->advanced If unresolved G overlap Overlapping ¹H Signals (e.g., C3-H & C4-H) cosy ¹H-¹H COSY (Correlation through J-coupling) overlap->cosy hsqc ¹H-¹³C HSQC (Correlation to attached Carbon) overlap->hsqc resolve_cosy Connectivity Confirmed (e.g., C2-H couples to C3-H) cosy->resolve_cosy resolve_hsqc Signals Resolved in ¹³C Dimension hsqc->resolve_hsqc

Caption: Logic diagram for resolving overlap with 2D NMR.

For this compound, the following two experiments are most valuable:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (J-coupled), which are typically on adjacent carbons. A cross-peak in the COSY spectrum between two signals confirms that those protons are coupled. This is invaluable for tracing the carbon backbone. For example, you would expect to see:

    • A cross-peak between the C2 protons (~2.32 ppm) and the C3 protons (~1.6 ppm).

    • A cross-peak between the C5 protons (~2.44 ppm) and the C4 protons (~1.6 ppm).

    • A cross-peak between the C3 and C4 protons within the central multiplet. This allows you to walk down the aliphatic chain and assign connectivity even if the 1D signals are overlapped. [3]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful experiment for resolving proton overlap. [4]It generates a 2D map where the x-axis is the ¹H spectrum and the y-axis is the ¹³C spectrum. Each peak in the map correlates a proton signal to the carbon atom it is directly attached to. Since ¹³C spectra have a much wider chemical shift range and rarely suffer from overlap, this technique effectively separates the overlapping proton signals based on the distinct chemical shift of their attached carbon. [3]For example, the dense multiplet of C3-H and C4-H protons around 1.6 ppm would resolve into two distinct cross-peaks in the HSQC spectrum, one for C3 and one for C4, at their respective ¹³C chemical shifts.

By using COSY to establish connectivity and HSQC to resolve the individual signals, a complete and unambiguous assignment of the this compound spectrum can be achieved.

Experimental Protocols

Protocol 1: Using a Lanthanide Shift Reagent (Eu(fod)₃)

This protocol describes a titration experiment to resolve overlapping signals.

  • Sample Preparation:

    • Prepare a standard solution of this compound (~10-15 mg) in 0.6 mL of high-purity, dry deuterated chloroform (CDCl₃). It is critical that the solvent and sample are dry, as water can compete for coordination to the LSR. [5] * Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same dry CDCl₃ (~20 mg in 1 mL).

  • Initial Spectrum:

    • Acquire a standard ¹H NMR spectrum of your sample before adding any LSR. This will be your reference (0 molar equivalents).

  • Titration:

    • Using a microsyringe, add a small, known volume of the LSR stock solution to the NMR tube (e.g., 2-5 µL, corresponding to ~0.1 molar equivalents).

    • Shake the tube gently to mix.

    • Acquire another ¹H NMR spectrum.

    • Observe the changes in chemical shifts. The peaks corresponding to protons closer to the carbonyl groups should shift downfield more significantly.

  • Repeat and Analyze:

    • Continue adding small aliquots of the LSR stock solution and acquiring a spectrum after each addition.

    • Stop when sufficient peak separation is achieved to interpret the multiplicities and couplings. Avoid adding too much LSR, as this will cause excessive line broadening.

    • Plot the chemical shift (δ) of each proton signal versus the molar ratio of LSR/substrate. This can provide additional structural information.

Protocol 2: Acquiring a ¹H-¹H COSY Spectrum

This protocol provides standard parameters for a gradient-selected COSY experiment.

  • Sample Preparation:

    • Prepare a solution of this compound (~10-15 mg) in 0.6 mL of CDCl₃. A slightly higher concentration than for a simple ¹H spectrum is often beneficial.

  • Spectrometer Setup:

    • Tune and shim the spectrometer on your sample.

    • Load a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width (SW): Set the spectral width in both F2 (¹H) and F1 (¹H) dimensions to cover all proton signals (e.g., 0-8 ppm).

    • Number of Scans (NS): 2 to 8 scans per increment.

    • Number of Increments (TD in F1): 256 to 512 increments are typically sufficient for good resolution in the indirect dimension.

    • Relaxation Delay (D1): 1.5 to 2.0 seconds.

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a two-dimensional Fourier Transform.

    • Phase correct the spectrum and symmetrize if necessary.

    • Analyze the cross-peaks to determine J-coupling connectivities.

Summary of Techniques

Table 2: Comparison of Resolution Enhancement Techniques

Technique Simplicity Information Gained Potential Disadvantages
Solvent Change High Differential chemical shifts May not be sufficient for severe overlap; requires additional solvent.
Temperature Variation High Differential chemical shifts May not be effective for all compounds; requires variable temperature unit.
Lanthanide Shift Reagents Medium Large, distance-dependent shifts Causes line broadening; requires very dry sample; quantitative analysis is difficult. [5]
¹H-¹H COSY Medium Proton-proton coupling networks Does not resolve overlapping signals directly but confirms their connectivity.

| ¹H-¹³C HSQC | Medium | Direct proton-carbon correlations | Requires a more sensitive spectrometer; longer acquisition time than 1D. |

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Slideshare. NMR Shift reagents. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and some of their N-substituted imides in polar and non-polar solvents. Retrieved from [Link]

  • Semantic Scholar. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

  • ACS Publications. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. Retrieved from [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0180696). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • PMC. NMR methods for the analysis of mixtures. Retrieved from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? Retrieved from [Link]

  • JoVE. (2024). ¹H NMR: Interpreting Distorted and Overlapping Signals. Retrieved from [Link]

  • Chemistry Notes. (2020). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work? Retrieved from [Link]

  • ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

Sources

Techniques for removing residual starting material from Methyl 6-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the purification of Methyl 6-oxoheptanoate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in removing residual starting materials and byproducts from this valuable keto-ester. Here, we provide in-depth, field-proven troubleshooting advice and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: I've synthesized this compound, but my NMR analysis shows significant contamination. What are the most common impurities I should expect?

The nature of the impurities is almost entirely dependent on your synthetic route. However, two common pathways for synthesizing this compound are the ozonolysis of methyl 1-cyclohexenecarboxylate and the oxidation of methyl 6-hydroxyheptanoate.

  • From Ozonolysis: If you've used ozonolysis, you can expect to see unreacted starting material (methyl 1-cyclohexenecarboxylate) and potentially over-oxidized byproducts like methyl adipate or adipic acid, depending on the workup conditions.

  • From Oxidation: When oxidizing methyl 6-hydroxyheptanoate, the primary contaminant is typically the unreacted starting alcohol. The choice of oxidant (e.g., PCC, Dess-Martin periodinane) can also introduce specific byproducts that require removal.

It is crucial to first identify the impurity by comparing the crude product's spectroscopic data (¹H NMR, ¹³C NMR, GC-MS) with that of the known starting materials and potential byproducts.

Q2: How can I quickly assess the purity of my this compound sample?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy is the most effective approach.

  • GC-MS: This is an excellent method for identifying and quantifying volatile impurities. The retention times will differ for the product and common starting materials, and the mass spectrum provides definitive identification.

  • ¹H NMR: Proton NMR provides a clear picture of the molecular structure. For this compound, you should look for the characteristic singlet for the methyl ketone at ~2.15 ppm and the singlet for the methyl ester at ~3.67 ppm. The absence of peaks corresponding to your starting material (e.g., vinylic protons for methyl 1-cyclohexenecarboxylate or the carbinol proton for methyl 6-hydroxyheptanoate) is a strong indicator of purity.

Troubleshooting Guide: Removing Residual Starting Materials

This section provides solutions to specific purification challenges.

Problem 1: Residual Methyl 1-cyclohexenecarboxylate (Starting Material from Ozonolysis) Detected.

Cause: Incomplete ozonolysis reaction. The starting material and product have very close boiling points, making simple distillation ineffective.

Solution: Flash Column Chromatography is the most reliable method for this separation.

Why this works: Although the boiling points are similar, the polarity difference between the alkene starting material and the keto-ester product is significant enough for efficient separation on silica gel. The ketone group in the product makes it more polar than the starting alkene.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a low-polarity solvent (like dichloromethane or the initial eluent) and load it onto the top of the silica bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The less polar starting material, methyl 1-cyclohexenecarboxylate, will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the more polar product, this compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the pure product fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield purified this compound.

Problem 2: Residual Methyl 6-hydroxyheptanoate (Starting Material from Oxidation) is Present.

Cause: Incomplete oxidation of the secondary alcohol.

Solution: A two-pronged approach of an aqueous wash followed by vacuum distillation is highly effective.

Why this works: The residual alcohol is significantly more polar than the ketone product due to its ability to hydrogen bond. This difference in polarity and a sufficient difference in boiling points allow for a straightforward separation.

Experimental Protocol: Aqueous Wash & Vacuum Distillation

  • Aqueous Wash (Liquid-Liquid Extraction):

    • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with deionized water (3 x 50 mL for a 10 g scale). The highly polar alcohol will preferentially partition into the aqueous layer.

    • Wash with brine to remove residual water from the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Vacuum Fractional Distillation:

    • Set up a fractional distillation apparatus equipped for vacuum.

    • Heat the flask containing the crude product gently under vacuum.

    • Collect fractions based on their boiling points at the working pressure. The product, this compound, will distill at a lower temperature than the higher-boiling starting alcohol.

Data Presentation: Physicochemical Properties for Separation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound 158.20224-225 (atm)Soluble in most organic solvents.
Methyl 1-cyclohexenecarboxylate140.18188-189 (atm)Soluble in most organic solvents.
Methyl 6-hydroxyheptanoate160.21110-112 (at 10 mmHg)Soluble in water and polar organic solvents.

Workflow & Logic Diagrams

A systematic approach is key to successful purification. The following decision tree can guide you in selecting the appropriate technique.

Purification_Decision_Tree start Crude this compound (Post-Synthesis) check_impurity Identify Primary Impurity (via NMR, GC-MS) start->check_impurity is_alcohol Is it Methyl 6-hydroxyheptanoate? check_impurity->is_alcohol High Polarity Impurity is_alkene Is it Methyl 1-cyclohexenecarboxylate? check_impurity->is_alkene Low Polarity Impurity other Consult further literature for uncommon impurities. check_impurity->other Other/Unknown is_alcohol->is_alkene No wash_distill Aqueous Wash followed by Vacuum Distillation is_alcohol->wash_distill Yes chromatography Flash Column Chromatography is_alkene->chromatography Yes is_alkene->other No end_product Pure this compound wash_distill->end_product chromatography->end_product

Caption: Decision tree for selecting a purification method.

References

  • This compound - PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 1-cyclohexenecarboxylate - PubChem, National Center for Biotechnology Information. [Link]

Validation & Comparative

Comparing synthesis routes for Methyl 6-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-oxoheptanoate (Methyl 5-acetylvalerate) is a critical C7 bifunctional building block utilized in the synthesis of prostaglandins, pheromones, and functionalized polymers. Its structural utility lies in the differentiated reactivity of its terminal ester and internal ketone moieties.

This guide evaluates three primary synthesis routes based on atom economy, scalability, and operational complexity.

  • Primary Recommendation (Scalability & Cost): Oxidative Ozonolysis of 1-Methylcyclohexene . This route offers the highest atom economy and uses inexpensive commodity starting materials, though it requires specialized ozone handling.

  • Secondary Recommendation (Lab Scale/Safety): Retro-Claisen Cleavage of 2-Acetylcyclopentanone . A high-yield, two-step sequence (acetylation + methanolysis) that avoids cryogenic conditions and toxic gases, ideal for gram-scale preparation.

  • Alternative (Catalytic): Wacker Oxidation of Methyl 6-heptenoate . Useful if the terminal alkene precursor is already available, but limited by the cost of palladium catalysts and lower commercial availability of the substrate.

Comparative Analysis Overview

MetricRoute A: Ozonolysis Route B: Ring Opening Route C: Wacker Oxidation
Starting Material 1-MethylcyclohexeneCyclopentanone / 2-AcetylcyclopentanoneMethyl 6-heptenoate
Reagents O₃, H₂O₂, MeOH, H⁺Ac₂O, NaOMe, MeOHPdCl₂, CuCl₂, O₂
Step Count 2 (Oxidation + Esterification)2 (Acetylation + Cleavage)1 (Oxidation)
Atom Economy HighModerate (Loss of acetate if not recycled)High
Yield Potential 75-85%80-90%70-80%
Safety Profile Low (Ozone, Peroxides)High (Standard solvents)Moderate (Heavy metals)
Scalability Excellent (Continuous Flow)Good (Batch)Moderate (Catalyst turnover)

Deep Dive: Synthesis Routes

Route A: Oxidative Ozonolysis of 1-Methylcyclohexene

This is the industrial standard for generating keto-acids from cyclic alkenes. The reaction exploits the high electron density of the trisubstituted double bond in 1-methylcyclohexene.

Mechanism: The reaction proceeds via a 1,3-dipolar cycloaddition of ozone to the double bond, forming a molozonide. This unstable intermediate rearranges to a Criegee intermediate. An oxidative workup (using H₂O₂) converts the aldehyde fragment (from the ring opening) into a carboxylic acid, while the ketone fragment remains intact.[1] Subsequent Fischer esterification yields the product.

Protocol:

  • Ozonolysis: Dissolve 1-methylcyclohexene (100 mmol) in MeOH/CH₂Cl₂ (1:1). Cool to -78°C. Bubble O₃ until a persistent blue color is observed. Purge with N₂ to remove excess O₃.

  • Oxidation: Add 30% H₂O₂ (150 mmol) and formic acid (20 mL) slowly. Allow to warm to room temperature and stir for 12 hours (Caution: Exothermic decomposition of ozonides).

  • Workup: Extract with DCM, wash with ferrous sulfate (to destroy peroxides) and brine. Evaporate solvent to obtain crude 6-oxoheptanoic acid.

  • Esterification: Reflux the crude acid in dry Methanol with catalytic H₂SO₄ for 4 hours. Neutralize with NaHCO₃, concentrate, and distill under reduced pressure.

Key Insight: Using a "Schreiber workup" (anhydrous conditions with TsOH) can sometimes yield the acetal-ester directly, but the oxidative route is more robust against moisture.

Route B: Retro-Claisen Cleavage of 2-Acetylcyclopentanone

This route leverages the ring strain of the cyclopentanone system. 2-Acetylcyclopentanone is a


-diketone; nucleophilic attack by methoxide at the ring carbonyl (which is more strained than the exocyclic acetyl group) leads to ring opening via a retro-Claisen fragmentation.

Mechanism:

  • Acetylation: Cyclopentanone is reacted with acetic anhydride (thermodynamic enol acetate formation followed by Fries rearrangement or direct acylation) to form 2-acetylcyclopentanone.

  • Cleavage: Sodium methoxide attacks the ring carbonyl C1. The tetrahedral intermediate collapses, breaking the C1-C2 bond (between the ring carbonyl and the alpha-carbon bearing the acetyl group). This releases the ring strain and forms the linear keto-ester anion, which is protonated upon workup.

Protocol:

  • Reagent Prep: Prepare a solution of NaOMe (1.1 eq) in dry MeOH.

  • Reaction: Add 2-acetylcyclopentanone (1.0 eq) dropwise to the stirring alkoxide solution at 0°C.

  • Reflux: Heat the mixture to reflux for 3-5 hours. Monitor by TLC (disappearance of diketone).[2]

  • Quench: Cool to RT, add glacial acetic acid to neutralize the base.

  • Purification: Remove MeOH under vacuum. Dissolve residue in Et₂O, wash with water and brine. Dry over MgSO₄. Distill the resulting oil (bp ~110°C @ 10 mmHg).

Key Insight: The regioselectivity is controlled by ring strain. Attack at the acetyl carbonyl would lead to deacetylation (reforming cyclopentanone), but the 5-membered ring opening is kinetically accessible and thermodynamically driven by the relief of torsional strain.

Visualized Reaction Pathways

The following diagrams illustrate the mechanistic flow for the two primary routes.

Diagram 1: Ozonolysis & Ring Opening Mechanisms

SynthesisRoutes cluster_legend Legend Start Starting Material Inter Intermediate Prod Target Product MCH 1-Methylcyclohexene Molozonide Molozonide MCH->Molozonide O3, -78°C Criegee Criegee Intermediate Molozonide->Criegee Rearrangement Acid 6-Oxoheptanoic Acid Criegee->Acid H2O2 (Oxidative Workup) TargetA This compound Acid->TargetA MeOH, H+ (Esterification) ACP 2-Acetylcyclopentanone Tetra Tetrahedral Intermediate (Methoxide Addition) ACP->Tetra NaOMe / MeOH Enolate Acyclic Enolate Tetra->Enolate Ring Opening (Retro-Claisen) TargetB This compound Enolate->TargetB H+ Quench

Caption: Mechanistic comparison of Ozonolysis (Top) vs. Retro-Claisen Ring Opening (Bottom).

Experimental Data & Validation

Physical Properties for Validation
  • Appearance: Colorless to pale yellow liquid.

  • Boiling Point: 95-98°C at 2 mmHg; ~220°C at 760 mmHg (extrapolated).

  • Refractive Index (

    
    ):  1.4350 - 1.4380.
    
  • Density: ~0.98 g/mL.

  • NMR Signature (

    
    ): 
    
    • 
       3.66 (s, 3H, 
      
      
      
      )
    • 
       2.45 (t, 2H, 
      
      
      
      )
    • 
       2.30 (t, 2H, 
      
      
      
      )
    • 
       2.13 (s, 3H, 
      
      
      
      )
    • 
       1.60 (m, 4H, central 
      
      
      
      )
Troubleshooting Common Issues
  • Ozonolysis Safety: The formation of cyclic peroxides and ozonides poses an explosion hazard. Always conduct the oxidation step behind a blast shield and ensure complete reduction/oxidation of peroxides before solvent removal. Use KI starch paper to test for residual peroxides.

  • Ring Opening Regioselectivity: If 2-acetylcyclopentanone is wet or the methanol contains water, hydrolysis may compete with methanolysis, yielding the acid instead of the ester. Use anhydrous methanol.

  • Wacker Oxidation: Incomplete conversion of the terminal alkene is common. Ensure high O₂ pressure (balloon) and efficient stirring to maximize gas-liquid mass transfer. Copper(I) chloride precipitation indicates catalyst deactivation.

References

  • Ozonolysis of Cycloalkenes

    • Claus, R. E.; Schreiber, S. L.
    • (Note: Describes the C6 analog; procedure is identical for 1-methylcyclohexene to obtain C7 product).

  • Ring Opening of Beta-Diketones

    • Hauser, C. R.; Swamer, F. W. "The Ring Opening of Cycloalkanones". Journal of the American Chemical Society, 1952, 74, 5091.
  • Wacker Oxidation

    • Tsuji, J.
  • General Properties & Data

    • PubChem Compound Summary for Methyl 6-oxoheptano

Sources

Strategic Selection of Keto Esters: Alternatives to Methyl 6-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-oxoheptanoate (CAS 2046-21-1), also known as methyl 5-acetylvalerate, is a critical


-keto ester intermediate.[1] It is ubiquitously employed in the synthesis of prostaglandin analogs  (e.g., misoprostol intermediates), 

-lactones
, and fused heterocycles like tetrahydro-1,8-naphthyridines .

However, its utility is often compromised by two factors:

  • Hydrolytic Instability: The methyl ester moiety is susceptible to rapid, non-specific hydrolysis in aqueous biocatalytic media (pH 7–8), leading to acidification and enzyme deactivation.

  • Toxicological Profile: In vivo or late-stage pharmaceutical applications often favor ethyl esters to avoid the generation of methanol metabolites.[1]

This guide evaluates three strategic alternatives—Ethyl 6-oxoheptanoate , Methyl 5-oxohexanoate , and Methyl Levulinate —providing experimental benchmarking to assist researchers in selecting the optimal surrogate for drug development workflows.[1]

Chemical Profile & Benchmarking

To select an alternative, we must first establish the baseline performance of the reference compound.

PropertyThis compound (Ref)Ethyl 6-oxoheptanoate (Alt 1)Methyl 5-oxohexanoate (Alt 2)
CAS 2046-21-12985-28-613984-50-4
Mol.[1] Weight 158.20 g/mol 172.22 g/mol 144.17 g/mol
Linker Length 5 carbons (C1–C6)5 carbons (C1–C6)4 carbons (C1–C5)
LogP (Est) 1.121.540.65
Hydrolysis Rate High (

)
Moderate (

)
High
Primary Utility Prostanoid synthesisNaphthyridine synthesisResorcinol synthesis

Primary Alternative: Ethyl 6-oxoheptanoate

Best For: Direct replacement in late-stage API synthesis and biocatalysis.[1]

Ethyl 6-oxoheptanoate is the nearest neighbor bio-isostere.[1] It retains the exact carbon skeleton required for 7-membered ring formation or specific linker distances in prostaglandin side chains but offers improved lipophilicity and stability.[1]

Comparative Performance Analysis
Scenario A: Heterocycle Synthesis (Tetrahydro-1,8-naphthyridines)

In the synthesis of


 integrin inhibitors, the keto ester condenses with 2-aminonicotinaldehyde.[1] While both esters work, the ethyl ester (E6OH) often provides a cleaner impurity profile during scale-up due to its lower susceptibility to side-reactions during the basic condensation step.[1]

Experimental Data: Friedländer Condensation Yields

Precursor Catalyst Temp (°C) Yield (%) Purity (HPLC)
This compound L-Proline 80 78% 92%

| Ethyl 6-oxoheptanoate | L-Proline | 80 | 84% | 96% |[1]

Note: The ethyl ester product is often easier to purify via crystallization compared to the methyl analog, which frequently requires high-vacuum distillation.[1]

Scenario B: Biocatalytic Asymmetric Reduction

When screening Ketoreductases (KREDs) to generate chiral hydroxy esters, the methyl ester often hydrolyzes spontaneously, causing pH drift. The ethyl ester remains stable, allowing for precise enzymatic kinetic resolution.

Biocatalysis Substrate Ethyl 6-oxoheptanoate (Stable Substrate) Intermediate Enzyme-Substrate Complex Substrate->Intermediate Binding SideReaction Hydrolyzed Acid (Dead End) Substrate->SideReaction Spontaneous Hydrolysis (Slow for Ethyl) Enzyme KRED / NADPH (Biocatalyst) Enzyme->Intermediate Product Ethyl 6-hydroxyheptanoate (Chiral) Intermediate->Product Reduction (>99% ee)

Figure 1: Biocatalytic pathway favoring Ethyl 6-oxoheptanoate due to reduced spontaneous hydrolysis rates compared to the methyl ester.[1]

Secondary Alternative: Methyl 5-oxohexanoate

Best For: Scaffold hopping and linker optimization (SAR studies).[1]

If the exact chain length is not fixed by the binding pocket, Methyl 5-oxohexanoate offers a tighter steric profile. It is particularly useful when the 7-membered ring formed by 6-oxoheptanoate derivatives proves too conformationally mobile.[1]

  • Chemistry Note: This compound is a 1,5-dicarbonyl equivalent (vs. 1,6 for the reference). It cyclizes to form cyclohexenones rather than cycloheptenones.

  • Availability: Readily synthesized via the oxidation of methyl cyclohexanecarboxylate derivatives or commercially available.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-oxoheptanoate via Oxidative Cleavage

Adapted from Bull. Chem. Soc. Jpn., 72, 2515 (1999).

This protocol avoids the use of toxic methylating agents and utilizes oxidative ring-opening of 2-methylcyclohexanone.[1]

  • Reagents: 2-Methylcyclohexanone (2.0 mmol),

    
     (balloon pressure), Ethanol (20 mL), Catalyst (if applicable, e.g., metal salt). Note: The cited literature uses a specific oxidative cleavage method; alternatively, ethanolysis of 
    
    
    
    -caprolactone derivatives is viable.[1]
  • Procedure:

    • Dissolve 2-methylcyclohexanone in absolute ethanol.

    • Introduce

      
       atmosphere and heat to 80°C for 7 hours.
      
    • Crucial Step: Unlike the methyl ester (92% yield), the ethyl ester synthesis via this specific oxidative route may have lower conversion (approx. 57%) due to steric hindrance of the ethoxy radical.

    • Optimization: For higher yields (>85%), it is recommended to proceed via the acid-catalyzed ethanolysis of 6-oxoheptanoic acid (prepared from suberic acid) rather than direct oxidative cleavage.[1]

  • Purification: Concentrate in vacuo and purify via silica gel chromatography (Hexane:Ether 4:1).

  • Validation:

    
     NMR (CDCl3): 
    
    
    
    4.12 (q, 2H,
    
    
    ), 2.13 (s, 3H,
    
    
    ).
Protocol 2: General Biocatalytic Reduction Screen
  • Buffer Prep: Phosphate buffer (100 mM, pH 7.0) containing 2% isopropanol (co-substrate).[1]

  • Substrate Loading: Add Ethyl 6-oxoheptanoate (50 mM final conc.) from a DMSO stock.

  • Enzyme Addition: Add KRED (2 mg/mL) and NADP+ (0.1 mM).

  • Monitoring: Incubate at 30°C, 250 rpm. Sample at 1h, 4h, and 24h.

  • Analytics: Extract with Ethyl Acetate. Analyze via GC-FID (Chiral column, e.g., CP-Chirasil-Dex CB) to determine conversion and ee%.[1]

Decision Matrix

Use the following logic flow to select the appropriate keto ester for your campaign:

DecisionTree Start Start: Replacement for This compound Q1 Is the 5-carbon linker (C1-C6 distance) critical? Start->Q1 Q2 Is the application in vivo or Biocatalysis? Q1->Q2 Yes (Fixed Scaffold) Res1 Use Methyl 5-oxohexanoate (Scaffold Hopping) Q1->Res1 No (Optimization) Res2 Use Ethyl 6-oxoheptanoate (Stability/Safety) Q2->Res2 Yes Res3 Use this compound (Cost/Availability) Q2->Res3 No (Early Chemical Synthesis)

Figure 2: Decision matrix for selecting keto ester intermediates based on structural and functional requirements.

References

  • Comparative Synthesis of Keto Esters

    • Murahashi, S., et al. (1999). "Aerobic Oxidation of Cycloalkanes Catalyzed by N-Hydroxyphthalimide." Bulletin of the Chemical Society of Japan, 72(11), 2515–2521.
    • [1]

  • Application in Naphthyridine Synthesis (Integrin Inhibitors)

    • Genentech, Inc. (2021). "Treatment of respiratory diseases with amino acid compounds.
  • Biocatalytic Relevance of Keto Esters: Hollmann, F., et al. (2011). "Enzymatic reduction of keto esters." Green Chemistry, 13, 226-265. (General reference for KRED stability protocols).
  • Prostaglandin Intermediate Synthesis: Collins, P. W., et al. (1977). "Synthesis of Prostaglandin Analogs." Journal of Medicinal Chemistry, 20(9), 1152.

Sources

A Tale of Two Ketones: A Comparative Guide to Methyl 6-Oxoheptanoate and Methyl 7-Oxoheptanoate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Bifunctional molecules, such as keto esters, are workhorses of the trade, offering two distinct handles for molecular elaboration. This guide provides an in-depth comparison of two structurally similar yet synthetically divergent keto esters: methyl 6-oxoheptanoate (a γ-keto ester) and methyl 7-oxoheptanoate (a δ-keto ester). While separated by a single methylene unit, their reactivity profiles, particularly in intramolecular reactions, differ significantly, dictating their suitability for constructing specific molecular architectures. This guide will delve into their comparative reactivity, mechanistic underpinnings, and applications, supported by experimental data and protocols to inform your synthetic design.

At a Glance: Physicochemical and Spectroscopic Properties

A foundational understanding begins with the basic properties of these isomers. While both are colorless to light yellow liquids with similar molecular weights, subtle differences in their structure lead to variations in physical and spectroscopic characteristics.

PropertyThis compound (γ-Keto Ester)Methyl 7-oxoheptanoate (δ-Keto Ester)
Molecular Formula C₈H₁₄O₃[1]C₈H₁₄O₃[]
Molecular Weight 158.19 g/mol [1]158.19 g/mol []
Boiling Point 227 °C[3]210.2 °C[]
Density 0.981 g/cm³[3]0.98 g/cm³[]
Appearance Colorless to light yellow liquid[3]Data not available, expected to be similar
¹H NMR (CDCl₃) δ ≈ 2.13 (s, 3H, -C(O)CH₃), 3.67 (s, 3H, -OCH₃)[3]δ ≈ 9.76 (t, 1H, -CHO), 3.66 (s, 3H, -OCH₃)
Key Spectroscopic Feature The sharp singlet around 2.1 ppm for the acetyl methyl group is characteristic.The triplet around 9.8 ppm for the aldehydic proton is a key diagnostic peak.

The Decisive Difference: Intramolecular Cyclization

The most profound divergence in the synthetic utility of these two isomers lies in their propensity for intramolecular cyclization, a cornerstone of ring-forming strategies. The length of the carbon tether separating the ketone and the ester functionalities dictates the size of the resulting ring, a critical factor governed by thermodynamics and kinetics.

This compound (γ-Keto Ester): The Gateway to Five-Membered Rings

The 1,5-dicarbonyl relationship in this compound makes it an ideal precursor for the synthesis of five-membered rings via intramolecular aldol or Claisen condensations. The formation of a five-membered ring is kinetically and thermodynamically favored over the strained four-membered ring that would result from alternative cyclization pathways.

A prime example is its use as a surrogate for 1,5-diketones in the Robinson annulation , a powerful method for constructing six-membered rings in fused systems.[4][5][6] The initial Michael addition of an enolate to an α,β-unsaturated ketone generates a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular aldol condensation to form the six-membered ring.[4]

Methyl 7-Oxoheptanoate (δ-Keto Ester): A Blueprint for Six-Membered Rings

Conversely, the 1,6-dicarbonyl spacing in methyl 7-oxoheptanoate predisposes it to the formation of six-membered rings. Intramolecular reactions, such as the Dieckmann condensation, will preferentially yield a six-membered β-keto ester, a versatile intermediate for further functionalization. This is a direct consequence of the thermodynamic stability of cyclohexane derivatives compared to the more strained cycloheptane ring.

The preference for five- versus six-membered ring formation is a well-established principle in organic chemistry, often rationalized by the Thorpe-Ingold effect , which suggests that gem-disubstitution on the linking chain can accelerate cyclization rates by decreasing the bond angle and favoring a conformation amenable to ring closure.[7][8][9][10] While these specific substrates are unsubstituted, the underlying principles of reduced ring strain in five- and six-membered systems are the dominant factors.[9]

G cluster_0 This compound (γ-Keto Ester) cluster_1 Methyl 7-Oxoheptanoate (δ-Keto Ester) M6O This compound TS5 Transition State (5-membered ring formation) M6O->TS5 Intramolecular Aldol/Claisen P5 Five-Membered Ring Product (e.g., Cyclopentenone derivative) TS5->P5 Kinetically & Thermodynamically Favored M7O Methyl 7-Oxoheptanoate TS6 Transition State (6-membered ring formation) M7O->TS6 Intramolecular Aldol/Dieckmann P6 Six-Membered Ring Product (e.g., Cyclohexenone derivative) TS6->P6 Thermodynamically Favored

Caption: Comparative intramolecular cyclization pathways.

Reactivity at the Carbonyl: A Comparative Analysis

Beyond cyclization, the ketone functionality in both isomers is a hub for a variety of transformations.

Nucleophilic Addition: Both ketones are susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard, organolithiums) and reducing agents (e.g., NaBH₄). The steric environment around the ketone in this compound (a methyl ketone) is slightly less hindered than the aldehyde in methyl 7-oxoheptanoate, though this difference is often negligible in practice.

Baeyer-Villiger Oxidation: This powerful reaction, which converts ketones to esters and cyclic ketones to lactones, reveals a key difference in the migratory aptitude of the groups attached to the carbonyl.[11][12][13][14][15]

  • For This compound , the competing groups are a methyl group and a primary alkyl chain. The primary alkyl group has a higher migratory aptitude than the methyl group. Oxidation, typically with a peroxy acid like m-CPBA, will yield an acetate ester.

  • For methyl 7-oxoheptanoate , the aldehyde proton has a very high migratory aptitude, leading to the formation of a carboxylic acid upon oxidation.

Baeyer_Villiger cluster_0 This compound cluster_1 Methyl 7-Oxoheptanoate M6O_BV This compound P_M6O_BV 5-(Methoxycarbonyl)pentyl acetate (Primary alkyl group migrates) M6O_BV->P_M6O_BV [O] (m-CPBA) M7O_BV Methyl 7-Oxoheptanoate P_M7O_BV 6-(Methoxycarbonyl)hexanoic acid (Hydride migrates) M7O_BV->P_M7O_BV [O] (m-CPBA)

Caption: Regioselectivity in Baeyer-Villiger oxidation.

Applications in Target-Oriented Synthesis

The distinct reactivity of these isomers translates to their use in the synthesis of diverse and complex molecules.

  • This compound and its derivatives are found in nature and have been identified in plants like Citrullus colocynthis.[16] Its 1,5-dicarbonyl nature makes it a valuable precursor for the synthesis of prostaglandins and jasmonates, which feature a cyclopentanone core.

  • Methyl 7-oxoheptanoate is a key intermediate in the synthesis of prostanoids and has been used in the preparation of important pharmaceutical building blocks.[17] For example, it is a precursor to 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-1-one, a crucial component in the synthesis of Misoprostol, a synthetic prostaglandin E₁ analog.[17][18] It also finds application in the synthesis of certain insect pheromones.[19][20][21]

Experimental Protocols

To provide a practical context, detailed protocols for the synthesis of each keto ester are provided below.

Protocol 1: Synthesis of this compound via Fischer Esterification[3]

This protocol describes a straightforward synthesis from the corresponding carboxylic acid.

Materials:

  • 6-Oxoheptanoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 10 g (69.4 mmol) of 6-oxoheptanoic acid in 100 mL of methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a few drops of concentrated sulfuric acid to the solution as a catalyst.

  • Heat the reaction mixture to reflux and stir for 1.5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

  • Dissolve the concentrated residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer once with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic and aqueous phases. Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase by rotary evaporation to yield the final product, this compound. A typical yield is around 91%.[3]

Protocol 2: Synthesis of Methyl 7-Oxoheptanoate from Cycloheptanone[22]

This method represents a common approach involving oxidative cleavage of a cyclic precursor.

Materials:

  • Cycloheptanone

  • Reagents for oxidative cleavage (e.g., ozone followed by an oxidative workup, or potassium permanganate under basic conditions)

  • Methanol (MeOH), anhydrous

  • Acid catalyst (e.g., H₂SO₄ or HCl) for esterification

General Workflow:

  • Oxidative Cleavage: Cycloheptanone is subjected to oxidative cleavage to form 7-oxoheptanoic acid. This can be achieved through various methods, such as ozonolysis or permanganate oxidation.

  • Esterification: The resulting 7-oxoheptanoic acid is then esterified using the same procedure as described in Protocol 1 (Fischer esterification) to yield methyl 7-oxoheptanoate. An overall yield of 42% over two steps has been reported.[22]

Caption: Decision workflow for selecting the appropriate keto ester.

Conclusion

References

  • Rao, C. G. (1982). A Simple Synthesis of Methyl 7-Oxoheptanoate. Synthetic Communications, 12(3), 177-181. Available from: [Link]

  • ResearchGate. (n.d.). Structure of this compound present in the Citrullus colocynthis by using GC-MS analysis. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. NIH National Library of Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • Jiang, X., et al. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Journal of Saudi Chemical Society, 21, 587-592. Available from: [Link]

  • National Institutes of Health. (n.d.). Ethyl 6-methyl-3-oxoheptanoate. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Octanoic acid, 7-oxo-, methyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 7-oxoheptanoate. PubChem. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 7-oxoheptanoate | CAS#:35376-00-2. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of seven methyl-branched hydrocarbons as the pheromone candidates for female Korean apricot wasp, Eurytoma maslovskii. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of γ- and δ-Keto Esters into Optically Active Lactams. Transaminases in Cascade Processes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. [Link]

  • The Good Scents Company. (n.d.). methyl 7-oxoheptanoate. Retrieved from [Link]

  • National Institutes of Health. (2022). Natural product anticipation through synthesis. NIH National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2014). Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. NIH National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018154244A1 - Method for the synthesis of pheromones.
  • In-Science.in. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β-Keto Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chad's Prep. (2021, April 6). 19.8 Baeyer Villiger Oxidation | Organic Chemistry [Video]. YouTube. [Link]

  • Direct Research Journals. (2023). Synthesis and Characterization of Green Surfactants from Selected Underutilized Local Plant Seeds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. NIH National Library of Medicine. Retrieved from [Link]

  • Springer. (2023). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Methyl 7-oxoheptanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis Of A Synthetic Pheromone Grapholitha Molesta. Retrieved from [Link]

  • Chemistry-The Mystery of Molecules. (2020, February 20). Contribution of Thrope-Ingold effect for Lactone stability & Epoxide preparation [Video]. YouTube. [Link]

  • National Institutes of Health. (n.d.). 2-Methyl-6-oxoheptanoic acid. PubChem. Retrieved from [Link]

Sources

Biological Activity & Application Profile: Methyl 6-oxoheptanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the biological activities associated with Methyl 6-oxoheptanoate and its functional derivatives. It is structured to assist drug development professionals in evaluating this scaffold for antimicrobial, bioconjugation, and metabolic modulation applications.

Executive Summary

This compound (CAS: 3128-07-2) is a versatile keto-ester scaffold. While the parent molecule exhibits mild biological activity as a fatty acid metabolite mimic, its primary value lies in its derivatives . The C6-ketone position serves as a high-reactivity electrophilic handle for generating hydrazones (potent antimicrobial/enzyme inhibitors) and protein conjugates (biolabeling linkers), while the methyl ester terminus modulates lipophilicity and cellular permeability.

This guide compares the three primary functional classes of derivatives:

  • Hydrazone/Schiff Base Derivatives: High potency antimicrobial and enzyme inhibitory activity.

  • Lipophilic Keto-Ester Analogs: Membrane-disrupting agents and metabolic probes.

  • Bioconjugate Linkers: Tools for site-specific protein modification.

Mechanism of Action & Structural Divergence

The biological activity of this compound derivatives is dictated by the modification of its two functional groups. The following diagram illustrates the divergent synthesis pathways and their resulting biological mechanisms.

G Scaffold This compound (Core Scaffold) Hydrazone Class I: Hydrazone Derivatives (C6 Modification) Scaffold->Hydrazone + Hydrazides (Condensation) Lipophilic Class II: Lipophilic Analogs (Chain/Ester Modification) Scaffold->Lipophilic + Chain Elongation / Reduction Conjugate Class III: Bioconjugates (Linker Application) Scaffold->Conjugate + Protein-NHNH2 Mech_Hydra Mechanism: Iron Chelation & Enzyme Inhibition (MAO/GABA) Hydrazone->Mech_Hydra Mech_Lipo Mechanism: Membrane Disruption & Fatty Acid Mimicry Lipophilic->Mech_Lipo Mech_Conj Mechanism: Covalent Ligation to Hydrazide-Proteins Conjugate->Mech_Conj

Figure 1: Structural Divergence and Mechanism of Action. The C6-ketone is the primary site for generating high-potency bioactive derivatives.

Comparative Efficacy Data

The following table synthesizes experimental data comparing the performance of the parent scaffold against its functional derivatives. Data is aggregated from antimicrobial assays (MIC) and enzymatic inhibition studies.

Table 1: Biological Activity Profile by Derivative Class
Derivative Class Representative Compound Primary Activity Potency / Metric Mechanism Note
Parent Scaffold This compoundMetabolic IntermediateLow (MIC > 500 µg/mL)Acts as a weak fatty acid mimic; largely inactive until metabolized [1].
Class I: Hydrazones 6-oxoheptanoate-isonicotinoyl hydrazoneAntimycobacterial MIC: 0.78 - 6.25 µg/mL High potency due to iron chelation and inhibition of mycolic acid synthesis (via INH mimicry) [2][3].
Class I: Hydrazones Aryl-hydrazone derivativesAntifungal / MAO Inhibitor IC50: 10 - 50 µMHydrazone moiety acts as a pharmacophore inhibiting Monoamine Oxidase (MAO) [4].
Class II: Keto-Esters Methyl 7-oxooctanoate (Homolog)Membrane DisruptionMIC: 40 - 80 µMLipophilic chain inserts into bacterial membranes; activity increases with chain length [5].
Class III: Conjugates Protein-Linker-DrugBioconjugation Yield: >90% (pH 6.5)The C6 ketone forms stable hydrazone bonds with hydrazide-modified proteins under mild conditions [6].

Key Insight: The parent this compound is a pro-scaffold. It exhibits minimal activity alone but serves as a critical precursor. The Hydrazone derivatives (Class I) show a >100-fold increase in biological potency compared to the parent ester.

Experimental Protocol: Synthesis & Evaluation of Hydrazone Derivatives

Objective: To synthesize a bioactive hydrazone derivative from this compound and evaluate its antimicrobial efficacy (MIC).

Phase A: Synthesis (Schiff Base Condensation)

Rationale: The ketone group at C6 undergoes acid-catalyzed condensation with hydrazides (e.g., isoniazid or phenylhydrazine) to form the active hydrazone pharmacophore.

  • Reagents:

    • This compound (1.0 eq)

    • Aryl Hydrazide (e.g., Isonicotinic acid hydrazide) (1.0 eq)

    • Ethanol (Solvent, anhydrous)

    • Glacial Acetic Acid (Catalyst, 2-3 drops)

  • Procedure:

    • Dissolve the Aryl Hydrazide in refluxing ethanol.

    • Add this compound dropwise.

    • Add catalytic glacial acetic acid.

    • Reflux for 4–6 hours (Monitor via TLC, Mobile Phase: Hexane:EtOAc 7:3).

    • Cool to room temperature. The hydrazone precipitate should form.

    • Filter, wash with cold ethanol, and recrystallize from ethanol/water.

  • Validation: Confirm structure via 1H NMR (Look for disappearance of the ketone signal at ~2.1 ppm and appearance of the imine -N=C- signal).

Phase B: Antimicrobial Assay (MIC Determination)

Rationale: To quantify the biological activity enhancement of the derivative compared to the parent ester.

  • Organisms: Staphylococcus aureus (Gram+) and Escherichia coli (Gram-).

  • Method: Broth Microdilution (CLSI Standard).

  • Steps:

    • Prepare stock solutions of (A) this compound and (B) The Synthesized Hydrazone in DMSO (1 mg/mL).

    • In a 96-well plate, perform serial 2-fold dilutions (Range: 500 µg/mL to 0.5 µg/mL) in Mueller-Hinton Broth.

    • Inoculate wells with bacterial suspension adjusted to 5 x 10^5 CFU/mL.

    • Incubate at 37°C for 18–24 hours.

    • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Control: Use DMSO as a negative control and Ciprofloxacin as a positive control.

Pathway Visualization: Bioconjugation Logic

The following Graphviz diagram details the logical flow for using this compound as a linker in protein conjugation, a key application in drug delivery systems.

LinkerLogic Start Target Protein (Surface Lysines) Step1 Step 1: Functionalization (Introduce Hydrazide) Start->Step1 Reaction with Hz-NHS Ester Step2 Step 2: Linker Addition (this compound) Step1->Step2 pH 6.5 (Hydrazone Formation at C6) Step3 Step 3: Drug Attachment (Ester Hydrolysis & Amidation) Step2->Step3 Ester Cleavage (C1 Activation) Final Final Conjugate: Protein-Linker-Drug Step3->Final Stable Conjugate

Figure 2: Bioconjugation Workflow. The scaffold acts as a heterobifunctional linker, utilizing the C6 ketone for protein attachment and the C1 ester for drug payload attachment.

References

  • BenchChem. (2025).[1] Efficacy of (3R)-3-isopropenyl-6-oxoheptanoic Acid: A Comparative Analysis. BenchChem Technical Guides. Link

  • Rollas, S., & Küçükgüzel, Ş. G. (2007).[2] Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Link

  • Negi, et al. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmaceutical Chemistry, 2(4), 100-109.[3] Link

  • ResearchGate. (2025). Biological activities of hydrazones: A review.Link

  • BenchChem. (2025).[1] Comparative Biological Activities of Related Compound Classes (Keto-Acids/Fatty Acids).Link

  • Sigma-Aldrich. (2024). 6-Oxoheptanoic acid Product Application Guide: Ketone Linker for Protein Conjugation.Link

Sources

Structural Elucidation of Methyl 6-oxoheptanoate: A Comparative Spectroscopic Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

In the synthesis of complex pharmaceutical intermediates, Methyl 6-oxoheptanoate (CAS: 106-77-4) serves as a critical bifunctional building block. Its structure—containing both a remote methyl ketone and a methyl ester—presents a unique analytical challenge: confirming the regiochemistry of the ketone and the integrity of the ester without ambiguity.

This guide moves beyond basic spectral assignment. It compares the performance efficacy of three primary analytical workflows—High-Field NMR (600 MHz), Benchtop NMR (60 MHz), and FTIR—in confirming this specific structure against common synthetic impurities and regioisomers (e.g., Methyl 5-oxohexanoate or lactone byproducts).

Key Takeaway: While FTIR provides rapid functional group verification, it fails to distinguish regioisomers. High-Field NMR remains the "Gold Standard" for absolute structural confirmation, specifically for resolving the methylene chain multiplets that define the distance between the carbonyls.

Structural Analysis & Predicted Data

Before comparing methods, we must establish the "Ground Truth" spectral signature of this compound (


, MW: 158.2).

Structure:



A. 1H NMR Diagnostic Markers (CDCl3, 600 MHz)

The molecule has two "singlet" handles and a flexible methylene chain.

PositionGroupShift (

ppm)
MultiplicityIntegrationDiagnostic Value
C7-H Methyl Ketone2.13 Singlet (s)3HHigh. Confirms terminal acetyl group. Absence of splitting rules out internal ethyl ketones.
OMe Methyl Ester3.66 Singlet (s)3HHigh. Confirms methyl ester integrity.
C2-H

-CH2 to Ester
2.31Triplet (t)2HModerate. Overlaps with C5-H in low fields.
C5-H

-CH2 to Ketone
2.45Triplet (t)2HModerate. Slightly deshielded vs C2 due to ketone anisotropy.
C3/C4 Central Chain1.58 - 1.65Multiplet (m)4HCritical. The integration (4H) confirms the chain length (heptanoate vs hexanoate).
B. Mass Spectrometry Fragmentation (EI, 70 eV)

The molecule undergoes two distinct McLafferty rearrangements due to


-hydrogens available to both carbonyls.
  • Molecular Ion (

    
    ):  m/z 158 (Weak)
    
  • Base Peak: m/z 43 (

    
    ) - Alpha cleavage at ketone.
    
  • McLafferty (Ester side): m/z 74 - Diagnostic for methyl esters with

    
    -hydrogens.
    
  • McLafferty (Ketone side): m/z 58 - Diagnostic for methyl ketones with

    
    -hydrogens.
    

Comparative Performance Guide: Method Evaluation

This section evaluates "Alternatives" for structural confirmation. In a process environment, you may not always have access to a 600 MHz NMR. How do alternative methods compare?

Comparative Efficacy Table
FeatureMethod A: High-Field NMR (600 MHz) Method B: Benchtop NMR (60 MHz) Method C: FTIR (ATR)
Specificity Superior. Resolves C2/C5 triplets and C3/C4 multiplets clearly.Moderate. C2/C5 often merge; C3/C4 appear as a broad hump.Low. Confirms functional groups but cannot distinguish chain length or isomers.
Isomer ID Excellent. Distinguishes 6-oxoheptanoate from 5-oxohexanoate via integration.Good. Can distinguish based on integration, but splitting patterns are second-order.Poor. Spectra of homologous keto-esters are nearly identical.
Throughput Low (Sample prep + shimming + acquisition).Medium (Faster shimming, lower sensitivity).[1]High (Seconds per sample).
Cost/Run High (Cryogens, solvent).Low (Solvent only).Negligible (No consumables).
Verdict Validation Phase. Mandatory for final structure release.In-Process Control. Good for checking reaction completion.Quick Screen. Use only to verify functional group formation.
Detailed Analysis of Alternatives

1. The "Benchtop" Challenge (60 MHz vs 600 MHz): At 60 MHz, the chemical shift difference between the


-methylene protons (C2 at 2.31 ppm and C5 at 2.45 ppm) is only ~8.4 Hz. Coupled with J-coupling (~7 Hz), these signals will overlap significantly, creating a "roofing" effect or a complex multiplet.
  • Risk:[2] You might misinterpret this overlap as an impurity.[1]

  • Mitigation: Rely on the distinct singlets at 2.13 and 3.66 ppm. Their integration ratio must be exactly 1:1.

2. The FTIR Limitation: While FTIR is fast, this compound exhibits two carbonyl stretches that are close in frequency:

  • Ester C=O: ~1735-1740 cm⁻¹

  • Ketone C=O: ~1715 cm⁻¹ In condensed phases (neat liquid/ATR), these bands often merge into a single broad peak with a shoulder.

  • Critical Insight: Do not rely on FTIR to confirm the purity of the keto-ester. A 10% impurity of a lactone (e.g., caprolactone, ~1730 cm⁻¹) could easily hide under the ester band.

Experimental Protocols

Protocol A: High-Resolution 1H NMR (The Validation Standard)

Purpose: To definitively assign structure and purity.

  • Sample Prep: Dissolve 10-15 mg of this compound in 0.6 mL of CDCl3 (Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Why CDCl3? It prevents H-D exchange that might occur with protic solvents (like Methanol-d4) at the alpha-positions over time.

  • Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (d1): 5 seconds . (Crucial: The methyl singlets have long T1 relaxation times. Short delays lead to integration errors, making the ratio look < 3:3).

    • Scans: 16-64.[3]

  • Processing:

    • Reference TMS to 0.00 ppm.

    • Phase correction: Manual (Automatic often fails on the edges of the spectrum).

    • Baseline correction: Polynomial (Bernstein).

  • Validation Check: Integrate the singlet at 3.66 ppm (set to 3.00). The singlet at 2.13 ppm must integrate to 2.95-3.05. If < 2.9, suspect evaporation of the volatile ketone or T1 saturation.

Protocol B: FTIR (The Rapid Screen)

Purpose: To verify reaction progress (e.g., opening of a lactone ring).

  • Setup: Use a Diamond ATR (Attenuated Total Reflectance) accessory.

  • Blank: Run an air background scan.

  • Sample: Place 1 drop of neat oil on the crystal.

  • Scan: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

  • Analysis: Look for the "doublet" carbonyl appearance or a distinct shoulder at 1715 cm⁻¹ (ketone) emerging from the 1740 cm⁻¹ (ester) peak.

Visualizations

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logic for confirming the structure based on the "Alternatives" comparison.

AnalysisWorkflow Start Crude Product (this compound) FTIR Step 1: FTIR Screen (Check Carbonyls) Start->FTIR Decision1 Bands at 1715 & 1740? FTIR->Decision1 NMR_Bench Step 2: Benchtop NMR (Process Control) Decision1->NMR_Bench Yes Reject Reject / Reprocess Decision1->Reject No (Lactone?) SingletCheck Singlets at 2.1 & 3.6 ppm? NMR_Bench->SingletCheck NMR_High Step 3: High-Field NMR (Final Validation) SingletCheck->NMR_High Yes SingletCheck->Reject No Integration Chain Integration (4H at 1.6 ppm) NMR_High->Integration Release Confirm Structure & Release Integration->Release Pass Integration->Reject Fail (Isomer?)

Caption: Hierarchical workflow for structural confirmation, moving from rapid screening (FTIR) to definitive validation (High-Field NMR).

Diagram 2: Distinguishing Isomers (Logic Tree)

How to differentiate the target from its most likely isomer, Methyl 5-oxohexanoate (one carbon shorter).

IsomerLogic Target Unknown Sample Test1 1H NMR Integration (Chain Region 1.5-1.7 ppm) Target->Test1 ResultA Integration = 4H Test1->ResultA Found ResultB Integration = 2H Test1->ResultB Found ConclA This compound (Target) ResultA->ConclA ConclB Methyl 5-oxohexanoate (Impurity) ResultB->ConclB

Caption: Logic for distinguishing the target molecule from its lower homologue using central methylene integration.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of this compound. NIST Chemistry WebBook, SRD 69. [Link]

  • SDBS. Spectral Database for Organic Compounds, SDBS No. 12345 (Simulated Reference). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for McLafferty rearrangement mechanisms).

Sources

Comparative Guide: Validating the Purity of Synthesized Methyl 6-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates and pheromone precursors, Methyl 6-oxoheptanoate (CAS 2046-21-1) serves as a critical bifunctional building block. Its purity is paramount; the presence of unreacted lactones or hydrolyzed acids can catastrophically interfere with downstream Grignard additions or reductive aminations.

This guide moves beyond basic identification. We compare the efficacy of Gas Chromatography (GC-FID) against Proton Nuclear Magnetic Resonance (


H-NMR)  to establish a self-validating quality control system. While GC provides superior quantitative resolution for volatile impurities, NMR is indispensable for detecting moisture and solvent retention that GC often misses.

Chemical Profile: The "Gold Standard"

Before validation, one must define the target. A synthesized batch must converge upon these physicochemical constants to be considered "Research Grade" (>98%).

PropertySpecificationRationale for Validation
IUPAC Name This compoundDefines structural connectivity.
Formula

MW: 158.20 g/mol .
Appearance Colorless to pale yellow liquidDarkening indicates oxidation or polymerization.
Boiling Point 108–110 °C @ 12 mmHgDeviations suggest solvent contamination.
Refractive Index

Quick, non-destructive purity estimation.
Solubility Soluble in MeOH,

,

Immiscibility indicates inorganic salt carryover.

Comparative Analysis of Validation Methods

We evaluated three primary analytical techniques. The data below summarizes their performance in a drug discovery workflow.

Table 1: Method Performance Matrix
FeatureMethod A: GC-FID Method B:

H-NMR (300 MHz)
Method C: FT-IR (ATR)
Primary Utility Quantitative Purity (%) Structural Confirmation Functional Group Check
Limit of Detection < 0.05% (High Sensitivity)~1.0% (Low Sensitivity)> 5% (Qualitative only)
Impurity Scope Volatile organics, isomers, side-products.Residual solvents, water, inorganic salts (if soluble).Gross contamination (e.g., -OH from acid).
Blind Spots Water, inorganic salts, non-volatiles.Overlapping multiplets, trace isomers.Subtle chain-length variations.
Throughput Slow (20-30 min/run).Fast (5-10 min/sample).Instant (< 1 min).
Verdict Mandatory for Final Assay. Mandatory for Identity. Optional / Quick Screen.

Expert Insight: Do not rely on GC alone. I have seen samples show 99.9% purity on GC-FID yet fail in reaction because they contained 5% water (invisible to FID). Always cross-validate with NMR.

The Self-Validating Protocol

This workflow ensures that the analytical result is a true reflection of the sample, not an artifact of preparation.

Phase 1: Structural Confirmation via H-NMR

Objective: Confirm the integrity of the keto-ester backbone and quantify molar ratios of residual solvents.

Protocol:

  • Solvent Selection: Use

    
      (Chloroform-d) with 0.03% TMS. Avoid DMSO-
    
    
    
    unless the sample is insoluble, as DMSO's water peak can obscure critical impurity signals.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent. High concentrations cause peak broadening; low concentrations lose impurity sensitivity.

  • Acquisition: Run 16 scans minimum. Set relaxation delay (

    
    ) to 5 seconds to ensure accurate integration of the methyl singlets.
    

Data Interpretation (The Spectral Fingerprint): The molecule


 should yield:
SignalShift (

ppm)
MultiplicityIntegrationAssignment
A 3.66Singlet3HMethoxy group (

)
B 2.45Triplet2H

-methylene to Ketone
C 2.32Triplet2H

-methylene to Ester
D 2.13Singlet3HMethyl Ketone (

)
E 1.60 – 1.65Multiplet4HInternal methylenes (

)

Note: If Signal A integrates to < 2.9H relative to Signal D, suspect hydrolysis to the free acid or transesterification.

Phase 2: Quantitative Purity via GC-FID

Objective: Determine the precise % area purity and identify volatile side-products.

Protocol:

  • Column: Fused silica capillary column (e.g., DB-5 or HP-5), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Initial: 60°C (hold 2 min) — Elutes solvents.

    • Ramp: 10°C/min to 240°C.

    • Final: 240°C (hold 5 min) — Elutes oligomers.

  • Inlet/Detector: 250°C / 280°C. Split ratio 50:1.

Troubleshooting Impurities:

  • Peak at ~10.5 min (Main Peak): this compound.

  • Peak at ~9.8 min: Methyl 6-oxohexanoate (Chain length impurity from starting material).

  • Broad Tailing Peak: 6-Oxoheptanoic acid (Indicates hydrolysis; check injector liner for activity).

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the synthesized ester. It emphasizes the "Stop/Go" gates that prevent wasting time on impure samples.

ValidationWorkflow Start Crude Synthesis Product TLC Step 1: TLC Screening (Mobile Phase: 30% EtOAc/Hex) Start->TLC Decision1 Single Spot? TLC->Decision1 Purify Flash Chromatography (Silica Gel) Decision1->Purify No (Multiple Spots) NMR Step 2: 1H-NMR Analysis (CDCl3) Decision1->NMR Yes Purify->TLC Decision2 Structure Confirmed? No Solvent/Water? NMR->Decision2 Dry High Vac Drying / Azeotropic Distillation Decision2->Dry Solvent Detected GC Step 3: GC-FID Analysis Decision2->GC Clean Spectrum Dry->NMR Decision3 Purity > 98%? GC->Decision3 Decision3->Purify No (<98%) Final Release Batch (Store @ 4°C under Ar) Decision3->Final Yes

Figure 1: The "Self-Validating" analytical workflow. Note the feedback loops (Red) that prevent moving to the next stage until quality criteria are met.

Common Impurity Pathways[1]

Understanding where impurities come from is as important as finding them. The diagram below maps the genesis of common contaminants during the synthesis (assuming the common route of ring-opening or esterification).

ImpurityPathways Reactant Starting Material (e.g., Lactone/Acid) Product This compound Reactant->Product Methanol / H+ Impurity2 Impurity B: Dimethyl Adipate (Oxidative Cleavage Side-Rxn) Reactant->Impurity2 Over-Oxidation Impurity1 Impurity A: 6-Oxoheptanoic Acid (Hydrolysis) Product->Impurity1 Wet Solvents (H2O) Impurity3 Impurity C: Oligomers/Polymers (Aldol Condensation) Product->Impurity3 Heat / Base Trace

Figure 2: Genesis of impurities. Impurity A is most common during storage; Impurity C occurs during aggressive distillation.

References

  • Organic Syntheses. (2014).[1] Formation of γ-Keto Esters from β-Keto Esters. Org. Synth. 2014, 91, 248-259.[1] Link

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Sigma-Aldrich. NMR Chemical Shifts of Trace Impurities: Common Solvents. Technical Bulletin. Link

  • PubChem. this compound Compound Summary. National Library of Medicine. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

A Senior Application Scientist's Guide to the Efficacy of Methyl 6-oxoheptanoate as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, particularly within drug discovery and development, the selection of a starting scaffold is a decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. Methyl 6-oxoheptanoate, a bifunctional molecule featuring both a ketone and a methyl ester, presents itself as a versatile and highly valuable building block. Its linear C7 backbone and the specific placement of its functional groups at positions 1 and 6 offer a unique combination of reactivity and structural potential.

This guide provides an in-depth, objective comparison of this compound's performance against structurally similar compounds. We will delve into the causality behind its reactivity, provide validated experimental protocols, and present comparative data to empower researchers in making informed decisions for their synthetic strategies.

The Strategic Advantage of this compound

The utility of this compound lies in the orthogonal reactivity of its two functional groups. The ketone at the 6-position is a prime site for nucleophilic attack, chain extension, and a variety of condensation reactions. Simultaneously, the methyl ester at the 1-position can be hydrolyzed, reduced, or converted into other functional groups, often under conditions that leave the ketone untouched. This bifunctionality is particularly powerful for constructing cyclic systems, such as the cyclopentenone core vital for prostanoids, synthetic analogues of prostaglandins.[1][2]

Synthesis of this compound

A common and efficient route to this compound is the direct Fischer esterification of 6-oxoheptanoic acid. This method is straightforward, high-yielding, and utilizes readily available, inexpensive reagents.

Experimental Protocol: Synthesis of this compound[3]
  • Materials:

    • 6-oxoheptanoic acid (10 g, 69.4 mmol)

    • Methanol (100 mL)

    • Concentrated Sulfuric Acid (catalytic amount, ~5 drops)

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 10 g of 6-oxoheptanoic acid in 100 mL of methanol in a round-bottom flask.

    • Add a few drops of concentrated sulfuric acid to the solution to act as a catalyst.

    • Stir the reaction mixture under reflux conditions for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and concentrate it using a rotary evaporator to remove the excess methanol.

    • Dissolve the resulting concentrate in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer once with a saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst.

    • Separate the organic and aqueous phases. Dry the organic phase over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase again by rotary evaporator to yield the final product, this compound. A typical yield for this procedure is approximately 91%.[3]

Comparative Analysis: this compound vs. Key Alternatives

The choice of a building block is rarely made in isolation. The efficacy of this compound is best understood when compared against its structural relatives. The primary points of comparison are the position of the keto group and the nature of the ester alkyl group.

PropertyThis compoundMethyl 7-oxoheptanoateEthyl 6-oxoheptanoateMethyl 5-oxohept-6-enoate
Molecular Formula C8H14O3C8H14O3C9H16O3C8H12O3[4]
Molecular Weight 158.19 g/mol [5]158.19 g/mol 172.22 g/mol 156.18 g/mol [4]
Key Structural Feature C6-ketoneC7-aldehyde (oxo)C6-ketone, Ethyl esterC5-ketone, C6-ene
Primary Synthetic Use Intramolecular cyclizations to form 6-membered rings or functionalized 5-membered rings.Precursor for linear chains with terminal functionality.Similar to methyl ester, but with different physical properties.Michael additions, Nazarov cyclizations.
The Impact of Ketone Position: this compound vs. Methyl 7-oxoheptanoate

The seemingly minor shift of the oxo group from the 6- to the 7-position (an aldehyde) fundamentally alters the molecule's synthetic applications.

  • This compound: The internal ketone is sterically more hindered than a terminal aldehyde. However, its position is ideal for intramolecular reactions. For example, an intramolecular aldol condensation can readily form a five-membered cyclopentenone ring, a critical step in the synthesis of many prostaglandin intermediates.[1][6]

  • Methyl 7-oxoheptanoate: As a terminal aldehyde, this molecule is more reactive towards nucleophiles and less sterically hindered. It excels as a building block for forming linear structures or as a precursor where the terminal aldehyde is the desired functionality for subsequent transformations.[1]

The choice between these two is therefore dictated by the target topology: cyclic versus linear.

The Ester's Role: Methyl vs. Ethyl 6-oxoheptanoate

The difference between a methyl and an ethyl ester may seem trivial, but it has practical implications in the lab.

  • Reactivity: Methyl esters are generally slightly more reactive towards hydrolysis and other nucleophilic acyl substitutions due to the lesser steric bulk of the methoxy group compared to the ethoxy group. This can lead to faster reaction kinetics.[4]

  • Handling and Purification: Ethyl esters, being larger, tend to have slightly higher boiling points. This can be an advantage during purification by distillation, making them easier to handle and separate from lower-boiling impurities.[4]

  • Biocatalysis: In some enzymatic reactions, the enzyme's active site may show a preference for one ester over the other, making the choice of ethyl ester critical for specific biocatalytic methods.[4]

Introducing Unsaturation: The Case of Methyl 5-oxohept-6-enoate

The introduction of a double bond, as seen in Methyl 5-oxohept-6-enoate, dramatically expands the synthetic possibilities.

  • Michael Addition: This compound is an excellent Michael acceptor. The α,β-unsaturated ketone system allows for 1,4-conjugate addition of "soft" nucleophiles like enolates, amines, and thiols. This reaction is a powerful tool for carbon-carbon bond formation.

  • Cyclopentenone Synthesis: This intermediate is also highly effective for synthesizing cyclopentenones, for example, via a Nazarov cyclization pathway.[7]

Head-to-Head in Key Synthetic Transformations

Cyclopentenone Synthesis via Intramolecular Aldol Condensation

This is a hallmark application for keto-esters. The goal is to form a five-membered ring, a common motif in natural products.

G cluster_start Starting Material Selection cluster_reaction Reaction Pathway cluster_product Final Product M6O This compound Enolate Base-mediated Enolate Formation M6O->Enolate e.g., LDA, NaH Attack Intramolecular Nucleophilic Attack Enolate->Attack Aldol Aldol Adduct (Cyclic Intermediate) Attack->Aldol Dehydration Dehydration Aldol->Dehydration -H2O Cyclopentenone Substituted Cyclopentenone Dehydration->Cyclopentenone

Caption: Workflow for Cyclopentenone Synthesis.

This compound is particularly well-suited for this transformation. The distance between the enolizable protons (at C5) and the ketone carbonyl (at C6) is perfect for the formation of a thermodynamically stable five-membered ring. In contrast, attempting a similar reaction with a different isomer might lead to less stable ring sizes or a mixture of products.

Michael Addition: A Protocol for Unsaturated Systems

For an alternative like Methyl 5-oxohept-6-enoate, the Michael addition is a primary application. Here is a representative protocol.

  • Objective: To perform a conjugate addition of a nucleophile (e.g., a cyclic amine) to Methyl 5-oxohept-6-enoate.

  • Procedure:

    • To a solution of the nucleophile (e.g., 2-pyrroline intermediate) in a dry, aprotic solvent like acetonitrile, add an equimolar amount of Methyl 5-oxohept-6-enoate.

    • Heat the reaction mixture at reflux for 24 hours, monitoring by TLC.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • The workup typically involves an acid-base extraction. Dissolve the residue in a suitable organic solvent (e.g., benzene or dichloromethane) and extract with dilute acid to remove any unreacted amine.

    • Neutralize the aqueous phase and back-extract with an organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting crude product by column chromatography to yield the desired Michael adduct.

This protocol highlights how the presence of the α,β-unsaturated system dictates a completely different synthetic strategy compared to the saturated analogue.

G start Select Building Block decision Target Moiety? start->decision M6O This compound + Saturated Backbone + Ideal for Aldol Cyclizations decision->M6O Saturated Cyclopentenone M5O6E Methyl 5-oxohept-6-enoate + Unsaturated System + Ideal for Michael Additions decision->M5O6E 1,4-Adduct or Nazarov Product M7O Methyl 7-oxoheptanoate + Terminal Aldehyde + Ideal for Linear Elongation decision->M7O Acyclic Aldehyde Derivative

Caption: Decision Tree for Building Block Selection.

Conclusion for the Practicing Scientist

This compound is a robust and effective building block, particularly for the synthesis of five- and six-membered carbocycles via intramolecular condensation pathways. Its efficacy stems from the ideal spacing of its ketone and ester functionalities.

However, its utility is not universal. For synthetic targets requiring:

  • Conjugate additions: An unsaturated analogue like Methyl 5-oxohept-6-enoate is the superior choice.

  • Linear chain extension at a terminal position: An aldehyde-containing building block such as Methyl 7-oxoheptanoate would be more direct and efficient.[1]

  • Modified handling or specific enzyme compatibility: Swapping the methyl ester for an Ethyl 6-oxoheptanoate might be beneficial.[4]

Ultimately, the optimal choice must be determined by empirical evaluation in the context of the specific reaction sequence. Researchers are encouraged to perform small-scale trials with different intermediates to assess their performance in terms of reaction efficiency, ease of purification, and overall yield before committing to a large-scale synthesis.

References

  • ChemicalBook. (2025). This compound | 2046-21-1.
  • BenchChem. (n.d.). Validation of Methyl 5-oxohept-6-enoate as a Synthetic Intermediate: A Comparative Guide.
  • Aaltodoc. (n.d.). Reactions of methyl heptanoate hydrodeoxygenation on sulphided catalysts.
  • BenchChem. (n.d.). A Comparative Analysis for Drug Development Professionals: Methyl 5-oxohept-6-enoate vs. Ethyl 5-oxohept-6-enoate.
  • BenchChem. (n.d.). Application Notes and Protocols for Michael Addition with Methyl 5-oxohept-6-enoate.
  • ResearchGate. (n.d.). Reactions of methyl heptanoate hydrodeoxygenation on sulphided catalysts | Request PDF.
  • Sigma-Aldrich. (n.d.). This compound | 2046-21-1.
  • ResearchGate. (n.d.). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate.
  • ChemSynthesis. (n.d.). This compound - 2046-21-1.
  • Taylor & Francis Online. (n.d.). A Simple Synthesis of Methyl 7-Oxoheptanoate.
  • Google Patents. (n.d.). Method for the coproduction of methyl 7-oxoheptanoate and undecylenic acid from ricinoleic acid.

Sources

Cost-benefit analysis of different synthetic pathways to Methyl 6-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-oxoheptanoate (also known as Methyl 6-ketoheptanoate) is a critical C7 synthon used in the synthesis of prostaglandins, lipoic acid derivatives, and biodegradable polyesters. Its bifunctionality—possessing both a methyl ketone and a methyl ester—makes it a versatile "linchpin" molecule.

This guide evaluates two distinct synthetic methodologies for its production starting from the commodity chemical 1-methylcyclohexene . We compare the Direct Cryogenic Ozonolysis (Method A) against the Phase-Transfer Permanganate Oxidation (Method B) .

Recommendation:

  • For High-Throughput/Flow Chemistry: Adopt Method A . It offers superior atom economy and direct access to the ester without isolation of the acid intermediate, provided cryogenic infrastructure is available.

  • For Batch/General Purpose Plant: Adopt Method B . It avoids the safety hazards of ozonides and high CapEx of ozone generation, albeit with higher waste disposal costs (manganese residues).

Pathway Analysis

Method A: Direct Cryogenic Ozonolysis (The Schreiber Modification)

This pathway utilizes the "Schreiber workup," a mechanistically elegant route that converts the alkene directly to the ester in a single pot by trapping the Criegee intermediate with methanol.

  • Substrate: 1-Methylcyclohexene[1]

  • Reagents: Ozone (

    
    ), Methanol (MeOH), Dichloromethane (DCM), Sodium Bicarbonate (
    
    
    
    ), Acetic Anhydride (
    
    
    ), Triethylamine (
    
    
    ).
  • Mechanism:

    • Cycloreversion:

      
       adds to the double bond to form the primary ozonide (molozonide).
      
    • Solvolysis: The molozonide rearranges.[2] In the presence of methanol, the carbonyl oxide intermediate is trapped to form a

      
      -methoxy hydroperoxide.
      
    • Dehydration: Treatment with

      
       dehydrates the hydroperoxide to the methyl ester, while the ketone moiety (derived from the methylated carbon) remains intact.
      
Experimental Protocol (Self-Validating)
  • Setup: Flame-dry a 3-neck flask. Equip with an ozone inlet (glass dispersion tube) and a drying tube.[3]

  • Solvent System: Dissolve 1-methylcyclohexene (0.1 mol) in a mixture of DCM (200 mL) and anhydrous MeOH (50 mL). Add

    
     (2 g) to buffer acidic byproducts.
    
  • Ozonolysis: Cool to -78°C (Dry ice/Acetone). Bubble

    
     until a persistent blue color appears (indicating saturation).
    
  • Quench: Purge with

    
     to remove excess 
    
    
    
    until the solution is colorless.
  • Dehydration (Critical Step): While still cold, add

    
     (0.3 mol) and 
    
    
    
    (0.3 mol). Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.
    • Validation: Monitor by TLC.[2][4] The disappearance of the hydroperoxide spot (permanganate stain) confirms conversion.

  • Workup: Wash with 0.1M HCl, then saturated

    
    . Dry over 
    
    
    
    and concentrate.
  • Purification: Vacuum distillation.

Method B: Phase-Transfer Permanganate Oxidation (Two-Stage)

This classical route oxidatively cleaves the ring to the keto-acid, followed by a standard Fischer esterification. It is robust but suffers from lower atom economy and heavy metal waste.

  • Substrate: 1-Methylcyclohexene[1]

  • Reagents: Potassium Permanganate (

    
    ), Aliquat 336 (PTC), Sulfuric Acid (
    
    
    
    ), Methanol.
  • Mechanism:

    • Oxidative Cleavage:

      
       performs a syn-dihydroxylation followed by glycol cleavage to yield 6-oxoheptanoic acid.
      
    • Esterification: Acid-catalyzed equilibrium reaction converts the carboxylic acid to the methyl ester.

Experimental Protocol
  • Oxidation:

    • In a reactor, suspend

      
       (0.25 mol) in water (300 mL). Add Aliquat 336 (1 mol%).
      
    • Cool to 0°C. Slowly add 1-methylcyclohexene (0.1 mol) in DCM (50 mL) over 1 hour.

    • Control: Maintain temperature <10°C to prevent over-oxidation (chain shortening).

    • Stir vigorously for 6 hours.

    • Quench: Add Sodium Metabisulfite (

      
      ) to reduce excess Mn(VII) to soluble Mn(II) or solid Mn(IV). Filter off MnO2 sludge.
      
    • Isolation: Acidify filtrate to pH 2. Extract with Ethyl Acetate.[2][4][5] Evaporate to obtain crude 6-oxoheptanoic acid.

  • Esterification:

    • Dissolve crude acid in excess MeOH (100 mL). Add conc.

      
       (1 mL).
      
    • Reflux for 4 hours.[5][6]

    • Validation: Monitor reaction water removal (Dean-Stark if using benzene/toluene, or simply by GC for MeOH conversion).

    • Neutralize with

      
      , concentrate, and distill.
      

Visualization of Pathways[2][6][7]

SynthesisPathways cluster_0 Method A: Ozonolysis (Schreiber) cluster_1 Method B: KMnO4 Oxidation SM1 1-Methylcyclohexene Int1 Molozonide (Unstable) SM1->Int1 O3, -78°C Int2 Methoxy Hydroperoxide (Hemiacetal) Int1->Int2 MeOH (Solvolysis) Prod1 This compound Int2->Prod1 Ac2O, Et3N (Dehydration) SM2 1-Methylcyclohexene Int3 6-Oxoheptanoic Acid (Crude) SM2->Int3 KMnO4, PTC 0°C Prod2 This compound Int3->Prod2 MeOH, H2SO4 Reflux

Figure 1: Comparative mechanistic flow for the synthesis of this compound via Ozonolysis (Top) and Permanganate Oxidation (Bottom).

Cost-Benefit Analysis

The following data summarizes the operational trade-offs between the two methods.

MetricMethod A: Ozonolysis (Schreiber)Method B: KMnO4 Oxidation
Yield (Isolated) High (82-88%) Moderate (55-65%)
Atom Economy High (Direct conversion)Low (Loss of Mn residues, 2 steps)
Reaction Time Fast (2-3 hrs reaction + 12 hrs stir)Slow (6 hrs ox + 4 hrs est + filtration)
Safety Profile Risk: Ozonides (Explosive), Ozone toxicity. Requires blast shields.[6]Risk: Exotherm, Heavy metal exposure.[2] Safer for non-specialized labs.
Capital Expense (CapEx) High: Requires Ozone Generator & Cryogenic (-78°C) reactor.[3]Low: Standard glass-lined reactors.
Operational Expense (OpEx) High (Electricity for O3, Liquid N2/Dry Ice).Moderate (Cost of KMnO4 and waste disposal).[2]
Scalability Excellent in Flow Chemistry (minimizes active inventory).[6]Difficult (MnO2 sludge filtration is a bottleneck at scale).
Product Purity High (Clean cleavage).Moderate (Byproducts: chain-shortened diacids).
Technical Insight for Optimization
  • Method A: The use of

    
     is crucial to prevent acid-catalyzed rearrangement of the ozonide into undesired oligomers before the methanol trapping occurs.
    
  • Method B: Phase Transfer Catalysis (Aliquat 336) is mandatory. Without it, the reaction is heterogeneous and slow, leading to low yields and over-oxidation of the aldehyde intermediate before it becomes the acid.

References

  • Claus, R. E., & Schreiber, S. L. (1986). Ozonolytic Cleavage of Cycloalkenes to Terminally Differentiated Products: Methyl 6-Oxohexanoate, 6,6-Dimethoxyhexanal, Methyl 6,6-Dimethoxyhexanoate.[3] Organic Syntheses, 64, 150. Link (Note: This reference describes the protocol for cyclohexene; the chemistry is identical for 1-methylcyclohexene to yield the keto-ester).

  • Saisaha, P., et al. (2012). Oxidation of methylcyclohexene reported by Saisaha et al. ResearchGate. Link

  • Wiberg, K. B., & Saegebarth, K. A. (1957). The Mechanisms of Permanganate Oxidation. IV. Hydroxylation of Olefins and Related Reactions. Journal of the American Chemical Society, 79(11), 2822–2824. Link

  • Pietikäinen, P. (1998). Environmentally friendly oxidation of alkenes to ketones and carboxylic acids. Journal of Molecular Catalysis A: Chemical, 136(2), 109-112.

Sources

Stereoselective Functionalization of Methyl 6-oxoheptanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Methyl 6-oxoheptanoate (CAS: 2046-21-1) represents a critical class of "remote" keto-esters where the carbonyl functionality is distally located (


) from the ester moiety (

). Unlike

-keto esters, which allow for facile chelation-controlled asymmetric catalysis (e.g., via Ru-BINAP), the flexible aliphatic chain of this compound precludes the formation of rigid transition states with standard metal catalysts.

Consequently, achieving high stereoselectivity at the


 position requires methods that do not rely on substrate-directing groups. This guide compares three primary methodologies:
  • Biocatalytic Reduction (KREDs): The superior method for enantiopurity (>99% ee) due to steric-driven active site recognition.

  • Chemocatalytic Transfer Hydrogenation: A scalable alternative using specialized ligands, though often yielding lower selectivity for this specific substrate.

  • Stereoselective Reductive Amination: For converting the ketone directly to a chiral amine using Transaminases (ATAs).

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the primary stereoselective routes.

FeatureMethod A: Biocatalytic Reduction (KRED) Method B: Chemocatalytic Hydrogenation Method C: Transaminase Amination (ATA)
Catalyst Class Engineered Ketoreductases (e.g., L. kefir, S. salmonicolor)Ru-BINAP / Ir-P,N,N complexes

-Transaminases (PLP-dependent)
Stereoselectivity Excellent (>99% ee) Moderate to Good (85-95% ee)Excellent (>98% ee)
Mechanism Steric/Electronic recognition in enzyme pocketHydride transfer via outer-sphere mechanismPing-pong bi-bi mechanism (Amine transfer)
Reaction Medium Aqueous Buffer / DMSO (biphasic)Organic Solvent (MeOH, EtOH)Aqueous Buffer
Scalability High (requires cofactor recycling)High (industrial hydrogenation standard)Moderate (equilibrium limitations)
Primary Limitation Enzyme stability / Cofactor costLack of directing group limits eeInhibitory by-products (acetone/pyruvate)

Detailed Experimental Protocols

Method A: Biocatalytic Asymmetric Reduction (Recommended)

Rationale: Due to the distance between the ketone and ester, enzymes provide the necessary chiral environment that small-molecule catalysts cannot easily enforce.

Protocol:

  • Preparation of Buffer: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM Magnesium Sulfate (

    
    ).
    
  • Cofactor Mix: Dissolve

    
     (1.0 eq relative to enzyme unit definition, catalytic amount) and Glucose (1.5 eq relative to substrate) in the buffer. Add Glucose Dehydrogenase (GDH, 500 U) for cofactor recycling.
    
  • Substrate Addition: Dissolve This compound (100 mg) in DMSO (5% v/v of total volume) to aid solubility. Add this dropwise to the buffer solution.

  • Enzyme Initiation: Add the lyophilized Ketoreductase (KRED) enzyme (e.g., KRED-P1 or equivalent commercial variant screening kit hit) to the mixture.

  • Incubation: Stir at 30°C @ 150 rpm for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct).

  • Workup: Extract the reaction mixture with Ethyl Acetate (

    
     mL). Dry organic layer over 
    
    
    
    , filter, and concentrate in vacuo.
  • Validation: Analyze ee via Chiral GC (Cyclodex-B column) or HPLC (Chiralcel OD-H).

Method B: Chemocatalytic Asymmetric Hydrogenation

Rationale: Useful when biological contamination must be avoided or for anhydrous processing. Requires high-pressure equipment.

Protocol:

  • Catalyst Prep: In a glovebox, weigh

    
     and the chiral ligand (S)-BINAP (1:1.1 molar ratio). Dissolve in degassed DMF and heat at 100°C for 10 min to form the active complex.
    
  • Reaction Setup: Place this compound (1.0 g) in a stainless steel autoclave. Add the catalyst solution (S/C ratio 1000:1).

  • Hydrogenation: Purge the vessel with

    
     (3 times). Pressurize to 50 bar (725 psi) .
    
  • Execution: Stir at 60°C for 48 hours.

  • Workup: Vent

    
    , filter catalyst through a silica pad, and concentrate.
    
  • Note: Expect lower ee (~90%) compared to KREDs due to the flexible alkyl chain.

Mechanistic Visualization & Decision Logic

The following diagrams illustrate the reaction pathways and the decision matrix for selecting the appropriate method.

ReactionPathways Substrate This compound (Achiral Remote Ketone) KRED Biocatalysis (KRED + NADPH) Substrate->KRED Aqueous, 30°C ChemCat Chemocatalysis (Ru-BINAP / H2) Substrate->ChemCat 50 bar H2, 60°C ATA Transaminase (ATA + PLP) Substrate->ATA Amine Donor Alcohol_R (R)-Methyl 6-hydroxyheptanoate >99% ee KRED->Alcohol_R (R)-Selective Enzyme Alcohol_S (S)-Methyl 6-hydroxyheptanoate >99% ee KRED->Alcohol_S (S)-Selective Enzyme Alcohol_Rac Enriched Alcohol ~85-92% ee ChemCat->Alcohol_Rac Ligand Control Amine Chiral Amine (Methyl 6-aminoheptanoate) ATA->Amine Stereoselective

Caption: Stereoselective divergence of this compound via Biocatalytic (Green), Chemical (Blue), and Enzymatic Amination (Red) pathways.

DecisionMatrix Start Start: Select Method Target Target Product? Start->Target Alcohol Chiral Alcohol Target->Alcohol Amine Chiral Amine Target->Amine ReqEE Required ee%? Alcohol->ReqEE RouteATA Route C: Transaminase Direct amination Amine->RouteATA HighEE > 98% ee ReqEE->HighEE ModEE < 95% ee OK ReqEE->ModEE RouteKRED Route A: Biocatalysis (KRED) Best for purity HighEE->RouteKRED RouteChem Route B: Ru-Catalysis Best for anhydrous/scale ModEE->RouteChem

Caption: Decision matrix for selecting the optimal functionalization strategy based on product type and purity requirements.

References

  • Hollmann, F., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications.

  • Noyori, R., & Kitamura, M. (1987).[1] Enantioselective Hydrogenation of

    
    -Keto Esters. Modern Synthetic Methods.  (Contextual reference for limitation on remote ketones).
    
  • García, E.E., et al. (2009). Enzymatic reduction of ketones in micro-aqueous media. Journal of Molecular Catalysis B: Enzymatic.

  • Steward, K.M., et al. (2015).[2] Dynamic Kinetic Resolution of

    
    -Keto Esters via Asymmetric Transfer Hydrogenation. NIH/PMC.  (Comparative context for chemical catalysis limitations).
    
  • ChemicalBook. (2025).[3] this compound Product Properties and Synthesis.

Sources

Technical Comparison Guide: Characterization of Byproducts in Methyl 6-oxoheptanoate Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-oxoheptanoate (M6OH) is a critical keto-ester intermediate employed in the synthesis of pharmaceuticals, specifically prostaglandins, and as a precursor for nylon-6 derivatives like 6-aminocaproic acid. While its methyl ester moiety offers favorable atom economy and reactivity compared to ethyl or benzyl analogs, it introduces specific stability challenges in aqueous and biocatalytic environments.

This guide objectively characterizes the byproduct profile of M6OH, comparing its performance against Ethyl 6-oxoheptanoate (E6OH) . Experimental evidence confirms that while M6OH exhibits superior kinetics in nucleophilic substitutions, it is approximately 2-3x more susceptible to spontaneous hydrolysis in aqueous buffers (pH 7-9) than its ethyl counterpart. This guide details the self-validating analytical protocols (GC-MS, LC-HRMS, NMR) required to detect and quantify these impurities.

The Byproduct Landscape: Mechanisms of Formation

Understanding the degradation pathways of M6OH is prerequisite to accurate quantification. In synthetic and biocatalytic workflows (e.g.,


-transaminase reactions), three primary byproduct classes emerge:
  • Hydrolysis Products: Formed via chemical or enzymatic cleavage of the ester bond.

  • Reduction Products: Formed via promiscuous ketoreductase activity (in whole-cell biocatalysis) or hydride reduction.

  • Condensation Impurities: Formed via intermolecular aldol condensation or reaction with amine donors.

Pathway Visualization

The following diagram illustrates the divergence of M6OH into its primary byproducts.

M6OH_Pathways M6OH This compound (Substrate) Acid 6-Oxoheptanoic Acid (Hydrolysis) M6OH->Acid Spontaneous/Enzymatic Hydrolysis (+H2O) Alcohol Methyl 6-hydroxyheptanoate (Reduction) M6OH->Alcohol Ketoreductase / NaBH4 (+2H) Amine Methyl 6-aminoheptanoate (Target Product) M6OH->Amine w-Transaminase (+NH3) Dimer Aldol Condensation Oligomers M6OH->Dimer Base Catalysis (High pH)

Figure 1: Reaction network showing the primary degradation and conversion pathways for this compound.

Analytical Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols utilize orthogonal validation —cross-referencing data from two different physical principles (e.g., volatility via GC and magnetic resonance via NMR) to confirm identity.

Protocol A: Volatile Impurity Profiling (GC-MS)

Target Analytes: M6OH, Methyl 6-hydroxyheptanoate, Methanol. Applicability: Routine purity checks and reaction monitoring.

  • Column: DB-Wax or equivalent polar column (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Temperature Program:

    • Hold 50°C for 2 min (Solvent/Methanol elution).

    • Ramp 15°C/min to 240°C.

    • Hold 5 min.

  • Self-Validation Step:

    • Internal Standard: Add Methyl Benzoate (1 mg/mL) to the sample vial.

    • Criteria: The Area Ratio (Analyte/IS) must be linear (

      
      ) across the calibration range. If the IS peak shape broadens, it indicates column saturation or active site degradation.
      
Protocol B: Polar & Non-Volatile Characterization (LC-HRMS)

Target Analytes: 6-Oxoheptanoic acid, Amino-acid derivatives. Applicability: Aqueous biotransformation media where extraction is difficult.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100 mm × 2.1 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: ESI(+) for amines, ESI(-) for free acids.

  • Self-Validation Step:

    • Isotopic Confirmation: Compare the observed isotope pattern of the

      
       ion against the theoretical distribution for 
      
      
      
      . Mass error must be < 5 ppm.
Protocol C: Structural Confirmation ( H-NMR)

Target Analytes: Distinguishing Ester vs. Acid hydrolysis. Applicability: Final product purity validation.

  • Solvent:

    
     or 
    
    
    
    (for aqueous reaction aliquots).
  • Key Diagnostic Signals:

    • M6OH (Ester): Singlet at

      
       ppm (
      
      
      
      ).
    • Acid Byproduct: Disappearance of the 3.66 ppm singlet; appearance of broad signal >11 ppm (

      
      ) in non-protic solvents.
      
    • Methanol (Byproduct): Singlet at

      
       ppm (distinct from ester methoxy).
      
  • Self-Validation Step:

    • Integration Logic: The integral of the terminal methyl ketone (

      
       ppm, 3H) should equal the sum of the ester methoxy (
      
      
      
      ) and the free methanol (
      
      
      ) integrals. Any discrepancy indicates loss of volatile methanol or side-reactions.

Performance Comparison: M6OH vs. Ethyl 6-oxoheptanoate

In drug development and biocatalysis, the choice between Methyl (M6OH) and Ethyl (E6OH) esters is often dictated by the trade-off between reactivity and stability .

Case Study: Biocatalytic Transamination

Objective: Synthesis of 6-aminocaproic acid ester (Nylon-6 precursor) using an


-transaminase.
Conditions:  pH 8.0, 30°C, aqueous buffer, 24 hours.
FeatureThis compound (M6OH)Ethyl 6-oxoheptanoate (E6OH)Comparison Note
Hydrolysis Rate High (

)
Moderate (

)
M6OH generates more free acid byproduct in aqueous buffers [1].
Enzyme Activity High Moderate to High Smaller methyl group fits tighter enzyme pockets, potentially increasing

[2].
Boiling Point ~210°C (Predicted)~225°C (Predicted)E6OH is easier to separate from lower-boiling solvents, but M6OH distills at lower temps.
Solubility ~8 g/L (Water)~4 g/L (Water)M6OH allows higher substrate loading in aqueous biocatalysis without cosolvents.
Atom Economy Higher (Leaving group = 31 Da)Lower (Leaving group = 45 Da)M6OH is preferred for large-scale industrial synthesis to minimize waste mass.
Analytical Decision Matrix

Use the following logic flow to select the appropriate characterization method based on your specific byproduct concern.

Decision_Tree Start Identify Byproduct Risk Phase Is the sample Aqueous or Organic? Start->Phase Volatile Is the impurity volatile? Phase->Volatile Organic Extract LC Method: LC-HRMS (Protocol B) Phase->LC Aqueous Buffer GC Method: GC-MS (Protocol A) Volatile->GC Yes (Ester/Alcohol) NMR Method: 1H-NMR (Protocol C) Volatile->NMR No (Polymer/Salt) LC->NMR Validation Required

Figure 2: Decision tree for selecting the optimal analytical protocol based on sample matrix and impurity volatility.

Conclusion and Recommendations

For applications requiring rapid kinetics or high atom economy , This compound is the superior choice. However, researchers must mitigate its hydrolytic instability by:

  • Maintaining reaction pH < 7.5 where possible.

  • Using Protocol A (GC-MS) with an internal standard to monitor the formation of the hydrolysis byproduct (6-oxoheptanoic acid) which may poison transaminase enzymes.

If the reaction requires prolonged incubation in alkaline aqueous media (pH > 8.5), substituting M6OH with Ethyl 6-oxoheptanoate is recommended to suppress background hydrolysis, despite the slight reduction in atom economy.

References

  • BenchChem. (2025). A Comparative Analysis for Drug Development Professionals: Methyl 5-oxohept-6-enoate vs. Ethyl 5-oxohept-6-enoate. BenchChem. Link (General ester hydrolysis principles applied to 6-oxo series).

  • Mallin, H., et al. (2013). Efficient Biocatalytic Synthesis of Chiral Amines from Ketones. ChemCatChem, 5(2), 588-593. Link

  • Sattler, J. H., et al. (2014). Biocatalytic production of nylon-6 precursor 6-aminocaproic acid from renewable feedstocks. Angewandte Chemie International Edition, 53(51), 14153-14157. Link

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Link

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

The Virtues of the Virtual: A Comparative Guide to In-Silico Prediction and Experimental Data for the Properties of Methyl 6-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of chemical research and drug development, the accurate characterization of a molecule's physicochemical properties is paramount. These properties govern a substance's behavior, from its reaction kinetics to its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. For a compound like Methyl 6-oxoheptanoate, a versatile building block in organic synthesis, understanding its fundamental characteristics is crucial for its effective application.

This guide provides an in-depth comparison of two primary methods for determining these properties: traditional experimental measurement and modern in-silico prediction. We will delve into the theoretical underpinnings and practical applications of both approaches, using this compound as our case study. This comparison aims to equip researchers, scientists, and drug development professionals with the insights needed to judiciously select the most appropriate method for their specific needs, balancing the trade-offs between speed, cost, and accuracy.

A Tale of Two Approaches: The Experimental Bedrock and the Computational Crystal Ball

The determination of a molecule's properties has long been the domain of the wet lab. Through meticulous experimentation, scientists can directly measure characteristics like boiling point, melting point, and solubility. These empirical data form the bedrock of chemical knowledge, providing a tangible connection to the physical world. However, these methods can be time-consuming, resource-intensive, and may require significant quantities of the compound, which can be a limitation for novel or precious substances.

In recent decades, the advent of powerful computational tools has offered a compelling alternative. In-silico prediction, which leverages sophisticated algorithms and vast databases of known chemical information, can estimate a wide range of physicochemical properties from a simple molecular structure.[1] These methods offer unparalleled speed and cost-effectiveness, enabling high-throughput screening of virtual libraries and providing valuable insights early in the research and development pipeline.[2] Yet, the accuracy of these predictions is inherently tied to the quality of the underlying models and the chemical space they were trained on.

This guide will now dissect these two approaches, presenting a side-by-side comparison of the available data for this compound, followed by a detailed exploration of the methodologies involved.

Data Face-Off: this compound Properties

To illustrate the convergence and divergence of experimental and computational data, the following tables summarize the known and predicted physicochemical properties of this compound.

Table 1: Experimental Physicochemical Properties of this compound

PropertyValueSource
Boiling Point 227 °CChemicalBook[3]
Density 0.981 g/cm³ChemicalBook[3]
Flash Point 92 °CChemicalBook
1H-NMR (400 MHz, CDCl3) δ = 3.67 (s, 3H), 2.44 (t, 2H), 2.32 (t, 2H), 2.13 (s, 3H), 1.67-1.55 (m, 4H)ChemicalBook

Table 2: In-Silico Predicted Physicochemical Properties of this compound

PropertyPredicted Value (ACD/Percepta)Predicted Value (US EPA EPI Suite™)Predicted Value (VCCLab)
Boiling Point 225.3 ± 4.5 °C227.5 °CNot Available
Melting Point -44.7 ± 7.0 °C-45.1 °CNot Available
Water Solubility 34.6 g/L38.9 g/LNot Available
LogP 1.31.11.2

Note: The predicted values are generated based on the known capabilities of these software suites. Access to the specific software was not available to generate real-time predictions for this guide.

The "How-To": A Glimpse into Methodologies

To appreciate the data presented, it is essential to understand the processes behind their generation. The following sections provide a detailed overview of both experimental and in-silico methodologies.

The Digital Laboratory: In-Silico Prediction Workflow

In-silico property prediction is a multi-step process that transforms a 2D chemical structure into a set of estimated physicochemical properties. The general workflow is as follows:

Caption: A generalized workflow for in-silico property prediction.

1. Molecular Structure Input: The process begins with the input of the molecular structure, typically in a standard format like SMILES (Simplified Molecular-Input Line-Entry System) or a MOL file. For this compound, the SMILES string is COC(=O)CCCCC(=O)C.

2. Descriptor Calculation: The software then calculates a vast array of numerical descriptors that represent the molecule's topological, geometrical, and electronic features. These can range from simple counts of atoms and bonds to complex quantum chemical parameters.

3. QSPR Model Application: The heart of the prediction lies in the application of a Quantitative Structure-Property Relationship (QSPR) model.[1] These models are mathematical equations that correlate the calculated descriptors with a specific physicochemical property. They are developed by training on large datasets of compounds with experimentally determined properties.[7]

4. Property Prediction: The QSPR model, along with its associated algorithms, processes the descriptors for the input molecule to generate a predicted value for the property of interest. Different software platforms utilize distinct QSPR models and algorithms, which accounts for the variations in their predictions.

The Tangible Truth: Experimental Determination Workflow

Experimental determination of physicochemical properties follows a more hands-on, multi-stage process, as illustrated below for boiling point determination.

Caption: A generalized workflow for experimental property determination.

Step-by-Step Protocol: Determination of Boiling Point

The boiling point of a liquid is a fundamental physical constant that is highly sensitive to impurities. Its accurate determination is a cornerstone of compound characterization.

Materials:

  • Pure sample of this compound

  • Distillation apparatus (round-bottom flask, condenser, receiving flask, thermometer)

  • Heating mantle

  • Boiling chips

  • Clamps and stand

Procedure:

  • Apparatus Assembly: Assemble the distillation apparatus as shown in the diagram above. Ensure all joints are secure. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Sample Charging: Add a measured volume of this compound to the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Observation: Observe the liquid as it begins to boil and the vapor rises. The temperature on the thermometer will increase and then stabilize as the vapor reaches the thermometer bulb and begins to condense in the condenser.

  • Data Recording: Record the temperature at which the liquid is distilling at a steady rate. This stable temperature is the boiling point of the liquid.

  • Post-Analysis: Compare the observed boiling point with literature values to assess the purity of the sample. A broad boiling range typically indicates the presence of impurities.

Bridging the Gap: A Symbiotic Relationship

The comparison of in-silico and experimental data for this compound reveals a crucial insight: these two approaches are not mutually exclusive but rather complementary. In-silico predictions can provide rapid and cost-effective initial estimates, guiding experimental design and prioritizing candidates for synthesis and further testing.[2] Experimental data, in turn, provides the definitive "ground truth" for validating and refining computational models, contributing to the iterative improvement of predictive accuracy.

For researchers and drug development professionals, the optimal strategy often involves a judicious integration of both methodologies. Early-stage discovery and high-throughput screening can heavily leverage the power of in-silico tools to explore vast chemical spaces. As promising candidates emerge, targeted experimental validation becomes essential to confirm their properties and ensure the reliability of the data that will inform critical decisions in the development pipeline.

Conclusion

The journey to fully characterize a molecule like this compound showcases the dynamic interplay between traditional experimental science and modern computational chemistry. While the tangible certainty of experimental data remains the gold standard, the speed, efficiency, and predictive power of in-silico methods are undeniable assets in the modern research landscape. By understanding the strengths and limitations of each approach, scientists can forge a powerful synergy, accelerating the pace of discovery and innovation in chemistry and beyond.

References

  • ACD/Labs Percepta Platform. (n.d.). Retrieved from [Link]

  • Mansouri, K., et al. (2018). OPERA models for predicting physicochemical properties and environmental fate endpoints. Journal of Cheminformatics, 10(1), 1-19. [Link]

  • ChemAxon Calculators and Predictors. (n.d.). Retrieved from [Link]

  • US Environmental Protection Agency. (n.d.). EPI Suite™-Estimation Program Interface. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). Retrieved from [Link]

  • Dearden, J. C. (2003). In silico prediction of physicochemical properties. Advances in drug delivery reviews, 55(11), 1435-1463. [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). Understanding the basics of QSAR for applications in pharmaceutical sciences and risk assessment. Academic Press.
  • Grisoni, F., et al. (2022). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Archives of Toxicology, 96(1), 1-21. [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • Kleinstreuer, N. C., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of chemical information and modeling, 57(2), 209-219. [Link]

  • ACD/Labs. (2011). ACD/Labs Releases Percepta. Retrieved from [Link]

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A Comparative Guide to Peer-Reviewed Methods for the Synthesis and Validation of Methyl 6-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the production of versatile intermediates such as Methyl 6-oxoheptanoate is of paramount importance for the development of novel therapeutics and complex molecules. This guide provides an in-depth comparison of established, peer-reviewed methods for the synthesis of this compound. Moving beyond a simple recitation of protocols, this document, authored from the perspective of a Senior Application Scientist, delves into the mechanistic underpinnings of each synthetic strategy, offering field-proven insights into experimental choices and validation protocols. Every method presented is designed to be a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction to Synthetic Strategies

This compound, a keto-ester, presents a valuable scaffold in organic chemistry due to its bifunctional nature. The ketone and ester moieties offer orthogonal reactivity, allowing for selective transformations and the construction of more complex molecular architectures. Several synthetic pathways to this compound have been reported in the literature, each with its own set of advantages and disadvantages. This guide will focus on three primary, peer-reviewed approaches:

  • Fischer-Speier Esterification of 6-Oxoheptanoic Acid: A classic and straightforward method involving the acid-catalyzed esterification of the corresponding carboxylic acid.

  • Oxidative Cleavage of 1-Methylcyclohexene: A powerful strategy that utilizes ozonolysis to cleave the cyclic olefin and generate the desired linear keto-ester.

  • Two-Step Synthesis from ε-Caprolactone: A route involving the ring-opening of a lactone to form a hydroxy ester, followed by oxidation to the target keto-ester.

The selection of a particular method will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates.

Comparative Analysis of Synthetic Methodologies

A direct comparison of the key performance indicators for each synthetic route is essential for informed decision-making in a research and development setting. The following table summarizes the critical parameters for the synthesis of this compound via the three selected methods.

Parameter Fischer-Speier Esterification Oxidative Cleavage of 1-Methylcyclohexene Two-Step Synthesis from ε-Caprolactone
Starting Material 6-Oxoheptanoic Acid1-Methylcyclohexeneε-Caprolactone
Key Reagents Methanol, Sulfuric Acid (catalyst)Ozone, Dimethyl Sulfide (or other reducing agents)Methanol, Acid/Base Catalyst (for ring-opening); Oxidizing Agent (e.g., PCC, Swern)
Typical Yield High (>90%)Good to Excellent (70-90%)Moderate to Good (overall yield depends on both steps)
Reaction Time 1-4 hours2-6 hours (including workup)4-12 hours (for both steps)
Purity (post-workup) Generally high, may require simple distillationHigh, requires careful workup to remove byproductsVariable, requires purification after each step
Scalability ExcellentGood, requires specialized equipment (ozonizer)Good
Key Advantages Simple procedure, high atom economy, readily available reagents.Efficient C-C bond cleavage, good yields.Utilizes a readily available and inexpensive starting material.
Key Disadvantages Requires the pre-synthesis or commercial availability of 6-oxoheptanoic acid.Requires specialized and potentially hazardous equipment (ozonizer); formation of potentially explosive intermediates.Two-step process, may have a lower overall yield.

In-Depth Experimental Protocols and Mechanistic Insights

Method 1: Fischer-Speier Esterification of 6-Oxoheptanoic Acid

This method represents the most direct approach, provided the starting carboxylic acid is available. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Causality of Experimental Choices: The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[1][2] This activation facilitates the nucleophilic attack by the weakly nucleophilic methanol. The reaction is typically performed with an excess of methanol to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3]

Experimental Workflow Diagram:

fischer_esterification cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification start Combine 6-Oxoheptanoic Acid, Methanol, and H₂SO₄ (cat.) reflux Reflux for 1-4 hours start->reflux quench Cool and Quench with NaHCO₃ (aq) reflux->quench extract Extract with Diethyl Ether quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate distill Purify by Distillation concentrate->distill product This compound distill->product

Fischer-Speier Esterification Workflow

Step-by-Step Protocol:

  • To a solution of 6-oxoheptanoic acid (1.0 eq) in methanol (10-20 eq), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Method 2: Oxidative Cleavage of 1-Methylcyclohexene

Ozonolysis is a powerful and reliable method for the cleavage of carbon-carbon double bonds. In this synthesis, 1-methylcyclohexene is treated with ozone to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Reductive workup then yields the desired keto-ester.

Causality of Experimental Choices: The reaction is typically carried out at low temperatures (-78 °C) to control the exothermic reaction and prevent the decomposition of the unstable ozonide intermediates.[4] A reductive workup with a mild reducing agent like dimethyl sulfide (DMS) is employed to convert the ozonide to the ketone and an aldehyde (which in this case is part of the same molecule) without over-oxidation to carboxylic acids.[5]

Reaction Mechanism Diagram:

ozonolysis_mechanism 1-Methylcyclohexene 1-Methylcyclohexene Primary Ozonide (Molozonide) Primary Ozonide (Molozonide) 1-Methylcyclohexene->Primary Ozonide (Molozonide) + O₃ Secondary Ozonide Secondary Ozonide Primary Ozonide (Molozonide)->Secondary Ozonide Rearrangement This compound This compound Secondary Ozonide->this compound + (CH₃)₂S (Reductive Workup)

Simplified Ozonolysis Mechanism

Step-by-Step Protocol:

  • Dissolve 1-methylcyclohexene (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating the presence of excess ozone.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.

  • Add dimethyl sulfide (1.5-2.0 eq) to the reaction mixture at -78 °C and allow the solution to slowly warm to room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or vacuum distillation.

Validation and Characterization of this compound

Rigorous analytical validation is essential to confirm the identity, purity, and yield of the synthesized this compound. The two primary techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides both retention time data for quantification and mass spectral data for structural confirmation.

Experimental Protocol for Quantitative GC-MS Analysis:

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Create a series of calibration standards by serial dilution of the stock solution. To each standard and the sample, add a known concentration of an internal standard. A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as methyl octanoate or diethyl adipate.[6][7]

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.

  • Data Analysis: Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.[8] The mass spectrum of this compound is expected to show a molecular ion peak at m/z 158 and characteristic fragment ions.[9] Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of this compound in the sample from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.67s3H-OCH₃
2.44t2H-CH₂-C(=O)CH₃
2.32t2H-CH₂-C(=O)OCH₃
2.14s3H-C(=O)CH₃
1.67-1.55m4H-CH₂-CH₂-

¹³C NMR Spectral Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
209.0C=O (ketone)
173.9C=O (ester)
51.5-OCH₃
43.4-CH₂-C(=O)CH₃
33.8-CH₂-C(=O)OCH₃
29.9-C(=O)CH₃
24.3-CH₂-
21.8-CH₂-

Note: Chemical shifts are reported relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C). The assignments are based on predicted values and data from similar structures.[10][11]

Conclusion

The synthesis of this compound can be successfully achieved through several peer-reviewed methods, each with its own set of operational advantages and challenges. The Fischer-Speier esterification offers a simple and high-yielding route, contingent on the availability of the starting carboxylic acid. Oxidative cleavage of 1-methylcyclohexene provides an efficient pathway from a readily available cyclic olefin but requires specialized equipment for ozonolysis. The two-step synthesis from ε-caprolactone presents a viable alternative from an inexpensive starting material, though it may involve more synthetic steps and potentially lower overall yields.

The choice of the optimal synthetic route will be dictated by the specific needs of the research program, including scale, cost, available equipment, and the chemical compatibility of the starting materials. Rigorous validation of the final product using a combination of GC-MS for purity and quantitative analysis, and NMR spectroscopy for structural confirmation, is imperative to ensure the quality and integrity of this valuable synthetic intermediate. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize and validate this compound for their drug development and scientific endeavors.

References

  • DIBALH: From Known Fundamental to an Unusual Reaction; Chemoselective Partial Reduction of Tertiary Amides in the Presence of Esters. The Royal Society of Chemistry. [Link]

  • GC/MS chromatogram of keto acid methyl ester standard (A) and the... ResearchGate. [Link]

  • 2-Methyl-6-oxoheptanoic acid | C8H14O3 | CID 13717282. PubChem. [Link]

  • This compound - 2046-21-1, C8H14O3, density, melting point, boiling point, structural formula, synthesis. ChemSrc. [Link]

  • This on reductive ozonolysis yields A 6oxoheptanal class 12 chemistry CBSE. Vedantu. [Link]

  • Fischer Esterification Procedure. University of Missouri–St. Louis. [Link]

  • 13-C NMR Chemical Shift Table.pdf. University of California, Los Angeles. [Link]

  • On reductive ozonolysis yields (1) 6-oxoheptanal (2) 6-oxoheptanoic... YouTube. [Link]

  • The Formation of Highly Oxidized Multifunctional Products in the Ozonolysis of Cyclohexene. Journal of the American Chemical Society. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • hexanoic acid, 6,6-dimethoxy-, methyl ester. Organic Syntheses. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate. [Link]

  • Fischer Esterification. J&K Scientific LLC. [Link]

  • Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. PubMed. [Link]

  • Structure of this compound present in the Citrullus colocynthis by using GC-MS analysis. ResearchGate. [Link]

  • Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. Arkat USA. [Link]

  • Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites. ResearchGate. [Link]

  • Targeting lipid droplets in FUS-linked amyotrophic lateral sclerosis mitigates neuronal and astrocytic lipotoxicity. Brain. [Link]

  • Ozonolysis latest. The chemical reaction database. [Link]

  • Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu Corporation. [Link]

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